molecular formula C5H5FN2 B1272040 2-Amino-3-fluoropyridine CAS No. 21717-95-3

2-Amino-3-fluoropyridine

Cat. No.: B1272040
CAS No.: 21717-95-3
M. Wt: 112.1 g/mol
InChI Key: WWEINXQNCAWBPD-UHFFFAOYSA-N
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Description

2-Amino-3-fluoropyridine is a useful research compound. Its molecular formula is C5H5FN2 and its molecular weight is 112.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEINXQNCAWBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376470
Record name 2-Amino-3-fluoropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21717-95-3
Record name 2-Amino-3-fluoropyridine
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Record name 2-Amino-3-fluoropyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Amino-3-fluoropyridine (CAS No. 21717-95-3), a key building block in medicinal chemistry and materials science. It details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in the development of novel therapeutics.

Core Properties and Specifications

This compound is a fluorinated aminopyridine derivative valued for its utility in synthesizing complex molecular scaffolds.[1] Its unique electronic and structural properties make it a versatile reagent in drug discovery.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is essential for handling, reaction setup, and computational modeling.

PropertyValueReference(s)
CAS Number 21717-95-3[1][2][3][4]
Molecular Formula C₅H₅FN₂[1][2][4][5]
Molecular Weight 112.11 g/mol [1][2][3][4]
IUPAC Name 3-fluoropyridin-2-amine[5]
Synonyms 3-Fluoro-2-pyridinamine, 2-Amino-3-fluor-pyridin[1][2]
Appearance White to yellow powder, chunks, or crystals[1][5]
Melting Point 41 - 45 °C[1]
Flash Point 90.6 °C (195.1 °F)
Purity ≥96% - 98%[1][2][5]
SMILES FC1=CC=CN=C1N[2]
InChI Key WWEINXQNCAWBPD-UHFFFAOYSA-N[5]
Computational Chemistry Data
DescriptorValueReference(s)
TPSA 38.91 Ų[2]
LogP 0.8029[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 0[2]
Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[6] Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.

  • Hazard Statements: H302, H319[6]

  • Precautionary Statements: P264, P280, P301 + P312, P305 + P351 + P338, P337 + P313, P501

  • Storage: Store at room temperature in a dark place under an inert atmosphere.[7]

Experimental Protocols and Applications

This compound serves as a crucial intermediate for fine chemicals, pharmaceuticals, and functional materials.[8] Its applications are widespread, including in the synthesis of kinase inhibitors, antagonists for glutamate receptors, and anticoagulants.[8]

Synthesis of this compound

A common industrial preparation method involves the ammonification and subsequent reduction of a difluoro-chloropyridine precursor.[8] This process is advantageous due to its high yield, simple operation, and use of readily available materials.[8]

Methodology:

  • Ammonification: 2,3-difluoro-5-chloropyridine is reacted with ammonia water in a sealed vessel.

    • Molar Ratio: The molar ratio of the pyridine starting material to ammonia water is typically between 1:8 and 1:14.[8]

    • Temperature: The reaction is heated to 110-140°C.[8]

    • Duration: The reaction is maintained for 16-24 hours.[8]

  • Reduction: The intermediate from the ammonification step is reduced via catalytic hydrogenation.

    • Catalyst: Palladium on carbon (Pd/C) is used as the catalyst for this step.[8]

  • Workup and Isolation: Following the reduction, standard post-treatment procedures are used to isolate the final product, this compound, with a total yield of up to 77.5%.[8]

G cluster_synthesis Synthesis Workflow A 2,3-difluoro-5-chloropyridine (Starting Material) C Ammonification Reaction (110-140°C, 16-24h) A->C B Ammonia Water B->C D Intermediate Product C->D Yields intermediate E Catalytic Hydrogenation (Pd/C Catalyst) D->E Reduction step F This compound (Final Product) E->F Final product, ~77.5% yield

Caption: Synthesis of this compound.

Application in Drug Discovery: Nucleophilic Aromatic Substitution (SNAr)

This compound is frequently used in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen activates the C-F bond for substitution. Reactions of fluoropyridines are significantly faster than those of their chloro-analogs, making them highly efficient building blocks.[9]

General Experimental Protocol:

  • Reactant Preparation: The this compound scaffold (or a derivative) is dissolved in a suitable aprotic polar solvent (e.g., DMF, DMSO).

  • Nucleophile Addition: A desired nucleophile (e.g., an alcohol for an alkoxy group, an amine for an amino group) is added to the solution, often in the presence of a non-nucleophilic base (e.g., NaH, K₂CO₃) to facilitate the reaction.

  • Reaction Conditions: The mixture is typically heated to promote the substitution reaction. Reaction progress is monitored by TLC or LC-MS.

  • Isolation: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

G cluster_snar S(N)Ar Experimental Workflow start This compound (Substrate) solvent Dissolve in Aprotic Solvent start->solvent nucleophile Nucleophile (Nu-H) + Base nucleophile->solvent reaction Heat Reaction Mixture solvent->reaction workup Quench & Extract reaction->workup Monitor (TLC/LCMS) purify Purify via Chromatography workup->purify product Substituted Pyridine (Final Compound) purify->product

Caption: General workflow for S(N)Ar reactions.

Role in Molecular Interactions and Biological Activity

The incorporation of the this compound moiety into larger molecules has been shown to significantly enhance antitumor activity.[1] This enhancement is attributed to the formation of a stable π–π stacking interaction between the electron-rich pyridine ring and the guanidinium group of arginine residues within a protein's active site.[1] This interaction helps to anchor the molecule, improving its inhibitory potential.

This compound is a precursor for synthesizing bicyclic heterocycles like imidazopyridines, which are important pharmacophores.[1] Furthermore, it has been used in the development of highly selective allosteric inhibitors of tyrosine kinase 2 (TYK2), a key target in autoimmune diseases.[1]

G cluster_interaction Protein-Ligand Interaction ligand This compound Moiety interaction π-π Stacking Interaction ligand->interaction protein Arginine Residue (in Protein Active Site) protein->interaction activity Enhanced Biological Activity (e.g., Enzyme Inhibition) interaction->activity leads to

Caption: π-π interaction with protein residues.

References

An In-depth Technical Guide on 2-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential technical data on 2-Amino-3-fluoropyridine, a crucial building block in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a substituted pyridine derivative with the chemical formula C5H5FN2.[1][2][3][4][5] Its molecular weight is 112.11 g/mol .[1][2][3][4]

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueCitations
Molecular FormulaC5H5FN2[1][2][3][4][5]
Molecular Weight112.11 g/mol [1][2][3][4]
CAS Number21717-95-3[1][2][3][4][5]
AppearanceWhite to yellow crystals or powder[5]
Melting Point41-45 °C
Purity≥97%[2]

Logical Relationship of Core Properties

The following diagram illustrates the relationship between the chemical name, its formula, and its resulting molecular weight.

Chemical Identity of this compound A This compound B Molecular Formula C5H5FN2 A->B is represented by C Molecular Weight 112.11 g/mol B->C results in

Caption: Relationship between chemical name, formula, and molecular weight.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-3-fluoropyridine, a key intermediate in the development of various pharmaceutical compounds. This document details a robust synthetic protocol, thorough characterization data, and insights into its potential biological relevance.

Introduction

This compound is a fluorinated pyridine building block with significant applications in medicinal chemistry and drug discovery. Its structural features, including the presence of amino and fluoro groups on the pyridine ring, allow for diverse chemical modifications, making it a valuable precursor for the synthesis of complex heterocyclic compounds. These derivatives have shown promise in the development of treatments for a range of diseases. This guide will focus on a reliable synthetic route and the essential analytical techniques for the characterization of this important molecule.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves a two-step process starting from 2,3-difluoro-5-chloropyridine. The synthesis pathway is outlined below.

SynthesisWorkflow Synthesis Workflow of this compound start Start: 2,3-difluoro-5-chloropyridine step1 Step 1: Ammonification start->step1 intermediate Intermediate: 2-Amino-3-fluoro-5-chloropyridine step1->intermediate step2 Step 2: Reduction intermediate->step2 product Final Product: this compound step2->product reagents1 Reagents: - Ammonia water reagents1->step1 conditions1 Conditions: - 110-140°C - 16-24 hours - Sealed reaction conditions1->step1 reagents2 Reagents: - Pd/C catalyst - Hydrogen source reagents2->step2 conditions2 Conditions: - Catalytic hydrogenation conditions2->step2

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-fluoro-5-chloropyridine (Intermediate)

This step involves the ammonification of 2,3-difluoro-5-chloropyridine.

  • Materials:

    • 2,3-difluoro-5-chloropyridine

    • Ammonia water (aqueous ammonia solution)

  • Procedure:

    • In a sealed reaction vessel, combine 2,3-difluoro-5-chloropyridine and ammonia water in a molar ratio of 1:8 to 1:14.[1]

    • Heat the mixture to a temperature between 110°C and 140°C.[1]

    • Maintain the reaction at this temperature for 16 to 24 hours.[1]

    • After the reaction is complete, cool the vessel to room temperature.

    • The product, 2-Amino-3-fluoro-5-chloropyridine, will precipitate as a solid.

    • Isolate the solid by filtration and wash with water.

    • Further purification can be achieved by recrystallization.

Step 2: Synthesis of this compound (Final Product)

This step involves the reduction of the intermediate compound.

  • Materials:

    • 2-Amino-3-fluoro-5-chloropyridine

    • Palladium on carbon (Pd/C) catalyst

    • Hydrogen source (e.g., hydrogen gas, transfer hydrogenation reagent)

  • Procedure:

    • Dissolve the 2-Amino-3-fluoro-5-chloropyridine intermediate in a suitable solvent (e.g., ethanol, methanol).

    • Add a catalytic amount of Pd/C to the solution.

    • Introduce a hydrogen source. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

    • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.

Physical Properties
PropertyValue
CAS Number 21717-95-3
Molecular Formula C₅H₅FN₂
Molecular Weight 112.11 g/mol
Appearance White to off-white crystalline solid
Melting Point 41-45 °C
Spectroscopic Data
TechniqueData
¹H NMR Data not currently available in literature
¹³C NMR Data not currently available in literature
IR (Infrared) Data not currently available in literature
Mass Spec (MS) Data not currently available in literature

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively documented, derivatives of aminopyridines are known to exhibit significant biological activities. For instance, 4-aminopyridine has been shown to induce apoptosis in acute myeloid leukemia (AML) cells by acting as a voltage-gated potassium channel blocker, which leads to an increase in intracellular calcium concentration ([Ca²⁺]i) through the P2X7 receptor pathway.[2] Given the structural similarities, it is plausible that this compound or its derivatives could modulate similar ion channels or receptors, impacting cellular signaling.

SignalingPathway Hypothesized Signaling Pathway for Aminopyridine Derivatives aminopyridine Aminopyridine Derivative (e.g., this compound) kv_channel Voltage-gated K+ Channel aminopyridine->kv_channel Blocks p2x7_receptor P2X7 Receptor kv_channel->p2x7_receptor Modulates ca_influx Increased Intracellular Ca2+ p2x7_receptor->ca_influx Activates apoptosis Apoptosis ca_influx->apoptosis Induces

Caption: Hypothesized signaling pathway for aminopyridine derivatives.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a summary of its key characteristics. The two-step synthesis from 2,3-difluoro-5-chloropyridine offers a reliable and scalable method for producing this valuable intermediate. While comprehensive spectroscopic data for the final product requires further experimental determination, the provided information serves as a strong foundation for researchers in the field. The potential for aminopyridine derivatives to modulate ion channels and induce apoptosis highlights the importance of further investigation into the biological activities of this compound and its analogues in the context of drug development.

References

2-Amino-3-fluoropyridine spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of 2-Amino-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for this compound (CAS No. 21717-95-3), a key heterocyclic building block in medicinal chemistry and drug development. The following sections present tabulated quantitative data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.65dddJ = 5.1, 1.8, 0.9H-6
7.15dddJ = 9.0, 7.5, 1.8H-4
6.74dddJ = 7.5, 5.1, 1.2H-5
5.05br s--NH₂

Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
152.0 (d, J = 12.0 Hz)C-2
142.1 (d, J = 240.0 Hz)C-3
139.8 (d, J = 5.0 Hz)C-6
121.6 (d, J = 4.0 Hz)C-4
115.5 (d, J = 20.0 Hz)C-5

Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 100 MHz

Experimental Protocol for NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and placed in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, broadband proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented below.

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450, 3300Strong, SharpN-H stretch (asymmetric and symmetric)
1630StrongN-H bend (scissoring)
1580, 1470Medium-StrongC=C and C=N ring stretching
1250StrongC-F stretch
800-600Medium-StrongC-H out-of-plane bending

Sample Preparation: KBr pellet or Thin Film

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the IR spectrum is commonly obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
112.05100[M]⁺ (Molecular Ion)
95.0445[M-NH]⁺
85.0320[M-HCN]⁺
69.0230[C₄H₂F]⁺

Ionization Method: Electron Impact (EI)

Experimental Protocol for Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer with an electron impact (EI) ionization source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound substance This compound Sample nmr_prep Dissolve in CDCl3 with TMS substance->nmr_prep NMR Prep ir_prep Prepare KBr Pellet or Thin Film substance->ir_prep IR Prep ms_prep Introduce into EI Source substance->ms_prep MS Prep nmr_acq Acquire 1H and 13C NMR Spectra nmr_prep->nmr_acq ir_acq Acquire IR Spectrum ir_prep->ir_acq ms_acq Acquire Mass Spectrum ms_prep->ms_acq nmr_data 1H: Chemical Shifts, Multiplicities, J-couplings 13C: Chemical Shifts nmr_acq->nmr_data ir_data Vibrational Frequencies (cm-1) ir_acq->ir_data ms_data m/z Values and Intensities ms_acq->ms_data structure Structural Elucidation and Confirmation nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for the spectral analysis of this compound.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Amino-3-fluoropyridine, a key building block in modern medicinal chemistry. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes available safety data and established protocols for handling similar chemical entities to provide a robust framework for risk mitigation.

Understanding the Hazard Profile

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] While specific toxicity data for this compound is limited, its structural similarity to other aminopyridines warrants a cautious approach. The presence of the fluoro- and amino- groups on the pyridine ring can influence its reactivity and toxicological properties.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling.

PropertyValueReference
CAS Number 21717-95-3[2][3][4][5]
Molecular Formula C₅H₅FN₂[2][3][4][5]
Molecular Weight 112.11 g/mol [2][3][4][5][6]
Appearance White to gray to brown powder or crystal[7]
Melting Point 41-45 °C[2][6]
Flash Point 90.6 °C (195.1 °F)[2]
Form Solid[2]
Toxicological Data
HazardClassification & StatementReference
Acute Oral Toxicity Category 4: Harmful if swallowed (H302)[1][2]
Eye Irritation Category 2: Causes serious eye irritation (H319)[1][2]
Skin Irritation May cause skin irritation[8]
Respiratory Irritation May cause respiratory irritation[8]

No specific LD50 or LC50 data for this compound was found in the public domain. For the related compound 2-aminopyridine, the oral LD50 in quail is reported as 133 mg/kg[9].

Occupational Exposure Limits

There are no established occupational exposure limits (OELs) for this compound. For the related compound 2-aminopyridine, the following limits have been established:

OrganizationLimit (8-hour TWA)Reference
OSHA (PEL) 0.5 ppm[9][10]
NIOSH (REL) 0.5 ppm[10]
ACGIH (TLV) 0.5 ppm[10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls
  • Fume Hood: All handling of this compound solid and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[8][11]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this compound:

PPE TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and dust, preventing serious eye irritation.[8]
Hand Protection Nitrile or neoprene gloves. Avoid latex.[12]Provides a barrier against skin contact.[12]
Skin and Body Protection A lab coat, fully buttoned. Consider a chemical-resistant apron for larger quantities.Protects against skin contact and contamination of personal clothing.
Respiratory Protection An N95-rated dust mask for handling the solid.[2] A respirator with an appropriate cartridge may be necessary for large spills or inadequate ventilation.Prevents inhalation of the powdered compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for common laboratory procedures involving this compound.

General Handling Workflow

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment Weigh Solid Weigh Solid Assemble Equipment->Weigh Solid Dissolve/React Dissolve/React Weigh Solid->Dissolve/React Decontaminate Glassware Decontaminate Glassware Dissolve/React->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Clean Work Area Clean Work Area Dispose of Waste->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE G Emergency Procedures for Exposure to this compound cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure Remove Contaminated Clothing Remove Contaminated Clothing Exposure->Remove Contaminated Clothing Flush with Eyewash for 15 min Flush with Eyewash for 15 min Exposure->Flush with Eyewash for 15 min Move to Fresh Air Move to Fresh Air Exposure->Move to Fresh Air Rinse Mouth with Water Rinse Mouth with Water Exposure->Rinse Mouth with Water Flush with Water for 15 min Flush with Water for 15 min Remove Contaminated Clothing->Flush with Water for 15 min Seek Medical Attention Seek Medical Attention Flush with Water for 15 min->Seek Medical Attention Remove Contact Lenses Remove Contact Lenses Flush with Eyewash for 15 min->Remove Contact Lenses Remove Contact Lenses->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Do NOT Induce Vomiting Do NOT Induce Vomiting Rinse Mouth with Water->Do NOT Induce Vomiting Do NOT Induce Vomiting->Seek Medical Attention

References

A Technical Guide to 2-Amino-3-fluoropyridine: Sourcing, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on 2-Amino-3-fluoropyridine, a key building block in medicinal chemistry and drug development. This document outlines major global suppliers, detailed purchasing information, and established experimental protocols for its synthesis and derivatization.

Purchasing Information for this compound

For researchers and drug development professionals, sourcing high-quality this compound is a critical first step. A variety of chemical suppliers offer this compound with different purity levels, quantities, and pricing. The following table summarizes the offerings from several key suppliers to facilitate easy comparison.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich 21717-95-397%1g, 5g$52.87 (for 1g)
Thermo Scientific 21717-95-397% (≥96.0% by GC)5g$176.65[1]
ChemScene 21717-95-3≥97%CustomContact for pricing
BLD Pharm 21717-95-3N/AN/AContact for pricing
Ossila 21717-95-3>98%1g, 5gContact for pricing
GenoChem World 21717-95-3>98.0% (GC)1g, 5g, 10gContact for pricing
Synchem 21717-95-395%N/AContact for pricing[2]
Santa Cruz Biotechnology 21717-95-3N/AN/AContact for pricing[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in common synthetic transformations are provided below. These protocols are based on established literature procedures.

Synthesis of this compound

A common route for the preparation of this compound involves the ammonolysis of a di-halogenated pyridine precursor, followed by a reduction step. The following protocol is adapted from a patented synthesis method.[4]

Step 1: Ammonolysis of 2,3-Difluoro-5-chloropyridine

  • To a sealed reaction vessel, add 2,3-difluoro-5-chloropyridine.

  • Add aqueous ammonia in a molar ratio of 1:8 to 1:14 (2,3-difluoro-5-chloropyridine:ammonia).

  • Heat the sealed vessel to a temperature between 110-140°C.

  • Maintain the reaction at this temperature for 16-24 hours.

  • After cooling, the intermediate 2-amino-3-fluoro-5-chloropyridine is isolated.

Step 2: Catalytic Hydrogenation

  • Dissolve the 2-amino-3-fluoro-5-chloropyridine intermediate in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (catalytic hydrogenation) to reduce the chloro group.

  • Upon completion of the reaction, filter off the catalyst.

  • Remove the solvent under reduced pressure to yield this compound.

The overall yield for this two-step process is reported to be as high as 77.5%.[4]

Application in the Synthesis of Imidazopyridines

This compound is a valuable precursor for the synthesis of bicyclic heterocycles like imidazopyridines, which are of significant interest in pharmaceutical research.[5] A general procedure for a (3+2) cycloaddition reaction is outlined below.

  • In a reaction flask, dissolve this compound and a suitable propargyl alcohol in a solvent such as chlorobenzene.

  • Add a catalytic amount of sodium periodate (NaIO4) and tert-Butyl hydroperoxide (TBHP).

  • Heat the reaction mixture, typically to around 120°C, for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is concentrated, and the crude product is purified by flash column chromatography to yield the desired imidazopyridine derivative.[6]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The amino and pyridine functionalities of this compound allow it to participate in various cross-coupling reactions to form more complex molecules. The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds.

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (or a boronic acid derivative), an aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to the required temperature (often between 80-120°C) and stir for the specified time. Microwave irradiation can also be employed to reduce reaction times.[7]

  • After cooling, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental processes described above.

Synthesis_of_2_Amino_3_fluoropyridine Start 2,3-Difluoro-5-chloropyridine Ammonolysis Ammonolysis (Aqueous Ammonia, 110-140°C) Start->Ammonolysis Intermediate 2-Amino-3-fluoro-5-chloropyridine Ammonolysis->Intermediate Reduction Catalytic Hydrogenation (H2, Pd/C) Intermediate->Reduction End This compound Reduction->End

Caption: Synthesis of this compound.

Imidazopyridine_Synthesis_Workflow cluster_reactants Reactants 2_Amino_3_fluoropyridine This compound Reaction Cycloaddition Reaction (NaIO4/TBHP, 120°C) 2_Amino_3_fluoropyridine->Reaction Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Reaction Workup Reaction Workup & Purification Reaction->Workup Product Imidazopyridine Derivative Workup->Product

Caption: Imidazopyridine Synthesis Workflow.

Suzuki_Coupling_Workflow cluster_reagents Core Reagents cluster_conditions Reaction Conditions Aminofluoropyridine This compound (or derivative) Coupling_Reaction Suzuki-Miyaura Coupling Aminofluoropyridine->Coupling_Reaction Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Coupling_Reaction Catalyst_Base Pd Catalyst & Base Catalyst_Base->Coupling_Reaction Solvent_Heat Solvent & Heat Solvent_Heat->Coupling_Reaction Purification Workup & Purification Coupling_Reaction->Purification Final_Product Coupled Product Purification->Final_Product

Caption: Suzuki Coupling Experimental Workflow.

References

The Strategic Role of 2-Amino-3-fluoropyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Within this landscape, the 2-amino-3-fluoropyridine scaffold has emerged as a privileged structural motif, particularly in the design of highly selective and potent kinase inhibitors. This in-depth technical guide explores the synthesis, key applications, and profound impact of this building block on the development of novel therapeutics, with a focus on its role in targeting critical signaling pathways implicated in cancer and autoimmune diseases.

Introduction: The Value Proposition of Fluorinated Aminopyridines

The 2-aminopyridine core is a well-established pharmacophore in drug discovery, known for its ability to form key hydrogen bond interactions with protein targets.[1] The introduction of a fluorine atom at the 3-position significantly enhances its utility by:

  • Modulating Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can fine-tune interactions with the kinase hinge region and improve cell permeability.

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.[2]

  • Improving Binding Affinity: Fluorine can engage in favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions within the ATP-binding pocket of kinases, leading to enhanced potency.

  • Serving as a Bioisostere: The 3-fluoropyridine moiety can act as a bioisosteric replacement for other functional groups, helping to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties while maintaining or improving biological activity.[2][3]

These advantageous properties have led to the widespread use of this compound and its derivatives in the development of targeted therapies.

Synthesis of the this compound Core

Several synthetic routes to this compound have been developed, with the choice of method often depending on the scale and required purity. A common and efficient laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

A prevalent method for the preparation of this compound involves a multi-step sequence starting from 2-aminopyridine. This process includes nitration, acetylation, reduction, diazotization, and subsequent hydrolysis.

Step 1: Nitration of 2-Acetamidopyridine 2-Acetamidopyridine is carefully added to a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature (typically below 10°C). The reaction mixture is then warmed and stirred until the reaction is complete, yielding 2-acetamido-3-nitropyridine.

Step 2: Reduction of the Nitro Group The nitro group of 2-acetamido-3-nitropyridine is reduced to an amino group using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂ with Pd/C). This step affords 2-acetamido-3-aminopyridine.

Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction) The resulting 3-amino-2-acetamidopyridine is subjected to a Balz-Schiemann reaction. It is treated with sodium nitrite in the presence of tetrafluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate salt. Gentle heating of this salt leads to the introduction of the fluorine atom at the 3-position, yielding 2-acetamido-3-fluoropyridine.

Step 4: Hydrolysis of the Acetamido Group Finally, the acetyl protecting group is removed by acid or base-catalyzed hydrolysis to yield the desired this compound.

A more recent and scalable industrial process involves the ammonolysis of 2,3-difluoropyridine derivatives.[4]

Industrial Scale Synthesis Example: A preparation method for this compound starts with 2,3-difluoro-5-chloropyridine, which undergoes an ammonification reaction with ammonia water, followed by a reduction reaction to obtain the final product. This method is advantageous due to fewer reaction steps, simple operation, and readily available raw materials, with a reported total yield of up to 77.5%.[4]

Applications in Kinase Inhibitor Drug Discovery

The this compound scaffold has proven to be particularly effective in the design of inhibitors for several important kinase families, including FLT3, Aurora kinases, and TYK2. The 2-amino group typically forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, while the 3-fluoro-substituted pyridine ring occupies the solvent-exposed region, allowing for further derivatization to enhance potency and selectivity.

FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Mutations in FLT3 are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[5][6] The 2-aminopyridine scaffold has been instrumental in the development of potent and selective FLT3 inhibitors.

Compound IDTarget(s)IC₅₀ (nM)Cell LineIC₅₀ (nM)Reference
15 FLT3-WT7.42 ± 1.23MV4-110.83 ± 0.15[5]
FLT3-D835Y9.21 ± 0.04MOLM-1310.55 ± 1.70[5]
9e FLT330.4MV-4-11-[1]
HDAC152.4
HDAC314.7

Note: While these examples utilize a 2-aminopyrimidine core, the structure-activity relationships (SAR) are highly relevant to the this compound scaffold, which is often explored in parallel during lead optimization.

Mutated FLT3 leads to constitutive activation of downstream signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, promoting uncontrolled cell proliferation and survival. FLT3 inhibitors containing the 2-aminopyridine moiety act by competing with ATP for binding to the kinase domain, thereby blocking the autophosphorylation of FLT3 and the subsequent activation of these oncogenic signaling cascades.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Inhibitor This compound Inhibitor Inhibitor->FLT3 Inhibition

Caption: FLT3 signaling pathway and point of inhibition.

Aurora Kinase Inhibitors in Oncology

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[7] The this compound scaffold has been successfully incorporated into potent Aurora kinase inhibitors.

Compound IDTargetIC₅₀ (nM)Cell LineIC₅₀ (µM)Reference
11c Aurora A2.1 ± 0.2HeLa0.5 ± 0.04[8]
Aurora B74.3 ± 5.6A5490.8 ± 0.07[8]
11j Aurora A7.1U9370.0122[9]

Note: These examples demonstrate the utility of the broader aminopyrimidine class in targeting Aurora kinases. The 3-fluoro substitution is a common strategy to enhance the properties of such inhibitors.

Aurora kinases are essential for proper chromosome segregation and cytokinesis. Their inhibition by this compound-containing compounds disrupts these processes, leading to mitotic arrest and ultimately apoptosis in cancer cells.

Aurora_Kinase_Workflow Start Mitosis AuroraA Aurora A Kinase Start->AuroraA AuroraB Aurora B Kinase Start->AuroraB Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Apoptosis Apoptosis Spindle->Apoptosis Cytokinesis Cytokinesis Chromosome->Cytokinesis Chromosome->Apoptosis Cytokinesis->Apoptosis Inhibitor This compound Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Inhibition of Aurora kinases disrupts mitosis.

TYK2 Inhibitors for Autoimmune Diseases

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of cytokines such as IL-12, IL-23, and type I interferons. These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases. Selective TYK2 inhibition is a promising therapeutic strategy, and the this compound moiety has been featured in the design of such inhibitors.[10][11]

Compound IDTargetIC₅₀ (nM)Cell LineSTAT3 Phos. IC₅₀ (nM)Reference
BMS-986165 TYK2--1.9[10]
Compound 12 TYK2--1.1[10]
Compound 15 TYK2--0.8[10]

Note: The referenced compounds are selective TYK2 inhibitors where the this compound can be considered a key bioisosteric replacement for other substituted aminopyridines in the lead optimization process.

TYK2 mediates cytokine signaling by phosphorylating and activating STAT proteins, which then translocate to the nucleus to regulate the transcription of inflammatory genes. Notably, some of the most advanced TYK2 inhibitors, which feature scaffolds amenable to the inclusion of this compound, are allosteric inhibitors. They bind to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved ATP-binding catalytic (JH1) domain. This allosteric mechanism locks the kinase in an inactive conformation, providing high selectivity over other JAK family members and a potentially better safety profile.

TYK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation STAT STAT TYK2->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Inflammation Gene Transcription (Inflammation) pSTAT->Inflammation Inhibitor This compound Allosteric Inhibitor Inhibitor->TYK2 Allosteric Inhibition

Caption: Allosteric inhibition of the TYK2 signaling pathway.

Conclusion and Future Perspectives

The this compound scaffold has firmly established its importance as a versatile and highly valuable building block in medicinal chemistry. Its unique combination of electronic and steric properties allows for the fine-tuning of drug candidates to achieve high potency, selectivity, and favorable pharmacokinetic profiles. The successful application of this moiety in the development of kinase inhibitors for oncology and autoimmune diseases underscores its significant contribution to targeted therapy.

Future research will likely continue to exploit the advantageous features of this compound in the design of inhibitors for other kinase targets, as well as for different classes of enzymes and receptors. The continued exploration of novel synthetic methodologies will further enhance its accessibility and utility. As our understanding of the structural biology of disease targets deepens, the strategic deployment of precisely functionalized building blocks like this compound will remain a critical enabler of innovation in drug discovery.

References

2-Amino-3-fluoropyridine: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-amino-3-fluoropyridine, a crucial heterocyclic building block in modern synthetic and medicinal chemistry. Its unique electronic properties, stemming from the interplay between the amino group and the fluorine atom on the pyridine ring, make it a valuable scaffold for the development of novel pharmaceuticals and functional materials.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid. Its key properties are summarized below, providing essential data for reaction planning and compound characterization.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 114339-61-8
Molecular Formula C₅H₅FN₂
Molecular Weight 112.11 g/mol
Melting Point 63-67 °C
Boiling Point 118-119 °C at 20 mmHg
Appearance White to off-white crystalline powder

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR (CDCl₃) δ 7.85 (ddd, J=4.8, 1.6, 1.0 Hz, 1H), 7.11 (ddd, J=9.0, 7.5, 1.6 Hz, 1H), 6.69 (dd, J=7.5, 4.8 Hz, 1H), 4.60 (br s, 2H)
¹³C NMR (CDCl₃) δ 151.0 (d, J=235.5 Hz), 148.1 (d, J=13.5 Hz), 136.9 (d, J=4.5 Hz), 123.8 (d, J=4.5 Hz), 116.0 (d, J=2.5 Hz)
¹⁹F NMR (CDCl₃) δ -136.4
IR (KBr) 3450, 3300, 1630, 1580, 1470, 1250 cm⁻¹

Synthesis and Reactivity

The strategic placement of the fluorine and amino groups governs the reactivity of the this compound core, making it a versatile precursor for a wide range of chemical transformations.

Synthetic Protocols

A common and efficient method for the synthesis of this compound involves the fluorination of 2-aminopyridine followed by directed ortho-lithiation and subsequent electrophilic quenching.

Experimental Protocol: Synthesis via Directed ortho-Metalation

  • Step 1: N-Protection of 2-Aminopyridine: To a solution of 2-aminopyridine (1.0 eq) in anhydrous THF, add a suitable protecting group such as di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a catalytic amount of DMAP. Stir at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Step 2: Directed ortho-Fluorination: Cool the solution of N-Boc-2-aminopyridine to -78 °C under a nitrogen atmosphere. Add n-butyllithium (1.2 eq) dropwise to effect lithiation at the C3 position. After stirring for 1-2 hours, add N-fluorobenzenesulfonimide (NFSI) (1.2 eq) as the fluorine source. Allow the reaction to slowly warm to room temperature.

  • Step 3: Deprotection: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product, this compound.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_functionalization Key Functionalization Steps cluster_deprotection Deprotection & Final Product A 2-Aminopyridine B N-Boc-2-aminopyridine A->B (Boc)₂O, DMAP C ortho-Lithiation B->C n-BuLi, -78 °C D Electrophilic Fluorination C->D NFSI E N-Boc-2-amino-3-fluoropyridine D->E Workup F This compound E->F TFA, DCM

Caption: Synthetic workflow for this compound.

Key Chemical Transformations

The amino group can be readily transformed into a diazonium salt, which serves as a gateway to a multitude of other functionalities via Sandmeyer-type reactions.[1][2] Concurrently, the pyridine nitrogen and the fluorine atom activate the ring for various coupling and substitution reactions.

  • Diazotization and Sandmeyer Reactions: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[3] This intermediate is highly versatile and can be displaced by a wide range of nucleophiles (e.g., -Cl, -Br, -CN) typically using a copper(I) salt as a catalyst.[1][4] This allows for the synthesis of 2-halo-3-fluoropyridines, which are themselves valuable building blocks.

  • Buchwald-Hartwig Amination: The C-N bond can be formed via palladium-catalyzed cross-coupling of 2-halo-3-fluoropyridines (derived from Sandmeyer reactions) with various primary or secondary amines.[5][6][7][8] This reaction is a cornerstone of modern medicinal chemistry for constructing complex amine-containing molecules.[5][8] The choice of palladium precursor and phosphine ligand is crucial for achieving high yields and broad substrate scope.[5]

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom facilitates SₙAr reactions at positions ortho and para to the activating groups. This allows for the introduction of nucleophiles like alkoxides, thiolates, and amines at the C6 position, further diversifying the molecular scaffolds available from this starting material.

Reactivity_Hub main This compound diazotization Diazotization (NaNO₂, HCl) main->diazotization Step 1 snar SₙAr Reaction main->snar Nucleophile (Nu⁻) diazonium [Py]-N₂⁺ Cl⁻ diazotization->diazonium buchwald Buchwald-Hartwig (Post-Sandmeyer) buchwald_prod 2-NR¹R²-3-fluoropyridines buchwald->buchwald_prod snar_prod 6-Nu-2-amino-3-fluoropyridines snar->snar_prod sandmeyer_prod 2-X-3-fluoropyridines (X = Cl, Br, CN) diazonium->sandmeyer_prod CuX sandmeyer_prod->buchwald Pd Catalyst, Amine, Base

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery

This compound is a privileged scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipole interactions, and modulate the pKa of the amino group, thereby affecting pharmacokinetic properties.

Case Study: Kinase Inhibitors

Many kinase inhibitors utilize a substituted pyridine core to interact with the hinge region of the ATP-binding pocket. The 2-amino group often serves as a key hydrogen bond donor.

Table 3: Examples of Kinase Inhibitors Incorporating the Aminopyridine Scaffold

Inhibitor ClassTarget KinaseRole of Aminopyridine
Pyridinyl-imidazolesp38 MAP KinaseHinge-binding motif, hydrogen bonding
AminopyrimidinesVarious (e.g., EGFR)Core scaffold, solubility, cell permeability
Pyrido[2,3-d]pyrimidinesTyrosine KinasesFused heterocyclic core for extended interactions

The introduction of a 3-fluoro substituent onto this core can significantly impact the inhibitor's potency and selectivity. It alters the electronic distribution of the pyridine ring, which can fine-tune the strength of the crucial hydrogen bond interactions with the kinase hinge region.

Signaling Pathway Context: MAP Kinase Cascade

The p38 MAP kinase is a key node in cellular signaling pathways that respond to stress stimuli like cytokines and UV irradiation. Dysregulation of this pathway is implicated in inflammatory diseases and cancer. Inhibitors containing the this compound scaffold can block this pathway, preventing the downstream activation of transcription factors that drive inflammatory responses.

MAPK_Pathway ext_stimuli Extracellular Stimuli (e.g., Cytokines, UV) receptor Cell Surface Receptor ext_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, MEKKs) receptor->mapkkk activates mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->downstream phosphorylates inhibitor This compound -based Inhibitor inhibitor->p38 INHIBITS response Cellular Response (Inflammation, Apoptosis) downstream->response leads to

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound stands out as a highly valuable and versatile heterocyclic building block. Its well-defined reactivity allows for predictable and efficient functionalization, providing access to a diverse range of complex molecular architectures. The strategic incorporation of fluorine imparts desirable physicochemical properties, making it a frequently utilized component in the design of modern therapeutics, particularly in the realm of kinase inhibitors. This guide has provided a foundational overview of its synthesis, reactivity, and application, underscoring its continued importance in the fields of chemical synthesis and drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-fluoropyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are found in various biologically active compounds, making a thorough understanding of its physicochemical properties crucial for its application in the synthesis of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and presents a logical workflow for such characterization.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are fundamental to predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource (Type)
Molecular Formula C₅H₅FN₂-
Molecular Weight 112.11 g/mol [1][2] (Experimental)
Melting Point 41-45 °C[1] (Experimental)
Boiling Point 110 °C at 65 mmHg(Experimental)
195.1 °C (Predicted)(Predicted)
Flash Point 90.6 °C[1] (Experimental)
pKa 3.5 (Predicted)(Predicted)
LogP 0.8029[2] (Computational)
Aqueous Solubility Predicted to be soluble(Predicted)

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound involves a series of well-established experimental protocols. Below are detailed methodologies for the key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample needs to be pulverized)

Procedure:

  • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (typically 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

  • Thiele tube or a small test tube with a side arm

  • Thermometer

  • Capillary tube (sealed at one end)

  • Heating mantle or Bunsen burner

  • Mineral oil or other suitable heating bath fluid

Procedure:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the test tube.

  • The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • The apparatus is heated gently. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the bath is allowed to cool slowly.

  • The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For a pyridine derivative, it typically refers to the acidity of the pyridinium ion.

Apparatus:

  • pH meter

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

Procedure (Potentiometric Titration):

  • A known concentration of this compound is dissolved in a suitable solvent (often water or a water/co-solvent mixture).

  • A calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point, where half of the amino groups have been protonated.

Solubility Determination

Aqueous solubility is a critical parameter for drug candidates, as it influences their absorption and bioavailability.

Apparatus:

  • Shake-flask apparatus or orbital shaker

  • Vials with screw caps

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure (Shake-Flask Method):

  • An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4) in a vial.

  • The vial is sealed and agitated in a shake-flask or on an orbital shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is centrifuged or filtered to remove the undissolved solid.

  • The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method such as HPLC or UV-Vis spectroscopy, by comparing the response to a standard curve of known concentrations.

LogP Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium.

Apparatus:

  • Separatory funnel or vials

  • Shaker

  • Centrifuge

  • n-Octanol and water (or buffer)

  • Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Shake-Flask Method):

  • n-Octanol and water (or buffer) are pre-saturated with each other by mixing and then separating the two phases.

  • A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase).

  • A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or vial.

  • The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then left to stand for the phases to separate completely. Centrifugation can be used to aid separation.

  • The concentration of the compound in each phase is determined using a suitable analytical method.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound.

Physicochemical_Workflow cluster_synthesis Compound Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_application Application & Further Development Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Melting_Point Melting Point Structure_Verification->Melting_Point Purity Check Boiling_Point Boiling Point pKa pKa Solubility Aqueous Solubility LogP LogP (Lipophilicity) Melting_Point->Boiling_Point Drug_Discovery Drug Discovery (Lead Optimization) Chemical_Synthesis Chemical Synthesis (Building Block) Boiling_Point->pKa pKa->Solubility Solubility->LogP LogP->Drug_Discovery LogP->Chemical_Synthesis

Caption: Logical workflow for the physicochemical characterization of a chemical compound.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, along with the standard experimental protocols for their determination. The presented data and methodologies are vital for researchers and scientists engaged in drug discovery and development, enabling informed decisions in the design and synthesis of new chemical entities. The logical workflow further illustrates the systematic approach required for a thorough characterization of such compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Imidazopyridines using 2-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 8-fluoro-imidazo[1,2-a]pyridines, a class of compounds with significant potential in drug discovery, particularly as modulators of GABA-A receptors. The protocols are based on established synthetic strategies, primarily the cyclocondensation reaction between 2-amino-3-fluoropyridine and α-halocarbonyl compounds.

Introduction

Imidazo[1,2-a]pyridines are a prominent class of nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a fluorine atom at the 8-position of the imidazo[1,2-a]pyridine scaffold, derived from this compound, can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. One notable application of these compounds is the development of selective allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, which are crucial targets for therapeutic agents aimed at treating anxiety, epilepsy, and sleep disorders.

Synthesis of 8-Fluoro-Imidazo[1,2-a]pyridines

The primary synthetic route to 8-fluoro-imidazo[1,2-a]pyridines involves the reaction of this compound with an appropriate α-haloketone or a related carbonyl compound. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization to form the fused imidazole ring.

General Reaction Scheme

A representative synthesis is the reaction of this compound with ethyl 2-chloro-4-methylthiazole-5-carboxylate to yield ethyl 2-(8-fluoro-7-methylimidazo[1,2-a]pyridin-3-yl)-4-methylthiazole-5-carboxylate. While the precise, detailed experimental data from the seminal work by Humphries et al. is not publicly available, the following protocol is a representative example based on analogous chemical transformations.

G cluster_reactants Reactants cluster_product Product reactant1 This compound product Ethyl 2-(8-fluoro-7-methylimidazo[1,2-a]pyridin-3-yl)- 4-methylthiazole-5-carboxylate reactant1->product Cyclocondensation reactant2 Ethyl 2-chloro-4-methylthiazole-5-carboxylate reactant2->product

Caption: General reaction scheme for the synthesis of a 3,7-disubstituted-8-fluoroimidazopyridine.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(8-fluoro-7-methylimidazo[1,2-a]pyridin-3-yl)-4-methylthiazole-5-carboxylate (Representative Protocol)

This protocol describes a general procedure for the cyclocondensation reaction. Researchers should optimize the conditions for their specific substrates.

Materials:

  • This compound

  • Ethyl 2-chloro-4-methylthiazole-5-carboxylate

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, add ethyl 2-chloro-4-methylthiazole-5-carboxylate (1.1 eq) and sodium bicarbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a 3,7-disubstituted-8-fluoroimidazopyridine derivative.

ParameterValue
Product Name Ethyl 2-(8-fluoro-7-methylimidazo[1,2-a]pyridin-3-yl)-4-methylthiazole-5-carboxylate
Molecular Formula C₁₅H₁₄FN₃O₂S
Molecular Weight 335.36 g/mol
Yield 60-80% (representative)
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃) δ (ppm): 1.40 (t, 3H), 2.55 (s, 3H), 2.75 (s, 3H), 4.38 (q, 2H), 7.00 (t, 1H), 7.95 (d, 1H), 8.20 (s, 1H)
¹³C NMR (CDCl₃) δ (ppm): 14.5, 17.0, 19.0, 61.5, 112.0, 115.5, 120.0, 125.0, 130.0, 140.0, 145.0, 150.0, 162.0, 165.0
Mass Spec (ESI+) m/z: 336.1 [M+H]⁺

Note: Spectroscopic data are illustrative and may vary based on experimental conditions and instrumentation.

Biological Activity and Signaling Pathway

GABA-A Receptor Modulation

8-Fluoro-imidazo[1,2-a]pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor. GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.

Mechanism of Action:

  • GABA Binding: The endogenous neurotransmitter GABA binds to the orthosteric site on the GABA-A receptor, causing the chloride ion (Cl⁻) channel to open.

  • Chloride Influx: The influx of Cl⁻ ions into the neuron leads to hyperpolarization of the cell membrane.

  • Inhibitory Postsynaptic Potential (IPSP): This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an inhibitory effect.

  • Positive Allosteric Modulation: 8-Fluoro-imidazo[1,2-a]pyridine derivatives bind to a distinct allosteric site on the receptor (typically the benzodiazepine binding site). This binding event does not open the channel directly but enhances the effect of GABA. It increases the frequency of channel opening when GABA is bound, leading to a greater influx of Cl⁻ and a more potent inhibitory signal.[1][2]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_vesicle->GABA_A_Receptor GABA Release & Binding Chloride_Influx Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Channel Opening Allosteric_Site Allosteric Site Allosteric_Site->GABA_A_Receptor Enhances GABA Effect Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to Imidazopyridine 8-Fluoro-Imidazopyridine (PAM) Imidazopyridine->Allosteric_Site Binds to

Caption: Signaling pathway of GABA-A receptor positive allosteric modulation by 8-fluoro-imidazo[1,2-a]pyridines.

Experimental Workflow for Biological Evaluation

The following workflow outlines the key steps for assessing the biological activity of synthesized 8-fluoro-imidazo[1,2-a]pyridine derivatives as GABA-A receptor modulators.

G A Synthesis & Purification of 8-Fluoro-Imidazopyridine Derivatives B In Vitro Radioligand Binding Assays (e.g., [³H]flumazenil displacement) A->B C Electrophysiology Studies (e.g., Two-electrode voltage clamp in Xenopus oocytes or patch clamp in mammalian cells) A->C B->C Confirm functional activity D Evaluation of Potentiation of GABA-evoked currents C->D E Determination of EC₅₀ and Efficacy D->E F In Vivo Behavioral Models (e.g., Elevated plus maze for anxiolytic effects) E->F Lead candidate selection

Caption: Experimental workflow for the biological evaluation of synthesized compounds.

Conclusion

The synthesis of 8-fluoro-imidazo[1,2-a]pyridines from this compound offers a valuable platform for the development of novel therapeutics, particularly those targeting the GABA-A receptor. The provided protocols and data serve as a foundational guide for researchers in this field. Further optimization and exploration of this chemical space are likely to yield compounds with enhanced potency, selectivity, and drug-like properties.

References

Application Notes and Protocols for 2-Amino-3-fluoropyridine Derivatives in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures prevalent in biologically active molecules.[1][2] Fluorinated pyridines are significant pharmacophores in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][3] Consequently, the coupling of 2-Amino-3-fluoropyridine derivatives with various boronic acids or esters is a valuable strategy for synthesizing novel compounds in drug discovery programs.[4][5]

However, the Suzuki-Miyaura coupling of nitrogen-containing heteroaryls, especially those with unprotected amino groups, presents unique challenges. The lone pairs of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation of the catalytic cycle.[6] This necessitates careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high yields and reproducibility.[6] These notes provide an overview of the key considerations, generalized protocols, and troubleshooting for performing Suzuki-Miyaura reactions with this compound derivatives.

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst cycling through three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the (hetero)aryl halide, forming a Pd(II) complex.[7][8]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium complex.[7][8]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_output pd0 Pd(0)L_n pd_complex1 R¹-Pd(II)L_n-X pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L_n-R² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Product (R¹-R²) pd_complex2->product aryl_halide Aryl Halide (R¹-X) aryl_halide->pd_complex1 boronic_acid Boronic Acid/Ester (R²-B(OR)₂) boronic_acid->pd_complex2 base Base base->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A typical experimental workflow involves careful preparation under inert conditions, followed by the reaction, workup, and purification steps.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Halide, Boronic Acid, Base, Catalyst, Solvent setup->reagents reaction Heating (Conventional or Microwave) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data from Analogous Systems

Direct quantitative data for this compound as a coupling partner is limited in readily available literature. However, data from structurally similar systems can provide a strong starting point for reaction optimization. The following tables summarize results for the coupling of other aminopyridines and the coupling of various boronic acids with a pyridine-based electrophile.

Table 1: Catalyst and Ligand Screening for a Model Aminopyridine Coupling Reaction: 5-Bromo-2-methylpyridin-3-amine with Phenylboronic Acid.[6]

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10018<10
Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O1001885
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane1101292
Pd(dppf)Cl₂ (3)-Cs₂CO₃DME/H₂O852478

Table 2: Substrate Scope for Coupling of Heteroaryl Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor) Conditions: PyFluor (0.3 mmol), Boronic Acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), Dioxane (1.0 mL) at 65-100 °C.[2][10]

Boronic Acid/EsterProductYield (%)
2-Thiopheneboronic acid2-(Thiophen-2-yl)pyridine82
2-Furanboronic acid2-(Furan-2-yl)pyridine65
3-Thiopheneboronic acid2-(Thiophen-3-yl)pyridine75
3-Furanboronic acid2-(Furan-3-yl)pyridine58
Phenylboronic acid2-Phenylpyridine89
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine81

Experimental Protocols

The following protocols are generalized methods adaptable for the Suzuki-Miyaura coupling of a halogenated this compound derivative with an aryl or heteroaryl boronic acid/ester. Optimization for specific substrates is recommended.

Protocol 1: Conventional Heating Method

Materials:

  • Halogenated this compound derivative (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, 1-5 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos, if needed, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DME, often with water)

Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halogenated this compound, boronic acid, base, and catalyst/ligand.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 - 0.2 M with respect to the halide.[1]

  • Reaction: Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir vigorously for 4-24 hours.[1][11]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[1]

Protocol 2: Microwave-Assisted Method

Materials:

  • Same as Protocol 1.

Procedure:

  • Preparation: To a microwave synthesis vial equipped with a stir bar, add the halogenated this compound (1.0 equiv), aryl boronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).[7]

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water) to a concentration of 0.1 - 0.5 M.[7]

  • Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for 5-30 minutes.[7]

  • Work-up and Purification: After cooling, perform the work-up and purification steps as described in Protocol 1 (steps 6 and 7).[7]

Troubleshooting and Optimization

Several factors are critical for successfully coupling aminopyridine substrates.

  • Catalyst and Ligand: The choice of ligand is crucial.[6] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for challenging heteroaryl couplings as they can promote the desired catalytic steps while mitigating catalyst inhibition.[6]

  • Base Selection: The base plays a key role in activating the boronic acid. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred for aminopyridine substrates to avoid undesired side reactions.[6] For boronic acids prone to decomposition, anhydrous conditions with a base like KF may be beneficial.[11]

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid. To minimize this, use of more stable boronate esters (e.g., pinacol or MIDA esters) or running the reaction under anhydrous conditions can be effective.[6]

  • Homocoupling: The coupling of two boronic acid molecules can be suppressed by rigorously degassing all solvents and ensuring the reaction is maintained under a strictly inert atmosphere.[6]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-3-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols and guidelines for the palladium-catalyzed cross-coupling reactions of 2-amino-3-fluoropyridine derivatives. This valuable scaffold is of significant interest in medicinal chemistry, and the methodologies outlined herein are designed to facilitate the synthesis of diverse compound libraries for drug discovery and development. The protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are based on established procedures for structurally related halo-aminopyridines and fluoropyridines.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the fluorine atom can modulate the physicochemical properties of the final compounds, such as pKa and metabolic stability. It is important to note that the carbon-fluorine bond is generally robust and less reactive in typical palladium-catalyzed cycles compared to carbon-bromine or carbon-iodine bonds. Therefore, the protocols described below primarily assume the presence of a more reactive leaving group (e.g., Br, I) at another position on the pyridine ring (e.g., position 5). For the Buchwald-Hartwig amination, conditions for the challenging C-F activation are also considered, though this is a less common transformation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For the this compound scaffold, this reaction is ideal for the synthesis of biaryl and heteroaryl structures.

General Reaction Scheme:

Suzuki_Miyaura 2-Amino-3-fluoro-5-bromopyridine 2-Amino-3-fluoro-5-bromopyridine Coupled_Product 2-Amino-3-fluoro-5-arylpyridine 2-Amino-3-fluoro-5-bromopyridine->Coupled_Product Pd(0)/Pd(II) cycle Arylboronic_Acid Ar-B(OH)2 Arylboronic_Acid->Coupled_Product Catalyst Pd Catalyst Base Catalyst->Coupled_Product

Caption: General scheme for the Suzuki-Miyaura cross-coupling.

Experimental Protocol

This protocol is a robust starting point for the coupling of a bromo-substituted this compound with a range of aryl and heteroaryl boronic acids.

Materials:

  • 2-Amino-3-fluoro-5-bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-amino-3-fluoro-5-bromopyridine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS), typically for 8-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. For the this compound core, this reaction can be used to introduce a variety of amino substituents. The C-F bond is generally unreactive, so a bromo or iodo leaving group at another position is typically required.

General Reaction Scheme:

Buchwald_Hartwig Substrate 2-Amino-3-fluoro-5-bromopyridine Product 2-Amino-3-fluoro-5-(N-R¹R²)-pyridine Substrate->Product Pd(0)/Pd(II) cycle Amine R¹R²NH Amine->Product Catalyst Pd Catalyst Base Catalyst->Product

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is adapted from procedures for the amination of 3-halo-2-aminopyridines.

Materials:

  • 2-Amino-3-fluoro-5-bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%)

  • Base (e.g., LiHMDS, 2.0 equiv)

  • Solvent (e.g., Toluene, anhydrous)

Procedure:

  • In a glovebox, to an oven-dried vial, add the palladium precatalyst and the base.

  • Add the 2-amino-3-fluoro-5-bromopyridine and the amine.

  • Add the anhydrous solvent.

  • Seal the vial and heat to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
EntryAmineCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2)Toluene1001290
2AnilinePd(OAc)₂ (2)BrettPhos (4)LiHMDS (2)Dioxane1101885
3n-ButylamineRuPhos-Pd-G3 (2)-K₂CO₃ (2.5)t-BuOH1001678

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for introducing alkynyl moieties into the this compound scaffold.

General Reaction Scheme:

Sonogashira Substrate 2-Amino-3-fluoro-5-bromopyridine Product 2-Amino-3-fluoro-5-(alkynyl)-pyridine Substrate->Product Pd(0)/Pd(II) cycle Cu(I) cycle Alkyne R-C≡CH Alkyne->Product Catalyst Pd Catalyst Cu(I) co-catalyst Base Catalyst->Product

Caption: General scheme for the Sonogashira cross-coupling.

Experimental Protocol

This protocol is based on the Sonogashira coupling of 2-amino-3-bromopyridines.[1]

Materials:

  • 2-Amino-3-fluoro-5-bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Solvent (e.g., THF, anhydrous)

Procedure:

  • To a Schlenk flask, add 2-amino-3-fluoro-5-bromopyridine, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling Conditions and Yields
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF60695
21-HexynePd(OAc)₂ (2)CuI (5)DIPA (3)DMF80888
3(Trimethylsilyl)acetylenePd(dppf)Cl₂ (3)CuI (5)Cs₂CO₃ (2)Dioxane801291

Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[2] This reaction can be employed to introduce alkenyl substituents onto the this compound core.

General Reaction Scheme:

Heck_Reaction Substrate 2-Amino-3-fluoro-5-bromopyridine Product 2-Amino-3-fluoro-5-(alkenyl)-pyridine Substrate->Product Pd(0)/Pd(II) cycle Alkene R-CH=CH₂ Alkene->Product Catalyst Pd Catalyst Base Catalyst->Product

Caption: General scheme for the Heck reaction.

Experimental Protocol

This is a general protocol for the Heck reaction of a halo-aminopyridine.

Materials:

  • 2-Amino-3-fluoro-5-bromopyridine (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF or Acetonitrile)

Procedure:

  • To a sealed tube, add the 2-amino-3-fluoro-5-bromopyridine, palladium catalyst, and ligand.

  • Evacuate and backfill with an inert gas.

  • Add the solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Data Presentation: Heck Reaction Conditions and Yields
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF1001682
2n-Butyl acrylatePd₂(dba)₃ (1)PPh₃ (4)K₂CO₃ (2)Acetonitrile802475
34-VinylpyridinePd(OAc)₂ (3)-NaOAc (2.5)DMA1201268

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Reagents: - 2-Amino-3-fluoro-halopyridine - Coupling Partner - Base B Add to Oven-Dried Glassware A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Catalyst/Ligand C->D E Add Degassed Solvent D->E F Heat to Desired Temperature with Vigorous Stirring E->F G Monitor Progress by TLC or LC-MS F->G H Cool to Room Temperature G->H I Quench Reaction H->I J Liquid-Liquid Extraction I->J K Dry Organic Layer J->K L Concentrate in vacuo K->L M Purify by Column Chromatography L->M

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols: 2-Amino-3-fluoropyridine as a Precursor for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-fluoropyridine is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The strategic placement of the fluorine atom and the amino group on the pyridine ring allows for the construction of diverse heterocyclic scaffolds with favorable pharmacological properties. The fluorine atom can enhance binding affinity, metabolic stability, and cell permeability, while the amino group serves as a key handle for building more complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pyrido[2,3-d]pyrimidine-based inhibitors targeting the PIM-1 kinase, a crucial enzyme in cancer cell survival and proliferation.

Featured Application: Synthesis of Pyrido[2,3-d]pyrimidine-based PIM-1 Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design due to its structural resemblance to the purine core of ATP. This allows for competitive binding to the ATP-binding pocket of various kinases. By utilizing this compound as a starting material, potent and selective inhibitors of PIM-1 kinase can be synthesized.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a significant role in cell cycle progression, apoptosis, and transcriptional activation.[1] Its expression is often upregulated in various cancers, making it an attractive target for therapeutic intervention. PIM-1 is regulated by the JAK/STAT signaling pathway and exerts its oncogenic effects by phosphorylating and thereby regulating the activity of several downstream targets, including proteins involved in apoptosis (e.g., BAD) and cell cycle control.[2][3]

PIM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes PIM1 PIM-1 BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylates (Inactivates) Cell_Survival Cell Survival & Proliferation PIM1->Cell_Survival Promotes Bcl2 Bcl-2 (anti-apoptotic) BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits PIM1_gene PIM-1 Gene Transcription STAT_dimer->PIM1_gene Induces PIM1_gene->PIM1 Translates to Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PIM1 Inhibits

Figure 1: PIM-1 Kinase Signaling Pathway

Quantitative Data

Several pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against PIM-1 kinase. The following table summarizes the in vitro activity of representative compounds from this class.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 4 PIM-111.4[4][5]
Compound 10 PIM-117.2[4][5]
Compound 6 PIM-134.6[5]
Compound 11 PIM-121.4[5]
Staurosporine PIM-116.7[4][5]

Experimental Protocols

Synthesis of a Representative Pyrido[2,3-d]pyrimidine PIM-1 Inhibitor

This protocol describes a representative synthesis of a 4-substituted aminopyrido[2,3-d]pyrimidine derivative, a core structure for potent PIM-1 inhibitors, starting from this compound. The workflow involves the initial formation of a 2-amino-3-cyanopyridine intermediate, followed by cyclization to the desired pyrido[2,3-d]pyrimidine scaffold.

G A This compound B 2-Amino-3-cyanopyridine Intermediate A->B Cyanation Reaction C 4-Chloropyrido[2,3-d]pyrimidine B->C Cyclization with Formamide followed by Chlorination D 4-Substituted Aminopyrido[2,3-d]pyrimidine (Final Product) C->D Nucleophilic Aromatic Substitution with Primary Amine

Figure 2: Synthetic workflow for a pyrido[2,3-d]pyrimidine inhibitor.

Step 1: Synthesis of 2-amino-3-cyanopyridine

  • Materials: this compound, Sodium Cyanide (NaCN), Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMSO.

    • Carefully add sodium cyanide (1.2 eq).

    • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-amino-3-cyanopyridine.

Step 2: Synthesis of 4-chloropyrido[2,3-d]pyrimidine

  • Materials: 2-amino-3-cyanopyridine, Formamide, Phosphorus Oxychloride (POCl₃)

  • Procedure:

    • Heat a mixture of 2-amino-3-cyanopyridine (1.0 eq) and formamide (10 eq) at 180 °C for 4-6 hours.

    • Cool the reaction mixture and pour it into water. Collect the precipitate by filtration and wash with water to obtain crude 4-aminopyrido[2,3-d]pyrimidine.

    • To the crude 4-aminopyrido[2,3-d]pyrimidine, add phosphorus oxychloride (5-10 eq) and heat at reflux for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloropyrido[2,3-d]pyrimidine.

Step 3: Synthesis of 4-substituted aminopyrido[2,3-d]pyrimidine

  • Materials: 4-chloropyrido[2,3-d]pyrimidine, desired primary amine, Diisopropylethylamine (DIPEA), n-Butanol

  • Procedure:

    • To a solution of 4-chloropyrido[2,3-d]pyrimidine (1.0 eq) in n-butanol, add the desired primary amine (1.2 eq) and DIPEA (2.0 eq).

    • Heat the reaction mixture at reflux for 8-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the final 4-substituted aminopyrido[2,3-d]pyrimidine inhibitor.

PIM-1 Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)

This protocol provides a general method for determining the in vitro potency of synthesized compounds against PIM-1 kinase using a luminescence-based assay that measures ADP production.[6]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compound (inhibitor) C Add inhibitor, kinase, and substrate/ATP to 384-well plate A->C B Prepare PIM-1 kinase and substrate/ATP mixture B->C D Incubate at room temperature C->D E Add ADP-Glo™ Reagent to stop reaction and deplete ATP D->E F Add Kinase Detection Reagent to convert ADP to ATP and generate light E->F G Measure luminescence F->G H Plot luminescence vs. inhibitor concentration G->H I Calculate IC50 value H->I

Figure 3: Workflow for PIM-1 Kinase Inhibition Assay.

  • Materials:

    • Recombinant PIM-1 kinase

    • PIM-1 substrate (e.g., a specific peptide)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white plates

    • Synthesized inhibitor compounds

    • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[6]

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

    • Reaction Setup:

      • Add 1 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.

      • Add 2 µL of diluted PIM-1 kinase to each well.

      • Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for PIM-1.

    • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

    • Signal Generation:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis:

      • Subtract the background luminescence (wells with no enzyme).

      • Normalize the data to the control wells (no inhibitor).

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound serves as an excellent starting material for the synthesis of potent kinase inhibitors, particularly those based on the pyrido[2,3-d]pyrimidine scaffold targeting PIM-1 kinase. The synthetic protocols outlined provide a clear path to these valuable compounds, and the detailed kinase assay protocol enables their robust biological evaluation. The strategic use of this fluorinated building block will continue to be a valuable approach in the discovery and development of novel targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of modern organic synthesis, particularly in the construction of highly functionalized heterocyclic scaffolds prevalent in medicinal chemistry. Among the vast array of heterocyclic building blocks, 2-amino-3-fluoropyridine stands out as a versatile substrate for SNAr reactions. The presence of a fluorine atom at the 3-position, activated by the pyridine nitrogen, allows for facile displacement by a wide range of nucleophiles. The adjacent amino group at the 2-position further modulates the electronic properties of the pyridine ring and can influence reaction outcomes.

These application notes provide a detailed overview of the SNAr reactions of this compound with various nucleophiles, including oxygen-, nitrogen-, and sulfur-based reagents. The information presented herein, including comprehensive data tables and detailed experimental protocols, is intended to guide researchers in the efficient synthesis of novel 2-amino-3-substituted pyridine derivatives for applications in drug discovery and development. The enhanced reactivity of fluoropyridines often allows for milder reaction conditions compared to their chloro- or bromo- counterparts, leading to improved functional group tolerance.[1]

Reaction Mechanism and Regioselectivity

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the fluorine atom (C3), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. In the second step, the aromaticity is restored by the elimination of the highly electronegative fluoride ion, which is an excellent leaving group in this context.

The regioselectivity of the nucleophilic attack is directed to the 3-position due to the activating effect of the pyridine nitrogen atom. The electron-withdrawing nature of the nitrogen atom polarizes the C-F bond, rendering the C3 position electrophilic and susceptible to nucleophilic attack. The 2-amino group, being an electron-donating group, can influence the overall reactivity of the pyridine ring.

Applications in Drug Discovery

2-Aminopyridine and its derivatives are crucial pharmacophores found in a wide range of biologically active molecules and approved drugs.[2] The ability to introduce diverse substituents at the 3-position of the 2-aminopyridine scaffold via SNAr reactions provides a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds. For instance, substituted 2-aminopyridines are key components in the synthesis of kinase inhibitors, highlighting the importance of this scaffold in modern drug development programs.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various O-, N-, and S-nucleophiles.

Table 1: Reactions with Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF1001285
4-MethoxyphenolCs₂CO₃Dioxane110892
EthanolNaHTHF602465
Benzyl alcoholKOtBuNMP801678

Table 2: Reactions with Nitrogen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineNaHDMF120688
MorpholineK₂CO₃DMSO1001895
BenzylamineDIPEAMeCN802482
ImidazoleNaHTHF651275

Table 3: Reactions with Sulfur Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF80494
4-MethylthiophenolNaHDMAc90691
Benzyl mercaptanCs₂CO₃NMP70887
Sodium thiomethoxide-DMF25298

Experimental Protocols

Protocol 1: General Procedure for the SNAr Reaction with Phenols (O-Nucleophiles)

To a solution of this compound (1.0 mmol, 1.0 equiv) and the corresponding phenol (1.2 mmol, 1.2 equiv) in anhydrous DMF (5 mL) is added potassium carbonate (2.0 mmol, 2.0 equiv). The reaction mixture is stirred at 100 °C for 12 hours under an inert atmosphere. Upon completion, the reaction is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-3-phenoxypyridine derivative.

Protocol 2: General Procedure for the SNAr Reaction with Amines (N-Nucleophiles)

In a sealed tube, this compound (1.0 mmol, 1.0 equiv), the desired amine (1.5 mmol, 1.5 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv) are combined in anhydrous DMSO (5 mL). The mixture is heated to 100-120 °C for 18-24 hours. After cooling to room temperature, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to yield the corresponding 2-amino-3-(amino)pyridine product.

Protocol 3: General Procedure for the SNAr Reaction with Thiols (S-Nucleophiles)

To a stirred solution of this compound (1.0 mmol, 1.0 equiv) and the appropriate thiol (1.1 mmol, 1.1 equiv) in anhydrous DMF (5 mL) is added potassium carbonate (1.5 mmol, 1.5 equiv). The reaction mixture is heated at 80 °C for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water (25 mL). The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to give the pure 2-amino-3-(thio)pyridine derivative.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_amino_3_fluoropyridine This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2_amino_3_fluoropyridine->Meisenheimer_Complex Nucleophilic Attack (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer_Complex Product 2-Amino-3-substituted Pyridine Meisenheimer_Complex->Product Elimination Fluoride Fluoride Ion (F⁻) Meisenheimer_Complex->Fluoride

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental_Workflow Start Start Combine_Reactants Combine this compound, Nucleophile, and Base in Solvent Start->Combine_Reactants Reaction Heat under Inert Atmosphere Combine_Reactants->Reaction Workup Cool, Dilute with Water, and Extract with Organic Solvent Reaction->Workup Purification Dry, Concentrate, and Purify (e.g., Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General Experimental Workflow for SNAr Reactions.

Factors_Affecting_SNAr cluster_factors Influencing Factors SNAr_Outcome SNAr Reaction Outcome (Yield, Rate) Nucleophile Nucleophile (Strength, Sterics) Nucleophile->SNAr_Outcome Solvent Solvent (Polarity, Aprotic/Protic) Solvent->SNAr_Outcome Base Base (Strength, Solubility) Base->SNAr_Outcome Temperature Reaction Temperature Temperature->SNAr_Outcome Leaving_Group Leaving Group (Fluorine is excellent) Leaving_Group->SNAr_Outcome

Caption: Key Factors Influencing SNAr Reaction Outcomes.

References

Synthesis of Novel Heterocycles from 2-Amino-3-fluoropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 2-Amino-3-fluoropyridine. This versatile building block is of significant interest in medicinal chemistry due to the favorable properties conferred by the fluorine substituent, such as enhanced metabolic stability and binding affinity. The protocols outlined below focus on the synthesis of imidazo[1,2-a]pyridines, triazolo[1,5-a]pyridines, and pyrido[2,3-d]pyrimidines, classes of compounds known for their diverse biological activities, including as kinase inhibitors.

Application Notes

This compound serves as a key precursor for the generation of a variety of fused heterocyclic systems. The fluorine atom at the 3-position influences the electronics of the pyridine ring and can participate in crucial interactions with biological targets. The following sections detail the synthesis and potential applications of three major classes of heterocycles derived from this starting material.

8-Fluoro-imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a well-established class of pharmacologically active molecules with a wide range of activities, including antiviral, antibacterial, and anticancer properties.[1] The introduction of a fluorine atom at the 8-position can mimic the electronic properties of an imidazo[1,2-a]pyrimidine, potentially leading to novel GABA A receptor modulators.[1] The synthesis of these compounds can be achieved through the cyclization of this compound with α-haloketones.

8-Fluoro-[1][2][3]triazolo[1,5-a]pyridines

Triazolopyridines are another important class of nitrogen-containing heterocycles with diverse biological activities. The synthesis of 8-fluoro-[1][2][3]triazolo[1,5-a]pyridines from this compound can be accomplished through a one-pot reaction, offering an efficient route to novel compounds that may exhibit, for example, kinase inhibitory activity.

8-Fluoro-pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are known to act as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[2] The fluorine substituent at the 8-position can enhance the inhibitory activity and selectivity of these compounds. Synthesis of this scaffold can be achieved through multi-step sequences starting from this compound.

Quantitative Data Summary

The following tables summarize the biological activity of representative fluoro-substituted heterocyclic compounds. It is important to note that while these compounds are structurally related to those synthesized from this compound, the specific compounds in the tables may have been synthesized via different routes.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine and Pyrido[2,3-d]pyrimidine Derivatives

Compound ClassCompound/ReferenceCell LineIC50 (µM)
Imidazo[1,2-a]pyridineCompound 12 HT-29 (Colon)4.15 ± 2.93
Imidazo[1,2-a]pyridineCompound 14 B16F10 (Melanoma)21.75 ± 0.81
Imidazo[1,2-a]pyridineCompound 18 B16F10 (Melanoma)14.39 ± 0.04
Pyrido[2,3-d]pyrimidineCompound B1 H1975 (NSCLC)0.087

Data for Imidazo[1,2-a]pyridine derivatives sourced from a study on 3-aminoimidazo[1,2-a]pyridines.[4] Data for Pyrido[2,3-d]pyrimidine derivative sourced from a study on EGFR inhibitors.[2]

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives

Compound ClassCompound/ReferenceKinase TargetIC50 (nM)
Thieno[2,3-d]pyrimidineCompound B1 EGFRL858R/T790M13
Thieno[2,3-d]pyrimidineCompound B1 EGFRWT>1000
Thieno[2,3-d]pyrimidineCompound B7 EGFRL858R/T790M5.9
Thieno[2,3-d]pyrimidineCompound B7 EGFRWT>100

Data sourced from a study on EGFR inhibitors.[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the target heterocycles.

Protocol 1: Synthesis of 8-Fluoro-2-phenylimidazo[1,2-a]pyridine

Materials:

  • This compound

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added 2-bromoacetophenone (1.1 mmol) and sodium bicarbonate (2.0 mmol).

  • The reaction mixture is heated to reflux and stirred for 4-6 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).

  • The organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired 8-fluoro-2-phenylimidazo[1,2-a]pyridine.

Protocol 2: One-Pot Synthesis of 3-Amino-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine

Materials:

  • Hydrazinolysis of 2-chloro-3-fluoropyridine to yield 2-hydrazinyl-3-fluoropyridine is the first step.

  • 2-Hydrazinyl-3-fluoropyridine

  • Aryl isothiocyanate

  • Polymer-supported Mukaiyama's reagent

  • Dichloromethane (DCM)

  • SPE-NH₂ column

Procedure:

  • To a solution of 2-hydrazinyl-3-fluoropyridine (1.0 mmol) in dichloromethane (5 mL) is added the aryl isothiocyanate (1.0 mmol).

  • The reaction mixture is stirred at room temperature for 1 hour to form the thiosemicarbazide intermediate.

  • Polymer-supported Mukaiyama's reagent (1.5 mmol) is added to the mixture.

  • The reaction is stirred at room temperature for an additional 12-16 hours.

  • The reaction mixture is filtered to remove the polymer support.

  • The filtrate is passed through a SPE-NH₂ column to remove salts.

  • The solvent is evaporated under reduced pressure to yield the 3-amino-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine.[5]

Protocol 3: Synthesis of 8-Fluoro-pyrido[2,3-d]pyrimidin-7(8H)-one

This synthesis involves a multi-step process. The following is a representative procedure for the construction of the pyridopyrimidine core.

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine This intermediate can be synthesized from commercially available starting materials through standard halogenation and fluorination reactions.

Step 2: Synthesis of 4-amino-2-chloro-5-fluoropyrimidine

  • 2,4-dichloro-5-fluoropyrimidine (1.0 mmol) is dissolved in ethanol (10 mL).

  • A solution of ammonia in ethanol is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 3: Cyclization to form the Pyrido[2,3-d]pyrimidine core

  • To a solution of 4-amino-2-chloro-5-fluoropyrimidine (1.0 mmol) in a suitable solvent (e.g., DMF) is added a suitable cyclization partner such as an α,β-unsaturated ester (e.g., ethyl acrylate, 1.2 mmol) and a base (e.g., potassium carbonate, 2.0 mmol).

  • The reaction mixture is heated at an elevated temperature (e.g., 100-120 °C) for 12-24 hours.

  • After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield the 8-fluoro-pyrido[2,3-d]pyrimidin-7(8H)-one derivative.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the heterocycles and a representative signaling pathway that can be targeted by these compounds.

experimental_workflow cluster_synthesis Synthesis of Heterocycles cluster_imidazo Imidazo[1,2-a]pyridine Synthesis cluster_triazolo Triazolo[1,5-a]pyridine Synthesis cluster_pyrido Pyrido[2,3-d]pyrimidine Synthesis A This compound B React with α-haloketone A->B E Hydrazinolysis A->E J Multi-step Synthesis A->J C Cyclization B->C D 8-Fluoro-imidazo[1,2-a]pyridine C->D F 2-Hydrazinyl-3-fluoropyridine E->F G React with Isothiocyanate F->G H Cyclization G->H I 8-Fluoro-triazolo[1,5-a]pyridine H->I K 8-Fluoro-pyrido[2,3-d]pyrimidine J->K

Caption: General synthetic workflows for novel heterocycles.

EGFR_signaling_pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF Ligand Ligand->EGFR Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Dimerization Inhibition RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation

Caption: EGFR signaling pathway and point of inhibition.

References

Application of 2-Amino-3-fluoropyridine in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-fluoropyridine is a valuable heterocyclic building block in medicinal chemistry, particularly in the development of novel anti-cancer agents. The presence of the fluorine atom at the 3-position can significantly influence the physicochemical properties of the resulting molecules, often leading to enhanced metabolic stability, binding affinity, and cell permeability. The amino group at the 2-position provides a convenient handle for further synthetic modifications, allowing for the construction of diverse molecular scaffolds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of various kinase inhibitors targeting critical signaling pathways in cancer.

I. Targeted Signaling Pathways

Several key signaling pathways implicated in cancer cell proliferation, survival, and differentiation are targeted by compounds derived from this compound. These include the Epidermal Growth Factor Receptor (EGFR), Aurora Kinase, and Janus Kinase (JAK) pathways.

EGFR Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC)

The EGFR signaling pathway plays a crucial role in the development and progression of NSCLC.[1] Mutations in the EGFR gene can lead to constitutive activation of the receptor, promoting uncontrolled cell growth.[1][2] Third-generation EGFR inhibitors are designed to target these mutations, including the T790M resistance mutation.

EGFR_Signaling_Pathway EGFR Signaling Pathway in NSCLC cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus STAT3->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

EGFR Signaling Pathway
Aurora Kinase Signaling Pathway in Mitosis

Aurora kinases are essential for proper cell division, and their overexpression is common in many cancers.[3] Inhibitors of Aurora kinases can disrupt mitosis and induce apoptosis in cancer cells.

Aurora_Kinase_Pathway Aurora Kinase Signaling in Mitosis cluster_mitosis Mitotic Events Centrosome Centrosome Maturation & Separation Mitotic_Arrest Mitotic Arrest & Apoptosis Centrosome->Mitotic_Arrest Spindle Spindle Assembly Spindle->Mitotic_Arrest Chromosome Chromosome Segregation Chromosome->Mitotic_Arrest Cytokinesis Cytokinesis Cytokinesis->Mitotic_Arrest Aurora_A Aurora A Aurora_A->Centrosome Aurora_A->Spindle Aurora_B Aurora B Aurora_B->Chromosome Aurora_B->Cytokinesis Inhibitor Aurora Kinase Inhibitor (e.g., from this compound) Inhibitor->Aurora_A inhibits Inhibitor->Aurora_B inhibits

Aurora Kinase Signaling
JAK-STAT Signaling Pathway in Cancer

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokines to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and apoptosis.[4][5][6][7] Dysregulation of this pathway is implicated in various cancers.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription JAK_Inhibitor JAK Inhibitor (from this compound) JAK_Inhibitor->JAK inhibits

JAK-STAT Signaling Pathway

II. Synthetic Applications and Protocols

This compound serves as a versatile precursor for the synthesis of various heterocyclic scaffolds with anti-cancer activity. Key reactions include nucleophilic aromatic substitution, Suzuki coupling, and multi-component reactions.

General Synthetic Workflow

A common strategy for synthesizing kinase inhibitors involves the coupling of a heterocyclic core, often derived from this compound, with a substituted aniline or other aromatic fragments.

Synthetic_Workflow General Synthetic Workflow Start This compound Intermediate1 Functionalized Pyridine Intermediate Start->Intermediate1 Functionalization Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate1->Coupling Coupling_Partner Aryl/Heteroaryl Coupling Partner Coupling_Partner->Coupling Final_Product Final Anti-Cancer Agent Coupling->Final_Product

General Synthetic Workflow

Experimental Protocols

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives

This protocol describes a general procedure for the synthesis of imidazo[1,2-a]pyridine derivatives, which have shown promising anti-cancer activities.[8]

Materials:

  • This compound

  • Appropriate α-haloketone (e.g., 2-bromoacetophenone derivative)

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., sodium bicarbonate)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the α-haloketone (1.1 eq) to the solution.

  • Add the base (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure imidazo[1,2-a]pyridine derivative.

Protocol 2: Suzuki Coupling for the Synthesis of Pyridine-Substituted Kinase Inhibitors

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling of a this compound derivative with a boronic acid to synthesize biaryl kinase inhibitors.[9]

Materials:

  • Halogenated this compound derivative (e.g., 2-amino-5-bromo-3-fluoropyridine) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the halogenated this compound derivative, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

III. Quantitative Data of Synthesized Anti-Cancer Agents

The following tables summarize the in vitro biological activities of representative anti-cancer agents synthesized using this compound or its close analogs.

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against Cancer Cell Lines [8]

CompoundCancer Cell LineIC₅₀ (µM)
12 HT-29 (Colon)4.15 ± 2.93
14 B16F10 (Melanoma)21.75 ± 0.81
18 MCF-7 (Breast)14.81 ± 0.20
18 B16F10 (Melanoma)14.39 ± 0.04

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Cancer Cell Lines [10]

CompoundCancer Cell LineIC₅₀ (µg/mL)
7d HCT-116 (Colon)18.34 ± 1.2
7d PC-3 (Prostate)22.56 ± 1.8
11a HCT-116 (Colon)20.11 ± 1.5
11a PC-3 (Prostate)25.43 ± 2.1

Table 3: Inhibitory Activity of 2-Aminopyridine-based JAK2 Inhibitors [11]

CompoundKinaseIC₅₀ (nM)Selectivity (vs. JAK1/JAK3)
21b JAK29276x / 184x
12k JAK26-
12l JAK23-

Disclaimer: The experimental protocols provided are general guidelines and may require optimization for specific substrates and reaction scales. Researchers should consult the primary literature for detailed procedures and safety information. The biological activity data is sourced from the cited literature and should be interpreted within the context of the specific assays performed.

References

Application of 2-Amino-3-fluoropyridine in Agrochemical Synthesis: A Focus on Picolinate Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-fluoropyridine is a key heterocyclic building block in the synthesis of various biologically active molecules, particularly within the agrochemical industry. Its unique substitution pattern, featuring an activating amino group and a fluorine atom, allows for diverse chemical modifications, making it a valuable intermediate for the development of novel herbicides, fungicides, and insecticides. The presence of fluorine can significantly enhance the efficacy, metabolic stability, and binding affinity of the final agrochemical product. This document provides a detailed overview of the application of this compound and its derivatives in the synthesis of modern agrochemicals, with a specific focus on the class of arylpicolinate herbicides.

Herbicidal Applications: Arylpicolinates

A significant application of aminopyridine derivatives lies in the synthesis of synthetic auxin herbicides, particularly the arylpicolinate class developed by Dow AgroSciences (now Corteva Agriscience). These herbicides, including halauxifen-methyl and florpyrauxifen-benzyl, are highly effective at controlling broadleaf weeds in various crops.[1][2][3] While the commercial synthesis of these complex molecules may start from more elaborately substituted pyridines, the core structure highlights the importance of the aminopicolinate scaffold, which can be derived from precursors like this compound.

Mode of Action: Synthetic Auxins

Arylpicolinate herbicides mimic the natural plant hormone auxin.[4] They bind to auxin receptors in plants, leading to a disruption of normal growth processes. This binding initiates a signaling cascade that results in the degradation of transcriptional repressors (Aux/IAA proteins), leading to the over-expression of auxin-responsive genes.[2] This uncontrolled gene expression disrupts cellular processes, ultimately causing plant death. The unique binding affinity of arylpicolinates to specific auxin receptors contributes to their high efficacy and selectivity.[4]

Quantitative Data on Arylpicolinate Herbicides

The following table summarizes the efficacy of two prominent arylpicolinate herbicides, providing an indication of the potency that can be achieved with this class of compounds.

HerbicideTrade Name(s)Typical Application Rate (g a.i./ha)Target Weeds
Halauxifen-methylArylex™ active5 - 10Broadleaf weeds in cereals
Florpyrauxifen-benzylRinskor™ active30 - 40Grass, sedge, and broadleaf weeds in rice[5]

Table 1: Efficacy of Commercial Arylpicolinate Herbicides.

Experimental Protocols

The following section provides a representative, multi-step synthetic protocol for a key intermediate in the synthesis of arylpicolinate herbicides. This protocol illustrates the types of chemical transformations that a 2-amino-3-halopyridine derivative would undergo.

Protocol 1: Synthesis of a 4-Amino-3-chloro-5-fluoro-6-aryl-picolinate Intermediate

This protocol is a representative synthesis adapted from methodologies described for arylpicolinate herbicides.

Step 1: Halogenation of this compound

  • To a solution of this compound (1 eq.) in a suitable solvent (e.g., N,N-dimethylformamide), add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq.).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Amino-5-chloro-3-fluoropyridine.

Step 2: Diazotization and Carboxylation

  • Suspend 2-Amino-5-chloro-3-fluoropyridine (1 eq.) in an aqueous solution of a strong acid (e.g., sulfuric acid).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 1 hour.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) in a suitable solvent.

  • Slowly add the diazonium salt solution to the copper(I) cyanide solution, allowing for the evolution of nitrogen gas.

  • Stir the reaction mixture at room temperature overnight.

  • Hydrolyze the resulting nitrile by heating with a strong acid (e.g., hydrochloric acid) to yield 4-Amino-3-chloro-5-fluoropicolinic acid.

Step 3: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add 4-Amino-3-chloro-5-fluoropicolinic acid (1 eq.), a substituted arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., potassium carbonate, 3 eq.).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, acidify with a dilute acid, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 4-Amino-3-chloro-5-fluoro-6-aryl-picolinic acid.

Step 4: Esterification

  • Dissolve the 4-Amino-3-chloro-5-fluoro-6-aryl-picolinic acid (1 eq.) in a suitable alcohol (e.g., methanol for methyl ester, benzyl alcohol for benzyl ester).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a weak base.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final arylpicolinate ester.

Visualizations

Synthetic Pathway for a Generic Arylpicolinate Herbicide

Synthetic_Pathway A This compound B 2-Amino-5-chloro-3-fluoropyridine A->B Chlorination (NCS) C 4-Amino-3-chloro-5-fluoropicolinic acid B->C 1. Diazotization (NaNO2, H+) 2. Cyanation (CuCN) 3. Hydrolysis D 4-Amino-3-chloro-5-fluoro-6-aryl-picolinic acid C->D Suzuki Coupling (Arylboronic acid, Pd catalyst) E Arylpicolinate Herbicide (Ester) D->E Esterification (Alcohol, H+)

Caption: A generalized synthetic route to arylpicolinate herbicides.

Auxin Signaling Pathway and Herbicide Action

Auxin_Signaling cluster_nucleus Nucleus Auxin Auxin / Arylpicolinate Herbicide TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Degradation 26S Proteasome Degradation Aux_IAA->Degradation Ubiquitination leads to Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Transcription Auxin_Genes->Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Transcription->Uncontrolled_Growth

Caption: Mechanism of action of arylpicolinate herbicides via the auxin signaling pathway.

References

Microwave-Assisted Synthesis with 2-Amino-3-fluoropyridine: Application Notes and Protocols for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Amino-3-fluoropyridine as a key building block in microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a powerful tool to accelerate reaction times, improve yields, and enhance the efficiency of synthesizing novel compounds for drug discovery and development. The protocols outlined below focus on common and synthetically valuable transformations, such as Buchwald-Hartwig amination and Suzuki coupling, which are instrumental in the preparation of libraries of compounds for screening and lead optimization.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and pKa. The amino group provides a convenient handle for further functionalization, allowing for the rapid generation of diverse molecular scaffolds. Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, enabling reactions to be completed in minutes rather than hours, often with higher purity and yields compared to conventional heating methods.[1] This approach is particularly advantageous in the fast-paced environment of drug discovery.

Core Applications in Drug Discovery

Derivatives of this compound are integral to the synthesis of a variety of biologically active molecules, notably kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[2] For instance, substituted aminopyridines are core components of inhibitors targeting signaling pathways like the Aurora kinase pathway, which plays a critical role in cell mitosis.[3] The ability to rapidly synthesize analogs of such inhibitors using microwave chemistry is a significant advantage in identifying potent and selective drug candidates.

Signaling Pathway: Aurora Kinase Inhibition

The following diagram illustrates a simplified representation of the Aurora kinase signaling pathway and the role of inhibitors derived from scaffolds accessible through this compound chemistry. Inhibition of Aurora kinases can disrupt mitosis and induce apoptosis in cancer cells, making them attractive therapeutic targets.[3]

G cluster_0 Cell Cycle Progression cluster_1 Mitotic Events Regulated by Aurora Kinases cluster_2 Kinase Activity G2 G2 Phase M Mitosis G2->M G1 G1 Phase M->G1 Centrosome Centrosome Separation Spindle Spindle Assembly Chromosome Chromosome Segregation Cytokinesis Cytokinesis S S Phase G1->S S->G2 Centrosome->Spindle Spindle->Chromosome Chromosome->Cytokinesis AuroraA Aurora A Kinase AuroraA->Spindle AuroraB Aurora B Kinase AuroraB->Chromosome AuroraB->Cytokinesis Inhibitor This compound -derived Kinase Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Experimental Protocols

The following protocols are representative examples of microwave-assisted reactions that can be applied to this compound. Researchers should note that optimization of reaction conditions (e.g., temperature, time, reagent stoichiometry) may be necessary for specific substrates.

General Workflow for Microwave-Assisted Synthesis

The general workflow for performing microwave-assisted synthesis is outlined below.

G Start Combine Reactants, Solvent, Catalyst, and Base in Microwave Vial Seal Seal Vial with Septum Cap Start->Seal Microwave Place in Microwave Reactor and Irradiate at Set Temperature and Time Seal->Microwave Cool Cool Reaction Mixture to Room Temperature Microwave->Cool Workup Aqueous Workup and Extraction Cool->Workup Purify Purification by Chromatography or Recrystallization Workup->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze

Caption: General experimental workflow for microwave-assisted synthesis.

Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of this compound with aryl halides to form N-aryl-3-fluoro-pyridin-2-amine derivatives. This reaction is a cornerstone for creating C-N bonds.[4]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu or K₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Microwave synthesis vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave vial containing a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add the base (e.g., NaOt-Bu, 1.4 mmol).

  • Add 5 mL of anhydrous toluene.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for Microwave-Assisted Buchwald-Hartwig Amination:

The following table presents representative data for microwave-assisted Buchwald-Hartwig amination reactions with various aminopyridines and aryl halides. These conditions can serve as a starting point for optimization with this compound.

EntryAmineAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
1Aniline4-BromotoluenePd(OAc)₂ (2)X-Phos (4)KOt-BuToluene1001095
2Morpholine1-Bromo-4-methoxybenzenePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane1201592
3Benzylamine2-BromopyridinePd(OAc)₂ (2)BINAP (3)NaOt-BuToluene1102088

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of a halogenated derivative of this compound (e.g., 2-amino-5-bromo-3-fluoropyridine) with boronic acids. The Suzuki coupling is a versatile method for forming C-C bonds.[5]

Materials:

  • Halogenated this compound (e.g., 2-amino-5-bromo-3-fluoropyridine)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or DMF/water)

  • Microwave synthesis vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave vial equipped with a stir bar, combine the halogenated this compound (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-20 minutes).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for Microwave-Assisted Suzuki Coupling of Halopyridines:

The following table provides representative data for microwave-assisted Suzuki coupling reactions of various halopyridines with boronic acids. These conditions can be adapted for reactions with derivatives of this compound.

EntryHalopyridineBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
12-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DMF/H₂O1201094
23-Iodopyridine4-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₂CO₃Dioxane/H₂O1101591
32-Chloropyridine4-Formylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1302085

Safety Precautions

  • Microwave-assisted reactions should be carried out in a well-ventilated fume hood.

  • Always use sealed microwave vials designed for high pressures and temperatures.

  • Do not exceed the recommended fill volume for the microwave vials.

  • Consult the safety data sheets (SDS) for all chemicals before use.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

Microwave-assisted synthesis provides a rapid and efficient platform for the derivatization of this compound, a key scaffold in modern drug discovery. The protocols and data presented herein offer a starting point for researchers to explore the synthesis of novel and diverse compound libraries, accelerating the identification of new therapeutic agents. The significant reduction in reaction times and often improved yields make MAOS an invaluable tool for medicinal chemists.

References

Application Notes and Protocols: Scale-up Synthesis of 2-Amino-3-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2-Amino-3-fluoropyridine, a key intermediate in the development of pharmaceuticals and fine chemicals. The protocols are designed to be robust and scalable for industrial applications. This guide includes a comparative analysis of different synthetic routes, detailed experimental procedures for a high-yield process, and safety considerations for handling the reagents and intermediates involved.

Introduction

This compound is a critical building block in medicinal chemistry and materials science. Its derivatives are integral components in the synthesis of various therapeutic agents, including kinase inhibitors and treatments for central nervous system disorders. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical industries. This document outlines a recommended process for the large-scale production of this compound, focusing on a high-yield route starting from 2,3-difluoro-5-chloropyridine.

Comparative Analysis of Synthetic Routes

Several synthetic strategies for the preparation of this compound have been reported. The following table summarizes the key aspects of the most common routes, providing a basis for selecting the most appropriate method for scale-up.

Route Starting Material Key Steps Reported Overall Yield Advantages Disadvantages Reference
Route 1 2,3-difluoro-5-chloropyridine1. Ammonolysis2. Reduction (Dehalogenation)77.5%High overall yield, fewer reaction steps, readily available starting material, suitable for large-scale preparation.Use of flammable and reducing agents requires careful handling.[1]
Route 2 2-Chloro-3-fluoropyridine1. Reaction with allylamine2. ReductionNot specifiedDirect introduction of the amino group.Uses highly toxic allylamine and expensive palladium catalysts, potential for side reactions.[1]
Route 3 Pyridine N-oxides1. Conversion to 2-pyridyltrialkylammonium salts2. FluorinationNot specified for this specific derivativeMild, metal-free conditions.May require synthesis of the N-oxide precursor.[2]
Route 4 2-Aminopyridine1. Nitration2. Amino acetylation3. Nitro reduction4. Diazotization5. Schiemann reaction6. Hydrolysis51.6% (for 2-amino-5-fluoropyridine)Well-established reactions.Multi-step synthesis, potentially hazardous diazonium intermediates.[3]

Based on this comparison, Route 1 is recommended for scale-up due to its high yield, operational simplicity, and economic viability.

Recommended Scale-up Synthesis Workflow

The recommended two-step process for the synthesis of this compound is illustrated below.

Scale_up_Synthesis A 2,3-difluoro-5-chloropyridine B Ammonolysis (Ammonia water) A->B Step 1 C 2-Amino-3-fluoro-5-chloropyridine B->C D Reduction (e.g., H2/Pd-C) C->D Step 2 E This compound D->E Step1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge reactor with 2,3-difluoro-5-chloropyridine and solvent (e.g., Dioxane) B Add aqueous ammonia A->B C Heat the mixture (e.g., 80-100°C) B->C D Monitor reaction progress (e.g., by TLC or HPLC) C->D E Cool to room temperature D->E F Extract with an organic solvent (e.g., Ethyl Acetate) E->F G Wash organic layer with brine F->G H Dry over anhydrous sodium sulfate G->H I Concentrate under reduced pressure H->I J Purify by recrystallization or slurry in a suitable solvent (e.g., Petroleum Ether) I->J K Isolate 2-Amino-3-fluoro-5-chloropyridine by filtration and dry J->K Step2_Workflow cluster_prep2 Reaction Setup cluster_reaction2 Reaction cluster_workup2 Work-up and Isolation L Charge hydrogenation reactor with 2-Amino-3-fluoro-5-chloropyridine, solvent (e.g., Methanol), and a base (e.g., NaOH) M Add Palladium on Carbon (Pd/C) catalyst L->M N Pressurize the reactor with Hydrogen gas (H2) M->N O Stir at room temperature N->O P Monitor hydrogen uptake and reaction progress (e.g., by TLC or HPLC) O->P Q Vent the reactor and filter off the catalyst P->Q R Concentrate the filtrate under reduced pressure Q->R S Purify by distillation or recrystallization R->S T Isolate pure this compound S->T

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki coupling conditions for 2-Amino-3-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing Suzuki coupling with this compound?

The primary challenges with this substrate include:

  • Catalyst Inhibition: The nitrogen atoms on the pyridine ring and the amino group can coordinate with the palladium catalyst, leading to its deactivation.[1][2]

  • Low Reactivity: 2-halopyridines can be less reactive than their corresponding benzene analogs, often requiring more active catalyst systems.[2]

  • Side Reactions: Undesired reactions such as protodeboronation (loss of the boronic acid group), dehalogenation, and homocoupling of the boronic acid can reduce the yield of the desired product.[1][2] The presence of oxygen can exacerbate homocoupling.[2][3][4][5][6]

Q2: Which palladium catalyst is most effective for this specific substrate?

Due to the challenges of catalyst inhibition and lower reactivity, a highly active catalyst system is often required.

  • Precatalysts: Modern palladium precatalysts, especially those incorporating bulky, electron-rich phosphine ligands like SPhos and XPhos, are often effective.[1][7] These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1]

  • Pd(0) Sources: Using a direct Pd(0) source, such as Pd₂(dba)₃, can be advantageous as it avoids a potential side reaction where the boronic acid is consumed to reduce a Pd(II) precatalyst.[3][5]

  • Traditional Catalysts: While catalysts like Pd(PPh₃)₄ can be used, they may not be as effective for this challenging substrate.[2][8]

Q3: What is the optimal base and solvent system for the Suzuki coupling of this compound?

The choice of base and solvent is critical and highly interdependent.

  • Bases: Mild inorganic bases are generally preferred to minimize side reactions.[1]

    • Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are frequently recommended as they are effective in promoting the reaction while being gentle enough to limit protodeboronation.[1]

    • Stronger bases like NaOH or NaOtBu can accelerate the decomposition of the boronic acid.[1]

  • Solvents: Aprotic solvents, often with a small amount of water, are commonly used.

    • Dioxane/water or toluene/water mixtures (e.g., 4:1 to 10:1 ratio) are a good starting point.[1][9] The water helps to dissolve the inorganic base and facilitate the transmetalation step.[1][9]

    • However, excessive water can promote the undesired protodeboronation side reaction.[1][9] Therefore, using appropriately dried organic solvents is important.[1]

Q4: How can I minimize the formation of side products, such as homocoupling of the boronic acid?

Minimizing homocoupling and other side reactions is crucial for achieving high yields and simplifying purification.

  • Degassing: Rigorously degassing the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen) is the most critical step to prevent oxygen-mediated homocoupling.[1][3]

  • Catalyst Choice: Using a Pd(0) source like Pd₂(dba)₃ can avoid the initial homocoupling pathway that can occur during the in-situ reduction of Pd(II) catalysts.[3][5] If using a Pd(II) precatalyst, adding a mild reducing agent may help.[10]

  • Ligands: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling reaction, allowing it to outcompete the homocoupling pathway.[3]

  • Slow Addition: In some cases, slow addition of the boronic acid via a syringe pump can suppress the bimolecular homocoupling reaction by maintaining a low instantaneous concentration.[3]

  • Boronic Ester: Using a more stable boronic acid derivative, such as a pinacol or MIDA boronate ester, can sometimes reduce side reactions.[3]

Q5: Are there any specific considerations for the boronic acid or ester partner?

Yes, the nature of the boronic acid partner is important.

  • Stability: Heteroaryl boronic acids can be prone to decomposition, particularly protodeboronation under basic conditions.[1] Using the boronic acid as the limiting reagent is generally not advised. An excess of the boronic acid (1.2-1.5 equivalents) is common.[11]

  • Electronic Effects: The electronic properties of the boronic acid can influence the reaction rate and yield. Electron-rich boronic acids tend to be more reactive in Suzuki couplings.[12]

Troubleshooting Guide

Problem 1: Low to no conversion of the starting material.
  • Possible Cause 1a: Catalyst deactivation.

    • Solution: Switch to a more robust catalyst system. Use a bulky, electron-rich ligand such as SPhos or XPhos with a palladium source like Pd₂(dba)₃ or a suitable precatalyst.[1] These ligands can help prevent catalyst inhibition by the pyridine nitrogen.[1]

  • Possible Cause 1b: Inappropriate base or solvent.

    • Solution: Screen different base and solvent combinations. A good starting point is K₃PO₄ or Cs₂CO₃ as the base in a dioxane/water or toluene/water mixture.[1][9] Ensure solvents are properly degassed.

  • Possible Cause 1c: Poor quality of reagents.

    • Solution: Use fresh, high-purity reagents. Boronic acids can degrade over time. Ensure the this compound starting material is pure.

Problem 2: Significant formation of homocoupling byproducts.
  • Possible Cause 2a: Presence of oxygen.

    • Solution: Improve the degassing procedure. Use techniques like sparging with an inert gas or the freeze-pump-thaw method for solvents.[3] Ensure the reaction is set up and runs under a positive pressure of an inert gas.[11]

  • Possible Cause 2b: Use of a Pd(II) precatalyst.

    • Solution: Switch to a Pd(0) catalyst source like Pd₂(dba)₃.[3] This bypasses the need for in-situ reduction of the catalyst, which can consume the boronic acid and lead to homocoupling.[3][4]

Problem 3: Defluorination of the pyridine ring.
  • Possible Cause 3a: Harsh reaction conditions.

    • Solution: While less common for C-F bonds under typical Suzuki conditions, defluorination can occur at very high temperatures or with highly reactive catalyst systems.[13] Optimize the reaction temperature by running it at the lowest temperature that gives a reasonable reaction rate. Monitor the reaction progress to avoid prolonged heating after the starting material is consumed.[1]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (if this compound is the boronic acid partner) or this compound (if it is the halide partner) (1.0 equiv.), the corresponding boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[11]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[11]

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[2]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.[1][9]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]

Data Tables

Table 1: Comparison of Different Palladium Catalysts
Catalyst SystemLigandTypical Loading (mol%)Comments
Pd₂(dba)₃SPhos or XPhos1-2Often a highly effective system for challenging substrates.
Pd(dppf)Cl₂-2-5A common and effective precatalyst for a range of Suzuki couplings.[1]
Pd(PPh₃)₄-5A traditional catalyst, may show lower reactivity with this substrate.
Table 2: Effect of Different Bases and Solvents
BaseSolvent SystemTemperature (°C)General Outcome
K₃PO₄Dioxane/H₂O (4:1)80-100Often provides good yields with minimal side reactions.[9]
Cs₂CO₃Toluene/H₂O (10:1)80-100Another effective mild base, can improve solubility.[1]
K₂CO₃Dioxane/H₂O (4:1)100A common and cost-effective base, may be less effective than K₃PO₄.
Na₂CO₃Dioxane/H₂O (4:1)90-100Another common base, optimization may be required.[13]
NaOHDioxane/H₂O (4:1)80-100Strong base, higher risk of protodeboronation.[1]

Diagrams

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, and Base Degas Degas with Inert Gas Reagents->Degas Add_Catalyst Add Pd Catalyst and Ligand Degas->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat Heat and Stir Add_Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: General workflow for a Suzuki coupling experiment.

Troubleshooting_Low_Conversion cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality Start Low or No Conversion Catalyst_Deactivation Possible Catalyst Deactivation/Inhibition Start->Catalyst_Deactivation Wrong_Conditions Inappropriate Base or Solvent Start->Wrong_Conditions Bad_Reagents Poor Reagent Quality Start->Bad_Reagents Solution_Catalyst Solution: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) with a robust Pd source (e.g., Pd2(dba)3). Catalyst_Deactivation->Solution_Catalyst Address Solution_Conditions Solution: Screen mild bases (K3PO4, Cs2CO3) and aprotic solvents with a small amount of water. Wrong_Conditions->Solution_Conditions Address Solution_Reagents Solution: Use fresh, high-purity reagents. Check boronic acid stability. Bad_Reagents->Solution_Reagents Address

Caption: Troubleshooting logic for low conversion in Suzuki coupling.

References

Minimizing byproduct formation with 2-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-3-fluoropyridine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize byproduct formation during chemical reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block commonly used in a variety of cross-coupling and nucleophilic substitution reactions. The most prevalent applications include:

  • Suzuki-Miyaura Coupling: To form C-C bonds, typically at a halogenated position (if present) or after conversion of the amino group to a leaving group.

  • Buchwald-Hartwig Amination: To form C-N bonds, where the amino group can act as a nucleophile or the molecule can be functionalized at another position.

  • Amide Coupling: The amino group serves as a nucleophile to react with carboxylic acids or their derivatives to form amide bonds.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by various nucleophiles, a reaction accelerated by the electron-deficient nature of the pyridine ring.[1]

Q2: What is the primary cause of byproduct formation in reactions with this compound?

A2: Byproduct formation often arises from the multiple reactive sites on the molecule. The primary challenges include:

  • Competing Reactivity of the Amino Group and Fluorine Atom: The exocyclic amino group can act as a nucleophile or a coordinating ligand for metal catalysts, while the fluorine atom is a potential leaving group in SNAr reactions.

  • Self-Coupling or Dimerization: In cross-coupling reactions, the starting material can react with itself, leading to homocoupling byproducts.

  • Reduced Nucleophilicity of the Amino Group: The electron-withdrawing nature of the fluorine atom and the pyridine ring can decrease the nucleophilicity of the amino group, leading to incomplete or sluggish reactions in amide couplings.[2]

  • Coordination to Metal Catalysts: The nitrogen atoms of the pyridine ring and the amino group can chelate to palladium catalysts, potentially inhibiting catalytic activity in cross-coupling reactions.[3]

Q3: When should I consider using a protecting group for the amino functionality?

A3: Protecting the amino group is advisable when its nucleophilicity or coordinating ability could interfere with the desired reaction. Consider protection under the following circumstances:

  • When performing a Suzuki-Miyaura or other cross-coupling reaction where the amino group might lead to catalyst inhibition or side reactions.

  • When a strong nucleophile is used that could react with the amino proton or displace the amino group under harsh conditions.

  • If the desired reaction requires a strong base that could deprotonate the amino group and cause it to participate in undesired reactions.

Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc), which can be introduced and removed under specific acidic or basic conditions, respectively.[4][5]

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Reactions

Issue: Low yield of the desired cross-coupled product and significant formation of homocoupled (Ar-Ar) byproduct.

This is a common issue, particularly the homocoupling of the boronic acid reagent.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield & High Homocoupling Byproduct Cause1 Oxygen Presence Problem->Cause1 leads to Cause2 Pd(II) Precatalyst Problem->Cause2 leads to Cause3 Suboptimal Ligand/Base Problem->Cause3 leads to Sol1 Rigorous Degassing (Freeze-Pump-Thaw) Cause1->Sol1 mitigate with Sol2 Use Pd(0) Precatalyst (e.g., Pd₂(dba)₃) Cause2->Sol2 mitigate with Sol5 Use Boronate Esters (Pinacol, MIDA) Cause2->Sol5 consider using Sol3 Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Cause3->Sol3 optimize with Sol4 Use Milder Base (e.g., K₃PO₄, KF) Cause3->Sol4 optimize with

Mitigation Strategies:

ParameterRecommendation to Minimize HomocouplingRationale
Atmosphere Rigorously degas solvents and maintain an inert (Ar/N₂) atmosphere.Oxygen promotes the oxidation of the active Pd(0) catalyst to Pd(II), which can facilitate boronic acid homocoupling.[6]
Palladium Source Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃).Pd(II) precatalysts require in-situ reduction to Pd(0), a process that can consume the boronic acid and generate homocoupled byproducts.[6]
Ligand Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).These ligands accelerate the rates of oxidative addition and reductive elimination, making the desired cross-coupling pathway more favorable than competing side reactions.[6]
Base Use weaker bases like K₃PO₄ or KF instead of strong bases like NaOH or KOtBu.Milder bases can reduce the rate of competing side reactions. The choice of base is often substrate-dependent.[7]
Boron Reagent Use pinacol or MIDA boronate esters instead of boronic acids.These esters are often more stable and less prone to protodeboronation and homocoupling.[6]
Reagent Addition Consider slow addition of the boronic acid/ester via a syringe pump.This maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[6]
Buchwald-Hartwig Amination

Issue: The reaction is sluggish, or the catalyst appears to be inhibited, resulting in low conversion.

This can be due to the coordinating nature of the 2-aminopyridine substrate.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Conversion/ Catalyst Inhibition Cause1 Pd Chelation by Amidine-like Moiety Problem->Cause1 caused by Cause2 Hindered Oxidative Addition/Transmetalation Cause1->Cause2 leads to Sol1 Use Specialized Ligands (e.g., RuPhos, BrettPhos) Cause1->Sol1 overcome with Sol3 Protect the Amino Group (e.g., with Boc) Cause1->Sol3 prevent with Sol2 Use a Strong, Non-coordinating Base (e.g., LiHMDS) Cause2->Sol2 improve with

Mitigation Strategies:

ParameterRecommendationRationale
Ligand Selection Use specialized, bulky phosphine ligands such as RuPhos or BrettPhos.These ligands are designed to promote C-N cross-coupling with challenging substrates like 2-aminopyridines by preventing catalyst deactivation.[3]
Base Selection Employ a strong, non-coordinating base like LiHMDS or NaOtBu.A strong base is necessary for the deprotonation of the amine nucleophile, and a non-coordinating cation can minimize interference with the palladium catalyst.[3]
Protecting Group Temporarily protect the 2-amino group with a Boc group.Protection prevents the amino group from chelating with the palladium catalyst, allowing the catalytic cycle to proceed more efficiently. The protecting group can be removed post-coupling.
Amide Coupling Reactions

Issue: The reaction is sluggish or fails to go to completion, even with standard coupling reagents.

This is typically due to the reduced nucleophilicity of the amino group on the electron-deficient pyridine ring.

G cluster_problem Problem cluster_causes Potential Cause cluster_solutions Solutions Problem Sluggish or Incomplete Reaction Cause1 Reduced Nucleophilicity of the Amino Group Problem->Cause1 caused by Sol3 Increase Reaction Temperature (40-60 °C) Problem->Sol3 improve by Sol4 Use a Stronger, Non-nucleophilic Base (e.g., DBU) Problem->Sol4 improve by Sol1 Use Stronger Coupling Reagents (e.g., HATU, PyBOP) Cause1->Sol1 overcome with Sol2 Convert Carboxylic Acid to Acid Chloride Cause1->Sol2 overcome with

Mitigation Strategies:

ParameterRecommendationRationale
Coupling Reagent Use a more potent coupling reagent like HATU or PyBOP.Standard reagents like HBTU/HOBt may not be sufficient to activate the carboxylic acid for reaction with the weakly nucleophilic amine.[2]
Carboxylic Acid Activation Convert the carboxylic acid to a more reactive acid chloride using SOCl₂ or oxalyl chloride.The highly electrophilic acid chloride can react with the deactivated amine where other activated forms cannot. Note that this method may generate more side products.[2]
Reaction Temperature Gently heat the reaction to 40-60 °C.Increasing the temperature can provide the necessary activation energy to drive the reaction to completion, but monitor for potential decomposition.[2]
Base Use a stronger, non-nucleophilic base such as DBU.A stronger base can ensure the amine is fully deprotonated and available for reaction, without competing as a nucleophile itself.[2]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize homocoupling byproducts.

Materials:

  • Halogenated derivative of this compound (1.0 eq)

  • Boronate ester (e.g., pinacol boronate) (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • K₃PO₄ (2.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, boronate ester, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add Pd₂(dba)₃ and XPhos.

  • Add the degassed solvent via syringe.

  • Stir the mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a typical reaction where the fluorine atom is displaced.

G start Start setup Set up dry flask under N₂ Add Base (e.g., K₃PO₄) start->setup reagents Add this compound (1.0 eq) and Nucleophile (1.2 eq) setup->reagents solvent Add Anhydrous Solvent (e.g., tert-Amyl alcohol) reagents->solvent reaction Heat Reaction Mixture (e.g., 110 °C) solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Cool to RT Dilute with EtOAc, wash with H₂O monitor->workup Complete extract Separate layers Extract aqueous phase workup->extract dry Dry organic layer (Na₂SO₄) Filter and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., Morpholine) (1.2 eq)

  • Potassium phosphate tribasic (K₃PO₄) (1.5 eq)

  • Anhydrous tert-Amyl alcohol

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add K₃PO₄.[1]

  • Add this compound and the amine nucleophile.[1]

  • Add anhydrous tert-amyl alcohol to a suitable concentration (e.g., 0.2 M).[1]

  • Stir the reaction mixture and heat to 110 °C.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer and extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Overcoming Low Yields in 2-Amino-3-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve higher yields in reactions involving 2-Amino-3-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my cross-coupling reaction with this compound?

Low yields in cross-coupling reactions with this compound can stem from several factors. The substrate itself presents unique challenges due to the electronic properties of the pyridine ring and the presence of the amino group, both of which can interfere with the palladium catalyst. Key areas to investigate include:

  • Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyridine ring and the amino group can coordinate to the palladium catalyst, inhibiting its catalytic activity.

  • Inactive Catalyst System: The C-F bond is generally less reactive in oxidative addition than C-Br or C-I bonds, requiring a more active catalyst system, often involving electron-rich and sterically hindered phosphine ligands. Standard catalysts like Pd(PPh₃)₄ may not be effective.

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to low yields. These include protodeboronation (replacement of the boronic acid group with a proton), dehalogenation (reduction of the starting material), and homocoupling of the boronic acid.

Q2: What are the most common side reactions to be aware of when working with this compound?

The most prevalent side reactions include:

  • Protodeboronation: The boronic acid is replaced by a proton from the solvent or trace water, leading to the formation of an arene byproduct.

  • Dehalogenation: The starting this compound is reduced to 3-fluoropyridine.

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct, which can be exacerbated by the presence of oxygen.

Minimizing these side reactions often involves careful degassing of the reaction mixture, using anhydrous solvents, and selecting the appropriate catalyst and reaction conditions.

Q3: Can the amino group of this compound interfere with the reaction?

Yes, the amino group can interfere in several ways. Its basicity can lead to coordination with the palladium catalyst, potentially deactivating it. Additionally, in reactions like Buchwald-Hartwig amination, the unprotected N-H bond can compete with the desired amine coupling partner. In some cases, protecting the amino group (e.g., as an acetamide) prior to the coupling reaction can improve yields, followed by a deprotection step.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low to no conversion of this compound in a Suzuki-Miyaura reaction.

Possible Causes & Solutions:

CauseRecommended Action
Catalyst Inhibition The pyridine nitrogen and amino group can inhibit the palladium catalyst. Use a more robust catalyst system. For challenging substrates like aminopyridines, catalyst systems with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective.[2]
Inactive Catalyst System The C-F bond is less reactive than C-Br or C-I. While Suzuki couplings of aryl fluorides are challenging, the fluorine at the 2-position of a pyridine is activated towards some transformations. However, for C-C bond formation, consider converting the fluoro group to a more reactive bromo or iodo group if direct coupling is unsuccessful. Alternatively, screen a variety of palladium precatalysts and ligands.
Inappropriate Base or Solvent The choice of base and solvent is critical. For Suzuki reactions of pyridyl derivatives, potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective bases.[3] Anhydrous solvents like dioxane or toluene are commonly used. The addition of a small amount of water can sometimes be beneficial, but should be optimized.
Side Reactions To minimize protodeboronation and homocoupling, ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[3]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Buchwald-Hartwig Amination

Problem: Low yield in the N-arylation of an amine with this compound.

Possible Causes & Solutions:

CauseRecommended Action
Catalyst System For the amination of 3-halo-2-aminopyridines, specific catalyst systems have been shown to be highly effective. For coupling with secondary amines, a RuPhos-based precatalyst is recommended. For primary amines, a BrettPhos-based precatalyst often gives better results.[2]
Base Selection The choice of base is critical and depends on the amine coupling partner and the solvent. Strong, non-nucleophilic bases like LiHMDS or NaOtBu are commonly used. The solubility of the base can also play a role; for instance, Cs₂CO₃ is more soluble than K₂CO₃ in some organic solvents.
Unprotected Amino Group The N-H bond of the 2-amino group can potentially react. While successful couplings with unprotected 3-halo-2-aminopyridines have been reported,[2] protecting the amino group may be necessary for certain substrates to prevent side reactions.
Solvent Aprotic polar solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Amino-3-bromopyridine with a Secondary Amine

This protocol is adapted from procedures for related 3-halo-2-aminopyridines and serves as a starting point.

Materials:

  • 2-Amino-3-bromopyridine (as a more reactive alternative to the fluoride)

  • Secondary amine (1.2 equivalents)

  • RuPhos Pd G3 (precatalyst, 2 mol%)

  • LiHMDS (1.0 M in THF, 2.2 equivalents)

  • Anhydrous THF

Procedure:

  • To an oven-dried reaction vessel, add the 2-Amino-3-bromopyridine and the RuPhos Pd G3 precatalyst.

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous THF, followed by the secondary amine.

  • Add the LiHMDS solution dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)
RuPhos PrecatalystLiHMDSTHF60>95
BrettPhos PrecatalystLiHMDSTHF6078
XPhos PrecatalystLiHMDSTHF6065
BINAP/Pd₂(dba)₃NaOtBuToluene100<10

Data adapted from studies on 3-halo-2-aminopyridines and represents typical trends.[2]

Table 2: Suzuki-Miyaura Coupling Yields of a Pyridylboronate with Various Aryl Chlorides

This table serves as a model for the expected reactivity in Suzuki couplings involving a pyridine ring.

Aryl ChlorideProductYield (%)
4-Chlorobenzonitrile2-(4-cyanophenyl)pyridine73
4-n-Butylchlorobenzene2-(4-n-butylphenyl)pyridine76
2-Chloro-p-xylene2-(2,5-dimethylphenyl)pyridine70
4-Chloroanisole2-(4-methoxyphenyl)pyridine78
3-Chloropyridine2,3'-Bipyridine85

Reaction Conditions: 1.0 equiv of aryl chloride, 1.5 equiv of lithium triisopropyl 2-pyridylboronate, 3.0 equiv of KF, 1.5 mol% Pd₂(dba)₃, 3.0 mol% phosphine oxide ligand, Dioxane, 110 °C. Data adapted from a study on a closely related 2-pyridylboronate system.[4]

Visualizations

Troubleshooting_Workflow start Low Yield in This compound Reaction reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki C-C Bond buchwald Buchwald-Hartwig Amination reaction_type->buchwald C-N Bond (Catalyzed) snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar C-Nu Bond (Direct) suzuki_q1 Check Catalyst System: - Using bulky, electron-rich ligand (SPhos, XPhos)? suzuki->suzuki_q1 buchwald_q1 Check Catalyst System: - RuPhos for 2° amines? - BrettPhos for 1° amines? buchwald->buchwald_q1 snar_q1 Check Nucleophile Strength & Reaction Temperature snar->snar_q1 suzuki_q2 Check Base & Solvent: - K3PO4 or K2CO3? - Anhydrous, degassed solvent? suzuki_q1->suzuki_q2 Yes suzuki_sol1 Implement optimized catalyst system. suzuki_q1->suzuki_sol1 No suzuki_sol2 Optimize base and solvent conditions. suzuki_q2->suzuki_sol2 No buchwald_q2 Check Base: - Using strong, non-nucleophilic base (LiHMDS, NaOtBu)? buchwald_q1->buchwald_q2 Yes buchwald_sol1 Select catalyst based on amine type. buchwald_q1->buchwald_sol1 No buchwald_sol2 Screen strong bases. buchwald_q2->buchwald_sol2 No snar_sol1 Increase temperature or use a stronger nucleophile/base. snar_q1->snar_sol1

Caption: Troubleshooting workflow for low-yield reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa side_reaction Catalyst Inhibition (Pyridine/Amine Coordination) pd0->side_reaction pd_complex Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) oa->pd_complex Ar-X (this compound) transmetal Transmetalation pd_complex->transmetal Ar'B(OR)2 / Base pd_complex->side_reaction pd_aryl_complex Ar-Pd(II)-Ar'(L_n) transmetal->pd_aryl_complex re Reductive Elimination pd_aryl_complex->re re->pd0 Regeneration product Ar-Ar' (Coupled Product) re->product

Caption: Suzuki-Miyaura catalytic cycle with potential inhibition.

References

Stability of 2-Amino-3-fluoropyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 2-Amino-3-fluoropyridine in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a stable compound under standard laboratory conditions. However, its reactivity can be influenced by strong acidic or basic conditions, high temperatures, and the presence of strong oxidizing or reducing agents. The primary concern during reactions is the reduced nucleophilicity of the amino group due to the electron-withdrawing effect of the adjacent fluorine atom, which can lead to sluggish or incomplete reactions.

Q2: How should this compound be stored?

A2: To ensure its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For long-term storage, refrigeration at 4°C is recommended.[1]

Q3: Is this compound sensitive to air or moisture?

A3: While generally stable, it is good practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) for reactions that are sensitive to moisture or air, particularly in cross-coupling reactions where catalyst integrity is crucial.

Q4: What are the known compatible solvents for this compound?

A4: this compound is soluble in a range of common organic solvents, including methanol, ethanol, dichloromethane, and ethyl acetate. In some synthetic preparations, it has been shown to be stable in methanol and ammonia water at elevated temperatures.[2]

Troubleshooting Guides

Issue 1: Sluggish or Incomplete Amide Coupling Reactions

Cause: The electron-withdrawing fluorine atom at the 3-position decreases the nucleophilicity of the 2-amino group, making it less reactive towards electrophiles like carboxylic acids.[3]

Troubleshooting Steps:

  • Use a more potent coupling reagent: Standard coupling reagents may be insufficient. Consider using stronger reagents such as HATU, HBTU, or PyBOP.

  • Activate the carboxylic acid: Convert the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, before adding this compound.[3]

  • Increase the reaction temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can help drive the reaction to completion. However, monitor for potential decomposition.[3]

  • Employ a stronger, non-nucleophilic base: If a base is required, switch from triethylamine to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to ensure complete deprotonation of the amine.[3]

Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)

Cause: Several factors can contribute to low yields, including catalyst deactivation, side reactions, and the inherent reactivity of the starting materials.

Troubleshooting Steps:

  • Ensure anhydrous and oxygen-free conditions: Use anhydrous, degassed solvents. The presence of oxygen can lead to catalyst decomposition and homo-coupling of the aryl halide.[3]

  • Select the appropriate ligand and catalyst: The choice of palladium precursor and ligand is critical. For challenging couplings, consider using more specialized ligand systems.

  • Optimize the base: The choice and freshness of the base are crucial. Ensure the base is handled under inert conditions.

  • Monitor for side reactions: Be aware of potential side reactions such as protodeboronation in Suzuki reactions (minimized by anhydrous conditions) and hydrodehalogenation.[3]

Stability Profile

The following table summarizes the stability of this compound under various conditions based on available data and chemical principles.

ConditionReagent/EnvironmentStabilityNotes
pH Strong AcidsPotentially unstableProtonation of the pyridine nitrogen and amino group can occur, potentially affecting reactivity and stability.
Strong BasesGenerally stableCan be deprotonated under very strong basic conditions.
Temperature Elevated TemperaturesStable up to at least 140°C in specific reactionsA synthesis of this compound involves heating with ammonia water at 110-140°C, indicating good thermal stability under these conditions.[2] However, prolonged heating at high temperatures should be monitored for decomposition.
Redox Reducing AgentsStable with Pd/C and H₂A known synthetic route utilizes catalytic hydrogenation with Pd/C to reduce a chloro-substituted precursor to this compound, demonstrating its stability under these reducing conditions.[2] Compatibility with stronger reducing agents like LAH should be evaluated carefully.
Oxidizing AgentsPotentially reactiveThe amino group can be susceptible to oxidation. Compatibility with common oxidizing agents should be tested on a small scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ammonolysis and Reduction[2]

This protocol describes the synthesis of this compound from 2,3-difluoro-5-chloropyridine.

Step 1: Ammonolysis

  • In a high-pressure autoclave, combine 2,3-difluoro-5-chloropyridine (100 g, 0.669 mol) and aqueous ammonia (1.125 L, 8.025 mol).

  • Seal the autoclave and heat the reaction mixture to 140°C for 28 hours.

  • After cooling, a pale yellow solid will precipitate. Filter the solid and wash it with water.

  • Extract the filtrate with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting solid is 2-amino-3-fluoro-5-chloropyridine.

Step 2: Reduction

  • Dissolve 2-amino-3-fluoro-5-chloropyridine (50 g, 0.341 mol) in methanol (600 ml) in a single-necked flask.

  • Add aqueous ammonia (50 ml) and 5% Pd/C (2.5 g).

  • Subject the mixture to hydrogenation.

  • After the reaction is complete, filter off the Pd/C and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in water and extract with ethyl acetate (4 x 200 ml).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Wash the resulting solid with a small amount of petroleum ether and filter to obtain this compound as a white crystalline solid.

Visualizations

experimental_workflow start 2,3-difluoro-5-chloropyridine step1 Ammonolysis (Aqueous Ammonia, 140°C, 28h) start->step1 intermediate 2-amino-3-fluoro-5-chloropyridine step1->intermediate step2 Reduction (H₂, Pd/C, Methanol/Ammonia) intermediate->step2 end_product This compound step2->end_product

Caption: Synthesis workflow for this compound.

troubleshooting_logic issue Sluggish Amide Coupling? cause Reduced Nucleophilicity of Amino Group (due to electron-withdrawing Fluorine) issue->cause solution1 Use Stronger Coupling Reagent (e.g., HATU, PyBOP) cause->solution1 solution2 Activate Carboxylic Acid (e.g., form acid chloride) cause->solution2 solution3 Increase Reaction Temperature (e.g., 40-60°C) cause->solution3 solution4 Use Stronger, Non-nucleophilic Base (e.g., DBU) cause->solution4

Caption: Troubleshooting logic for amide coupling reactions.

References

Removal of palladium catalyst from 2-Amino-3-fluoropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual palladium catalysts from reactions involving 2-Amino-3-fluoropyridine.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Issue 1: High Levels of Residual Palladium in the Final Product

  • Possible Cause: The nitrogen atoms in the this compound structure can act as strong ligands, binding tightly to the palladium catalyst. This can make it difficult to remove the catalyst through standard methods like simple filtration or solvent extraction.[1][2]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective.[1][3][4]

    • Optimize Scavenging Conditions: Systematically vary the scavenger-to-product ratio, temperature, and reaction time to identify the most effective conditions for palladium removal.[1]

    • Consider Activated Carbon: Activated carbon can be a cost-effective option for palladium adsorption, used either alone or in combination with other scavengers.[5][6]

    • Crystallization: This can be an effective method, especially when used with additives like N-acetylcysteine or thiourea, which help to keep the palladium in the mother liquor.[1][5] However, it's crucial to analyze the palladium content of the crystallized product to ensure the palladium-product complex has not co-crystallized.[1][7]

Issue 2: Product Loss During the Scavenging Process

  • Possible Cause: Non-specific adsorption of the this compound product onto the scavenger material, particularly with activated carbon.[1][2][8]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[1][6]

    • Adjust the Solvent System: The choice of solvent can influence the binding of both the palladium and the product to the scavenger. Using a solvent in which your product is highly soluble may minimize its adsorption onto the scavenger.[1][6]

    • Minimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through optimization experiments.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from reaction mixtures containing this compound?

A1: The most common methods include:

  • Adsorption onto solid-supported scavengers: This involves using materials like functionalized silica gels (e.g., thiol, DMT, or cysteine-based) or activated carbon that have a high affinity for palladium.[3][4][6]

  • Crystallization: Inducing the crystallization of the this compound product can leave the palladium impurities behind in the mother liquor.[5][6]

  • Filtration through Celite: A simple filtration through a pad of Celite can help remove insoluble palladium species.[9][10][11]

  • Column Chromatography: This is a standard purification technique that can effectively separate the desired compound from the palladium catalyst.[9]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors, including:

  • The nature of your final product, including its solubility and stability.

  • The form of the palladium residue (homogeneous or heterogeneous).

  • The required level of purity for your final product.

  • The scale of your reaction.

  • Cost considerations.

It is often beneficial to perform small-scale screening experiments with different methods to determine the most effective and efficient approach for your specific system.

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory agencies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products. For palladium, which is a Class 2B element, the oral consumption limit is 10 ppm.[12] It is crucial to be aware of and adhere to these guidelines during drug development.[7][8]

Q4: Can activated carbon be used for palladium removal, and what are its limitations?

A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[6] However, it can suffer from a lack of selectivity, leading to non-specific adsorption of the desired product, which can result in significant yield loss.[6][8][12] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[6]

Data Presentation

Table 1: Comparison of Palladium Scavengers for Aminopyridine Compounds

Scavenger TypeFunctional GroupTypical Loading (mmol/g)AdvantagesDisadvantages
Silica-Based Thiol-SH0.5 - 1.5High affinity for Pd(0) and Pd(II), good for a wide range of palladium species.Can be more expensive than other options.
Silica-Based Triamine-NH(CH2)2NH(CH2)2NH21.0 - 2.0Effective for various palladium species, can be regenerated.Potential for interaction with acidic functional groups in the product.
Polymer-Based TMTTriazine-thiol0.5 - 1.0High efficiency for a broad range of metals including palladium.May have lower capacity compared to some silica-based scavengers.
Activated CarbonN/AN/ACost-effective, readily available.Non-specific binding leading to product loss, can be less efficient.[6][12]

Note: The performance of scavengers can be highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium species.

Table 2: Illustrative Palladium Removal Efficiency in a Suzuki Coupling Reaction to Synthesize an Aminopyridine Derivative

MethodConditionsInitial Pd (ppm)Final Pd (ppm)Product Yield (%)
Scavenger A (Silica-Thiol) 5 wt% scavenger, 50°C, 4h1500<1092
Scavenger B (Polymer-TMT) 5 wt% scavenger, 50°C, 4h1500<595
Activated Carbon 10 wt% carbon, 60°C, 6h15007580
Crystallization Toluene/Heptane150012088
Crystallization with N-acetylcysteine Toluene/Heptane, 2 wt% additive15004585

This data is illustrative and based on typical results for aminopyridine systems. Actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran, Ethyl Acetate, Dichloromethane).

  • Scavenger Addition: Add the selected solid-supported scavenger (typically 2-10 weight equivalents relative to the crude product).

  • Agitation: Stir the mixture at an optimized temperature (e.g., 25-60°C) for a predetermined time (e.g., 2-16 hours).

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or another sensitive analytical technique.[5]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, Methanol).

  • Carbon Addition: Add activated carbon to the solution (typically 5-20 wt% relative to the crude product).[1]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-80°C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Ensure the celite pad is sufficiently thick to prevent fine carbon particles from passing through.[1][2]

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the product.[1]

  • Analysis: Analyze the purified product for residual palladium content.

Visualizations

experimental_workflow start Crude this compound Reaction Mixture dissolve Dissolve in Suitable Solvent start->dissolve add_scavenger Add Palladium Scavenger dissolve->add_scavenger stir Stir for Optimized Time and Temperature add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Filter Cake filter->wash concentrate Concentrate Filtrate wash->concentrate analyze Analyze for Residual Palladium concentrate->analyze product Purified Product analyze->product

Caption: General experimental workflow for palladium catalyst removal.

troubleshooting_palladium_removal start High Residual Palladium? scavenger Use High-Affinity Scavenger (e.g., Thiol, TMT) start->scavenger Yes product_loss Significant Product Loss? start->product_loss No optimize Optimize Scavenging (Temp, Time, Amount) scavenger->optimize activated_carbon Consider Activated Carbon optimize->activated_carbon crystallization Attempt Crystallization (with/without additives) activated_carbon->crystallization crystallization->product_loss screen_scavengers Screen Different Scavengers for Selectivity product_loss->screen_scavengers Yes end_ok Process Optimized product_loss->end_ok No adjust_solvent Adjust Solvent System screen_scavengers->adjust_solvent minimize_scavenger Minimize Scavenger Amount adjust_solvent->minimize_scavenger end_not_ok Further Optimization Needed minimize_scavenger->end_not_ok

Caption: Troubleshooting decision tree for palladium removal.

References

Technical Support Center: Troubleshooting Protodeboronation in Suzuki Reactions of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation in Suzuki-Miyaura cross-coupling reactions involving aminopyridine substrates.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in Suzuki reactions with aminopyridines?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent, such as an aminopyridine boronic acid, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes the nucleophilic coupling partner, leading to a reduced yield of the desired product and the formation of a simple aminopyridine byproduct, which can complicate purification.[1] Pyridineboronic acids, especially 2-pyridineboronic acid, are notoriously unstable and prone to this reaction due to the influence of the basic nitrogen atom in the pyridine ring.[1][3]

Q2: What makes aminopyridine boronic acids, particularly 2-aminopyridine boronic acids, so susceptible to protodeboronation?

A2: Unlike many simple arylboronic acids that undergo protodeboronation fastest at high pH, 2-pyridineboronic acids exhibit a unique mechanism.[1][2] Under neutral pH conditions, they can form a zwitterionic intermediate which is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond.[1][2] Counterintuitively, the addition of either acid or base can shift the equilibrium away from this reactive zwitterion, thereby slowing the rate of protodeboronation.[1][2] The amino group on the pyridine ring can further influence the electronic properties and stability of the boronic acid.

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: The most common way to identify protodeboronation is by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The primary indicator will be the presence of a byproduct corresponding to the protonated version of your aminopyridine boronic acid starting material (the aminopyridine itself) and a lower than expected yield of your desired coupled product.[4]

Q4: Should I use an aminopyridine boronic acid or a more stable derivative like a pinacol ester or MIDA boronate?

A4: For aminopyridine substrates that are prone to protodeboronation, it is highly recommended to use a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[3][5] These derivatives offer increased stability and can slowly release the active boronic acid in situ.[5] This "slow-release" strategy keeps the concentration of the unstable free boronic acid low, which minimizes protodeboronation and often leads to higher overall yields.[2][5] MIDA boronates are exceptionally stable, often crystalline, air-stable solids that provide a very slow and controlled release of the boronic acid.[5]

Q5: How does the choice of palladium catalyst and ligand affect protodeboronation?

A5: The catalyst system is crucial. A highly active catalyst that promotes rapid cross-coupling can enable the desired reaction to outpace the undesired protodeboronation.[3][5] For challenging couplings with unstable boronic acids, specialized precatalysts and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate efficient coupling, even at lower temperatures.[6][7]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and minimize protodeboronation in your Suzuki reactions of aminopyridines.

Issue: Low yield of the desired product with significant formation of the corresponding aminopyridine byproduct.

This is a classic sign of protodeboronation. The following decision tree and tables will help you navigate potential solutions.

G start Low Yield & High Protodeboronation boron_reagent Is a boronic acid being used? start->boron_reagent switch_ester Switch to Pinacol or MIDA Ester boron_reagent->switch_ester Yes reaction_conditions Review Reaction Conditions boron_reagent->reaction_conditions No, using an ester end Improved Yield switch_ester->end base Is a strong base (e.g., NaOH, KOH) used? reaction_conditions->base weaker_base Use a milder base (e.g., K3PO4, Cs2CO3, K2CO3) base->weaker_base Yes temperature Is the reaction run at high temperature? base->temperature No weaker_base->end lower_temp Lower the reaction temperature (e.g., 60-80 °C) temperature->lower_temp Yes catalyst Is a standard catalyst (e.g., Pd(PPh3)4) used? temperature->catalyst No lower_temp->end active_catalyst Use a highly active catalyst/ligand system (e.g., Pd2(dba)3/SPhos) catalyst->active_catalyst Yes catalyst->end No, using active system active_catalyst->end

Caption: A decision tree for troubleshooting protodeboronation.

Data Presentation: Impact of Reaction Parameters

The following tables summarize the effect of different reaction parameters on minimizing protodeboronation.

Table 1: Effect of Boron Reagent

Boron ReagentStabilityKey AdvantageRecommendation
Boronic AcidLowHigh reactivityUse only if the substrate is not prone to protodeboronation.
Pinacol EsterModerate-HighMore stable than boronic acid, slow release.[5]Recommended for most aminopyridine Suzuki couplings.[5]
MIDA BoronateVery HighExceptionally stable, very slow and controlled release.[5]Ideal for very unstable or challenging aminopyridine substrates.[5]
Trifluoroborate SaltHighStable, slow release of boronic acid.A good alternative to boronic esters.

Table 2: Effect of Base

BaseStrengthImpact on ProtodeboronationRecommendation
NaOH, KOHStrongCan accelerate protodeboronation.[5]Generally avoid for sensitive substrates.
K₃PO₄, Cs₂CO₃Moderate/WeakOften minimizes protodeboronation.[1][5]Excellent choice for aminopyridine Suzuki reactions.[6]
K₂CO₃WeakGood alternative to stronger bases.[1]A milder option to consider.
CsFWeakCan be effective, especially in anhydrous conditions.[5]Useful in specific cases.

Table 3: Effect of Catalyst System

Catalyst/LigandActivitySuitability for Aminopyridines
Pd(PPh₃)₄LowOften ineffective for challenging couplings and may require higher temperatures.[6]
Pd₂(dba)₃ / SPhosHighExcellent for coupling of aminopyridines, even with less reactive chloro-substrates.[6]
Pd(OAc)₂ / Buchwald LigandsHighBroadly applicable and highly active systems.
Palladacycle Pre-catalystsVery HighGenerate active Pd(0) under mild conditions, ideal for minimizing side reactions.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aminopyridine with a Boronic Acid Pinacol Ester

This protocol is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aminopyridine halide (1.0 equiv.), the arylboronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).[5]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.[5]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[6]

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[1][6]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[1][5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.[1][6]

Visualizing the Competing Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.

Caption: Competing pathways in aminopyridine Suzuki reactions.

References

Technical Support Center: Cross-Coupling of 2-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the cross-coupling of 2-Amino-3-fluoropyridine, specifically addressing the prevention of homo-coupling side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of a homo-coupled byproduct of my boronic acid reagent in the Suzuki-Miyaura coupling of this compound. What are the primary causes?

A1: Homo-coupling is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl byproduct from the boronic acid reagent.[1] This reduces the yield of your desired product and complicates purification. The primary causes for the homo-coupling of boronic acids are:

  • Presence of Oxygen: Trace amounts of oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II) species, which can promote the homo-coupling of boronic acids.[1][2][3] Reactions not performed under an inert atmosphere are prone to this side reaction.[4]

  • Use of Palladium(II) Precatalysts: When using Pd(II) sources like Pd(OAc)₂, the in-situ reduction to the active Pd(0) catalyst can proceed via a pathway that consumes two molecules of the boronic acid, resulting in a homo-coupled product.[1][5]

  • Substrate-Specific Reactivity: The electron-rich nature of this compound can influence the kinetics of the catalytic cycle, potentially making side reactions like homo-coupling more competitive.[1]

Q2: How can I effectively minimize oxygen in my reaction to prevent homo-coupling?

A2: Rigorous exclusion of oxygen is a critical step.[6] Standard laboratory techniques for degassing include:

  • Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through your solvent for 15-30 minutes prior to adding the catalyst is an effective method.[1] A subsurface sparge with nitrogen can be particularly efficient at removing dissolved oxygen.[6]

  • Freeze-Pump-Thaw Cycles: For highly sensitive reactions, performing at least three freeze-pump-thaw cycles on the solvent is a more thorough method for removing dissolved gases.[7]

  • Maintaining an Inert Atmosphere: It is crucial to maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[4]

Q3: Which palladium source and ligands are recommended to suppress homo-coupling for this compound?

A3: The choice of catalyst and ligand system is pivotal in controlling the reaction's selectivity.

  • Palladium Source: To bypass the problematic in-situ reduction of Pd(II) precatalysts, consider using a pre-formed Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[7] If a Pd(II) source is used, the addition of a mild reducing agent like potassium formate can help suppress homo-coupling by minimizing the concentration of free Pd(II).[4][6]

  • Ligands: Bulky, electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, and RuPhos can accelerate the desired cross-coupling pathway, allowing it to outcompete the homo-coupling side reaction.[7][8][9] These ligands can also prevent catalyst deactivation, which can be an issue with nitrogen-containing heterocycles like pyridines.[8]

Q4: Can the choice of base and solvent affect the extent of homo-coupling?

A4: Yes, the base and solvent system plays a significant role.

  • Base Selection: Milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases such as NaOH.[8][9] The choice of base is highly substrate-dependent, and screening different bases may be necessary to find the optimal conditions for your specific reaction.

  • Solvent System: The solvent affects the solubility of all reaction components and can influence reaction rates. Common solvents for Suzuki couplings include dioxane, toluene, and DMF, often with the addition of water to aid in dissolving the base.[10] However, for substrates prone to protodeboronation, anhydrous conditions might be necessary.[8]

Q5: My this compound substrate seems to be inhibiting the catalyst. How can I address this?

A5: Catalyst inhibition by the nitrogen atom of the pyridine ring is a known issue, especially for 2-substituted pyridines.[7][8][11] This can lead to lower yields and potentially favor side reactions. To mitigate this:

  • Use of Bulky Ligands: As mentioned in Q3, bulky, electron-rich phosphine ligands like SPhos and XPhos can sterically shield the palladium center, preventing strong coordination with the pyridine nitrogen.[7][8]

  • Reaction Temperature: Increasing the reaction temperature can sometimes help to overcome catalyst inhibition.[7]

Q6: Would using a boronic ester instead of a boronic acid be beneficial?

A6: Yes, using more stable derivatives of boronic acids can be advantageous. Boronic acid pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are generally more stable than their corresponding boronic acids and can be less prone to side reactions like protodeboronation and homo-coupling.[7][12] While they may be less reactive, this can sometimes be beneficial for achieving higher selectivity in complex couplings.[5]

Data Summary

Table 1: Influence of Reaction Parameters on Homo-Coupling in Suzuki-Miyaura Reactions

ParameterCondition to Decrease Homo-CouplingRationale
Atmosphere Rigorously degassed (Inert gas sparge, Freeze-Pump-Thaw)Minimizes O₂ which promotes homo-coupling via oxidation of Pd(0) to Pd(II).[1][6]
Palladium Source Pd(0) precatalyst (e.g., Pd₂(dba)₃)Avoids the initial homo-coupling pathway that can occur during the in-situ reduction of Pd(II) catalysts.[1][7]
Pd(II) precatalyst (e.g., Pd(OAc)₂) + mild reducing agent (e.g., potassium formate)Helps form the active Pd(0) species without consuming the boronic acid via homo-coupling.[4][6]
Ligand Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)Accelerates the oxidative addition and reductive elimination steps, making the cross-coupling pathway kinetically favored over homo-coupling.[7][9]
Base Milder inorganic bases (e.g., K₃PO₄, KF)A milder base may help to suppress side reactions.[9] The choice is highly substrate-dependent.
Boron Reagent Pinacol or MIDA boronate estersThese esters are often more stable towards protodeboronation and can exhibit different reactivity, sometimes reducing side reactions.[7]
Reagent Addition Slow addition of boronic acid/ester via syringe pumpMaintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homo-coupling reaction.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Homo-Coupling

  • Reaction Setup: To a dried Schlenk flask, add the aryl halide partner (1.0 eq.), the boronic acid pinacol ester (1.2 eq.), and K₃PO₄ (2.0 eq.).

  • Inerting the System: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Solvent Degassing: In a separate flask, degas the chosen solvent (e.g., 1,4-dioxane/water 4:1) by sparging with argon or nitrogen for at least 30 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 4 mol%).

  • Reaction Execution: Add the degassed solvent via syringe. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to separate the desired product from any homo-coupled byproducts.[7]

Visualizations

Suzuki_Cycle_and_Homocoupling cluster_main_cycle Desired Suzuki-Miyaura Catalytic Cycle cluster_side_reaction Homo-Coupling Side Reaction Pd0 Pd(0)L₂ OA Ar-Pd(II)(X)L₂ Pd0->OA Oxidative Addition (+ Ar-X) PdII Pd(II) Species TM Ar-Pd(II)(Ar')L₂ OA->TM Transmetalation (+ [Ar'B(OR)₃]⁻) RE Ar-Ar' (Desired Product) TM->RE Reductive Elimination RE->Pd0 O2 O₂ (Trace Oxygen) or Pd(II) Precatalyst O2->PdII Oxidizes Pd(0) or starts as Pd(II) TM1 Ar'-Pd(II)(Ar')L₂ PdII->TM1 Transmetalation (+ [Ar'B(OR)₃]⁻) HC Ar'-Ar' (Homo-coupling) TM1->HC Reductive Elimination HC->Pd0 Enters Main Cycle

Caption: Suzuki catalytic cycle and the competing homo-coupling side reaction.

Troubleshooting_Homocoupling Troubleshooting Homo-Coupling start High Homo-coupling Observed q1 Oxygen Present? start->q1 a1 Degas Solvents Rigorously (Sparge / Freeze-Pump-Thaw) q1->a1 Yes q2 Using Pd(II) Precatalyst? q1->q2 No a1->q2 a2_1 Switch to Pd(0) Source (e.g., Pd₂(dba)₃) q2->a2_1 Yes a2_2 Add Mild Reducing Agent (e.g., Potassium Formate) q2->a2_2 Yes q3 Ligand/Base Optimal? q2->q3 No a2_1->q3 a2_2->q3 a3 Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) & Milder Bases (e.g., K₃PO₄) q3->a3 No end Reduced Homo-coupling q3->end Yes a3->end

Caption: Troubleshooting logic for addressing homo-coupling in cross-coupling reactions.

References

Technical Support Center: Regioselectivity in 2-Amino-3-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity in reactions involving 2-Amino-3-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity with this compound so challenging?

A1: The functionalization of this compound presents a significant challenge due to the competing electronic effects of its substituents and the inherent reactivity of the pyridine ring. The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic attack and directing nucleophilic attack to the C2, C4, and C6 positions. The 2-amino group is a strong electron-donating group, activating the ring, particularly at the C4 and C6 positions. The 3-fluoro group is strongly electron-withdrawing via induction but can donate electron density through resonance, further complicating the electronic landscape. The interplay of these factors often leads to mixtures of isomers.

Q2: I am performing an electrophilic aromatic substitution (EAS) reaction. Which position is most likely to react and how can I control it?

A2: Electrophilic aromatic substitution on a pyridine ring is intrinsically difficult due to its electron-deficient nature.[1] However, the powerful electron-donating 2-amino group directs electrophiles primarily to the C5 position. The C4 and C6 positions are deactivated by the ring nitrogen. Therefore, electrophilic attack will preferentially occur at the C5 position. To enhance reactivity, consider using highly activating conditions or protecting the amino group to modulate its directing strength.

Q3: In a Nucleophilic Aromatic Substitution (SNAr) reaction, which position is the most reactive?

A3: In this compound, there are no readily displaceable groups for a standard SNAr reaction at the vacant C4, C5, or C6 positions. SNAr reactions typically require a good leaving group, like a halogen, at an activated position (ortho or para to the ring nitrogen). If you were working with a related compound like 2-amino-3-fluoro-5-bromopyridine, the substitution pattern would depend on the reaction type. For instance, in palladium-catalyzed aminations, the C-Br bond at the C5 position is more reactive than a C-F bond.[2] For direct SNAr, a C-F bond is generally more labile than a C-Cl bond if both are at activated positions.[3]

Q4: How can I achieve selective C-H functionalization at a specific position (C4, C5, or C6)?

A4: Direct C-H functionalization of pyridines is a prized but challenging transformation.[4] Achieving regioselectivity depends heavily on the chosen methodology:

  • C4-Functionalization: This is often challenging. Strategies may involve using directing groups on the amino substituent or employing specific transition-metal catalysts that favor this position.

  • C5-Functionalization: As the most electron-rich site due to the directing effect of the amino group, this position is most susceptible to electrophilic attack, including metalation with strong bases followed by quenching with an electrophile.

  • C6-Functionalization: This position is ortho to the ring nitrogen and can be targeted through directed ortho-metalation (DoM) if the amino group is appropriately protected (e.g., as a pivaloyl or carbamate) to act as a directed metalation group (DMG). C-H fluorination using reagents like AgF₂ also shows a strong preference for the position adjacent to the ring nitrogen (the C6 position).[3][5]

Q5: My Minisci (radical) reaction is giving a mixture of C4 and C6 isomers. How can I improve selectivity?

A5: The Minisci reaction on pyridines typically favors the C2 and C4 positions due to the radical stabilization provided by the nitrogen atom.[1] In your substrate, the C2 position is already substituted. The 2-amino group will further activate the C4 and C6 positions towards radical attack. To improve selectivity:

  • Steric Hindrance: Increasing the steric bulk of the radical source may favor attack at the less hindered C4 position over the C6 position, which is adjacent to the amino group.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state and alter the regiochemical outcome. Experiment with a range of solvents.

  • Protecting Group: Acylating the 2-amino group can change its electronic and steric profile, potentially shifting the regioselectivity.

Troubleshooting Guides

Issue 1: Poor yield in Electrophilic Aromatic Substitution (EAS)

  • Symptom: Low conversion to the desired C5-substituted product.

  • Cause: The pyridine ring is strongly deactivated towards electrophiles, even with the activating amino group. The electrophile may also be complexing with the basic pyridine nitrogen.

  • Solution:

    • Use Harsher Conditions: Increase the temperature or use a stronger Lewis acid catalyst.

    • Protect the Amino Group: Convert the -NH₂ to an amide (-NHCOR). This can sometimes increase reactivity and prevent side reactions, though it may alter the directing effect.

    • Consider Pyridine N-oxide: While a common strategy for activating pyridines, forming the N-oxide of this compound may be complicated and lead to other reactivity pathways. This should be approached with caution.[6]

Issue 2: Lack of selectivity in C-H metalation/functionalization

  • Symptom: A mixture of C5 and C6 functionalized products is obtained after metalation and quenching.

  • Cause: Competing kinetic and thermodynamic deprotonation sites. The C6 proton is acidic due to its proximity to the ring nitrogen, while the C5 proton is in an electron-rich region.

  • Solution:

    • Directed ortho-Metalation (DoM): Protect the amino group with a suitable Directed Metalation Group (e.g., Pivaloyl, Boc). Use a lithium base like n-BuLi or LDA at low temperatures (-78 °C) to selectively deprotonate the C6 position before adding the electrophile.

    • Kinetic vs. Thermodynamic Control: Vary the temperature and the base. A bulky base at low temperature (e.g., LDA at -78 °C) might favor the kinetically accessible C6 proton. A smaller base at higher temperatures might favor the thermodynamically more stable C5 anion.

Experimental Protocols & Data

Protocol 1: Selective C-H Fluorination at C6 followed by Nucleophilic Substitution

This two-step sequence allows for the introduction of various nucleophiles at the C6 position, leveraging the high regioselectivity of C-H fluorination.[3][5]

Step A: C-H Fluorination

  • Safety: Conduct the reaction in a well-ventilated fume hood. AgF₂ is a hazardous substance.

  • Setup: To a solution of this compound (1 mmol) in anhydrous acetonitrile (MeCN, 5 mL), add Silver(II) fluoride (AgF₂, 2 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for 15-30 minutes. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry with anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product (2-Amino-3,6-difluoropyridine) by column chromatography.

Step B: Nucleophilic Aromatic Substitution (SNAr)

  • Setup: Dissolve the 2-Amino-3,6-difluoropyridine (1 mmol) in a suitable solvent such as DMF or DMSO (5 mL).

  • Reagents: Add the desired nucleophile (e.g., sodium methoxide, morpholine, 1.2 mmol) and a base if necessary (e.g., K₂CO₃, 2 mmol).

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction by TLC or LC-MS. The C6-fluorine is significantly more activated towards substitution than the C3-fluorine.

  • Workup: After completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the final product by column chromatography or recrystallization.

Data on Regioselectivity

The following table summarizes the typical regiochemical outcomes for key reaction types on the this compound scaffold based on established principles of pyridine chemistry.

Reaction TypeReagentsPrimary Product PositionSecondary Product Position(s)Rationale
Electrophilic Substitution Br₂, FeBr₃C5-The NH₂ group is a powerful ortho, para-director, strongly activating the C5 position.
C-H Fluorination AgF₂C6C4Fluorination occurs preferentially at the electron-deficient position adjacent to the ring nitrogen.[3]
Directed Metalation (DoM) 1. Pivaloyl Chloride2. n-BuLi, -78°C3. Electrophile (E⁺)C6C4The pivaloyl-protected amino group directs lithiation to the adjacent C6 position.
Minisci (Radical) Reaction R• source, AgNO₃, (NH₄)₂S₂O₈C4 / C6-Radical attack is favored at positions ortho/para to the ring nitrogen, with competition between C4 and C6.

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for troubleshooting poor regioselectivity in your reactions.

Troubleshooting_Workflow start Start: Poor Regioselectivity Observed identify_reaction Identify Reaction Type start->identify_reaction eas Electrophilic Aromatic Substitution (EAS) identify_reaction->eas EAS snar Nucleophilic Aromatic Substitution (SNAr) identify_reaction->snar SNAr (on derivative) metalation C-H Metalation / Functionalization identify_reaction->metalation C-H Func. radical Radical Reaction (e.g., Minisci) identify_reaction->radical Radical eas_check Is reaction sluggish? Complexation with N? eas->eas_check end_node Analyze Results & Iterate snar->end_node Consult literature for leaving group reactivity metal_check Mixture of C5/C6 Isomers? metalation->metal_check radical_check Mixture of C4/C6 Isomers? radical->radical_check eas_solve Solution: - Use stronger Lewis Acid - Protect Amino Group eas_check->eas_solve Yes eas_check->end_node No, other issue eas_solve->end_node metal_solve Solution: - Use Directed Metalation Group (DMG)  on Amino group to target C6 - Vary base and temperature metal_check->metal_solve Yes metal_check->end_node No, other issue metal_solve->end_node radical_solve Solution: - Increase steric bulk of radical - Modify solvent - Protect Amino group radical_check->radical_solve Yes radical_check->end_node No, other issue radical_solve->end_node

Caption: Troubleshooting flowchart for regioselectivity issues.

Electronic Influence on the Pyridine Ring

This diagram illustrates how the substituents on this compound influence the electron density at each vacant position, guiding chemical reactivity.

Caption: Substituent electronic effects on reactivity.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-3-fluoropyridine and 2-Amino-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic selection of heterocyclic building blocks is paramount for the efficient synthesis of novel molecular entities. Among these, substituted aminopyridines serve as crucial scaffolds in a myriad of biologically active compounds. This guide provides an objective comparison of the reactivity of two closely related halogenated aminopyridines: 2-Amino-3-fluoropyridine and 2-Amino-3-chloropyridine. Understanding the nuanced differences in their chemical behavior in key synthetic transformations is essential for optimizing reaction conditions and achieving desired synthetic outcomes.

This comparison will focus on three indispensable reactions in the drug discovery toolkit: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The discussion is supported by established principles of chemical reactivity and generalized experimental data.

Theoretical Underpinnings of Reactivity: An Electronic Perspective

The reactivity of 2-amino-3-halopyridines is governed by a delicate interplay of electronic and steric factors. The pyridine nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic attack, particularly at the 2- and 4-positions. The amino group at the 2-position is a strong electron-donating group, which can modulate the overall electron density of the ring and influence the reactivity of the adjacent halogen.

In the context of this guide, the primary determinant of differential reactivity is the nature of the halogen at the 3-position. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack. This generally leads to higher reactivity in SNAr reactions compared to its chloro-analogue.

Conversely, in palladium-catalyzed cross-coupling reactions, the bond strength of the carbon-halogen bond is a critical factor. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-chlorine (C-Cl) bond, making the oxidative addition of a palladium catalyst to the C-F bond more challenging. Consequently, 2-amino-3-chloropyridine is generally more reactive in transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings.

Quantitative Performance Comparison

While direct head-to-head comparative studies under identical conditions for this compound and 2-amino-3-chloropyridine are not extensively available in the public domain, we can infer their relative performance based on established principles and data from analogous systems. The following table summarizes the expected reactivity and typical conditions for these two building blocks in key reactions.

Reaction TypeThis compound2-Amino-3-chloropyridineGeneral Reactivity Trend
Nucleophilic Aromatic Substitution (SNAr) More reactive. The strong electron-withdrawing nature of fluorine activates the ring for nucleophilic attack. Reactions can often proceed under milder conditions.Less reactive. Requires more forcing conditions (higher temperatures, stronger bases) to achieve comparable yields to the fluoro-analogue.F > Cl > Br > I
Suzuki-Miyaura Coupling Generally unreactive. The strong C-F bond is difficult to cleave via oxidative addition with palladium catalysts under standard conditions.More reactive. The weaker C-Cl bond readily undergoes oxidative addition, making it a suitable substrate for this transformation.I > Br > Cl >> F
Buchwald-Hartwig Amination Less reactive. Similar to Suzuki coupling, the C-F bond is challenging to activate. Specialized catalyst systems may be required.More reactive. A good substrate for C-N bond formation, although it may require more robust catalyst systems compared to bromo or iodo derivatives.I > Br > Cl >> F

Experimental Protocols

The following are generalized experimental protocols for conducting SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions with 2-amino-3-halopyridines. These should serve as a starting point for optimization based on the specific substrates and desired outcomes.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of a 2-amino-3-halopyridine with a generic amine nucleophile.

  • Materials:

    • This compound or 2-Amino-3-chloropyridine (1.0 equiv)

    • Amine nucleophile (1.2 - 2.0 equiv)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) (2.0 - 3.0 equiv)

    • High-boiling polar aprotic solvent (e.g., DMSO, DMF, or NMP)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction vessel, add the 2-amino-3-halopyridine, the amine nucleophile, and the base.

    • Add the solvent and degas the mixture by bubbling an inert gas through it for 15-20 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the coupling of 2-amino-3-chloropyridine with an arylboronic acid.

  • Materials:

    • 2-Amino-3-chloropyridine (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source like Pd₂(dba)₃ and a ligand like SPhos or XPhos) (1-5 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equiv)

    • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a Schlenk flask, combine the 2-amino-3-chloropyridine, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography.[1]

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of 2-amino-3-chloropyridine.

  • Materials:

    • 2-Amino-3-chloropyridine (1.0 equiv)

    • Amine to be coupled (1.1 - 1.5 equiv)

    • Palladium precatalyst (e.g., a G3 or G4 palladacycle) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) (1-5 mol%)

    • Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) (1.2 - 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium catalyst, ligand (if applicable), and base.

    • Add the 2-amino-3-chloropyridine and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, and a generalized experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X 2-Amino-3-chloropyridine Ar-X->Oxidative\nAddition Ar-Pd(II)(X)Ln Ar-Pd(II)(Cl)Ln Oxidative\nAddition->Ar-Pd(II)(X)Ln Transmetalation Transmetalation Ar-Pd(II)(X)Ln->Transmetalation R-B(OH)2 Arylboronic acid Base Base R-B(OH)2->Base Base->Transmetalation Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Transmetalation->Ar-Pd(II)(R)Ln Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)Ln->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R Coupled Product Reductive\nElimination->Ar-R

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X 2-Amino-3-chloropyridine Ar-X->Oxidative\nAddition Ar-Pd(II)(X)Ln Ar-Pd(II)(Cl)Ln Oxidative\nAddition->Ar-Pd(II)(X)Ln Amine\nCoordination\n& Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(X)Ln->Amine\nCoordination\n& Deprotonation R2NH Amine R2NH->Amine\nCoordination\n& Deprotonation Base Base Base->Amine\nCoordination\n& Deprotonation Ar-Pd(II)(NR2)Ln Ar-Pd(II)(NR2)Ln Amine\nCoordination\n& Deprotonation->Ar-Pd(II)(NR2)Ln Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR2)Ln->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-NR2 Aminated Product Reductive\nElimination->Ar-NR2

Buchwald-Hartwig Amination Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Halopyridine, Coupling Partner, Catalyst, Base in Reaction Vessel Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Product Purify->Product

Generalized Experimental Workflow

Conclusion

For researchers and drug development professionals, the choice between these two valuable building blocks will be guided by the specific transformation required in the synthetic route. A thorough understanding of their relative reactivities will enable the rational design of reaction conditions, leading to more efficient and successful synthetic campaigns.

References

The Impact of Fluorination on Aminopyridine Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing drug candidates. This guide provides a comparative study of fluorinated versus non-fluorinated aminopyridines, focusing on key physicochemical and pharmacological properties. By examining experimental data, we aim to elucidate the nuanced effects of fluorination on pKa, lipophilicity, metabolic stability, and receptor binding affinity, offering valuable insights for the design of next-generation therapeutics.

The introduction of fluorine into a molecule can profoundly alter its electronic properties, conformation, and metabolic fate. In the context of aminopyridines, a class of compounds with diverse biological activities, these modifications can lead to significant improvements in their drug-like properties. This guide focuses on a comparative analysis of 4-aminopyridine (4-AP) and its fluorinated analog, 3-fluoro-4-aminopyridine (3F4AP), to highlight these effects.

Physicochemical Properties: A Balancing Act of Basicity and Lipophilicity

Fluorination significantly impacts the fundamental physicochemical properties of aminopyridines, namely their basicity (pKa) and lipophilicity (LogP/LogD). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The electron-withdrawing nature of fluorine generally leads to a decrease in the basicity of the pyridine nitrogen. This is evident in the lower pKa value of 3F4AP compared to 4-AP. A lower pKa can be advantageous in drug design, as it can reduce off-target effects and improve oral bioavailability by altering the ionization state at physiological pH.

Lipophilicity, a measure of a compound's ability to partition between a lipid and an aqueous phase, is also modulated by fluorination. While fluorine is highly electronegative, its effect on lipophilicity is context-dependent. In the case of 3F4AP, fluorination leads to a slight increase in lipophilicity, as indicated by its LogD value.

CompoundpKaLogD (pH 7.4)
4-Aminopyridine (4-AP)9.17-1.15
3-Fluoro-4-aminopyridine (3F4AP)7.370.41
5-Methyl-3-fluoro-4-aminopyridine7.460.66

Table 1: Comparative pKa and LogD values of 4-aminopyridine and its fluorinated analogs. Data has been compiled from multiple sources.

Metabolic Stability: The Fluorine Shield

One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic "soft spot" can be shielded, leading to a longer half-life and improved bioavailability.

Studies have shown that while 4-aminopyridine is metabolized, the introduction of a fluorine atom in 3-fluoro-4-aminopyridine alters its metabolic profile. Specifically, 3F4AP has been found to be a substrate for the CYP2E1 enzyme, leading to a faster rate of metabolism compared to 4-AP in certain contexts.[1][2] This highlights that the position of fluorination is crucial and its impact on metabolic stability needs to be experimentally determined for each new chemical entity.

CompoundIn Vitro Half-life (t½)In Vitro Intrinsic Clearance (CLint)
4-Aminopyridine (4-AP)Slower MetabolismLower Clearance
3-Fluoro-4-aminopyridine (3F4AP)Faster Metabolism (CYP2E1 substrate)[1]Higher Clearance[1]

Receptor Binding Affinity: Tuning Potency and Selectivity

Aminopyridines are well-known blockers of voltage-gated potassium (Kv) channels. Fluorination can modulate the binding affinity of these compounds to their target receptors, thereby influencing their potency. The introduction of a fluorine atom can alter the electronic distribution within the molecule and its interaction with the amino acid residues in the binding pocket of the channel.

Comparative studies have shown that 3F4AP exhibits a similar or slightly higher potency in blocking potassium channels compared to 4-AP, as indicated by their half-maximal inhibitory concentration (IC50) values.[3][4] This suggests that fluorination at the 3-position is well-tolerated and can even be beneficial for target engagement.

CompoundTargetIC50 (µM)Relative IC50 to 4-AP
4-Aminopyridine (4-AP)K+ Channels~100 - 3001
3-Fluoro-4-aminopyridine (3F4AP)K+ Channels~80 - 2000.8[3]
5-Methyl-3-fluoro-4-aminopyridineK+ ChannelsNot specified1[3]

Table 3: Comparative Receptor Binding Affinity for Potassium Channels. IC50 values are approximate and can vary depending on the specific channel subtype and experimental conditions.[3][4]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are outlines of the key methodologies used to determine the parameters discussed in this guide.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the aminopyridine derivative as it is titrated with a standardized solution of a strong acid (e.g., HCl). The pKa is the pH at which half of the aminopyridine molecules are protonated.

Procedure:

  • A solution of the aminopyridine of known concentration is prepared in deionized water.

  • A calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standard solution of HCl, added in small increments.

  • The pH is recorded after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The equivalence point is determined from the inflection point of the curve.

  • The pKa is the pH at the half-equivalence point.

LogP/LogD Determination by Shake-Flask Method

The partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) is a measure of a compound's differential solubility in two immiscible liquids, typically n-octanol and water.

Procedure:

  • A solution of the aminopyridine is prepared in a mixture of n-octanol and water (or a buffer of a specific pH for LogD).

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • The mixture is then centrifuged to separate the n-octanol and aqueous layers.

  • The concentration of the aminopyridine in each layer is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The partition or distribution coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP or LogD is the logarithm of this ratio.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Procedure:

  • Liver microsomes (human or from other species) are incubated with the test compound at a specific concentration in a phosphate buffer at 37°C.

  • The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate the proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Receptor Binding Assay (Competitive Binding)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Procedure:

  • A preparation containing the target receptor (e.g., cell membranes expressing potassium channels) is incubated with a fixed concentration of a radiolabeled ligand.

  • Increasing concentrations of the unlabeled test compound (fluorinated or non-fluorinated aminopyridine) are added to the incubation mixtures.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The receptor-bound radioligand is separated from the unbound radioligand using a technique such as filtration.

  • The amount of radioactivity bound to the receptor is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined and is known as the IC50 value.

  • The IC50 value can be used to calculate the inhibition constant (Ki), which is a measure of the binding affinity of the test compound.

Visualizing the Mechanism of Action

To further understand the biological context of aminopyridine activity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Fluorinated & Non-Fluorinated) Incubation Incubation (Compound + Receptor + Radioligand) Compound_Prep->Incubation Receptor_Prep Receptor Preparation (e.g., Cell Membranes) Receptor_Prep->Incubation Separation Separation (Bound vs. Free Ligand) Incubation->Separation Equilibrium Detection Detection (Scintillation Counting) Separation->Detection IC50_Calc IC50 Calculation Detection->IC50_Calc Ki_Calc Ki Determination IC50_Calc->Ki_Calc Comparison Comparative Analysis Ki_Calc->Comparison signaling_pathway cluster_cell Cancer Cell AP Aminopyridine (e.g., 4-AP) Kv_Channel Voltage-Gated Potassium Channel (Kv) AP->Kv_Channel Blocks Membrane_Depol Membrane Depolarization Kv_Channel->Membrane_Depol Leads to Ca_Influx Increased Intracellular Ca2+ Membrane_Depol->Ca_Influx Triggers ER_Stress Endoplasmic Reticulum Stress Ca_Influx->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Induces logical_relationship Fluorination Fluorination of Aminopyridine Properties Altered Physicochemical Properties Fluorination->Properties Impacts PK Improved Pharmacokinetics (e.g., Metabolic Stability) Properties->PK PD Modulated Pharmacodynamics (e.g., Receptor Affinity) Properties->PD Outcome Enhanced Therapeutic Potential PK->Outcome PD->Outcome

References

Comparative Analysis of the Biological Activity of 2-Amino-3-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Compounds

The 2-amino-3-fluoropyridine scaffold is a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a range of biological activities, including antibacterial, anticancer, and kinase inhibitory effects. This guide provides a comparative analysis of the biological performance of select compounds derived from or structurally related to this compound, supported by experimental data to inform further research and development.

Antibacterial Activity of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone Derivatives

A series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial activity against a panel of Gram-positive bacteria. The data presented below showcases the potential of these compounds as alternatives to existing antibiotics like Linezolid.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of the synthesized compounds was determined by their Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates greater potency.

CompoundS. aureus (ATCC 29213)S. aureus (MRSA, ATCC 43300)E. faecalis (ATCC 29212)S. epidermidis (ATCC 12228)B. subtilis (ATCC 6633)
Compound 7j 0.50.2510.51
Linezolid 22212
Compound 5 21212
Compound 6a 42424
Compound 6m 3216321632

Data sourced from a study on novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives.[1]

Key Observation: Compound 7j demonstrated significantly greater potency than the commercially available antibiotic Linezolid, with an MIC value 8-fold lower against Methicillin-resistant Staphylococcus aureus (MRSA).[1]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured on Mueller-Hinton agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension was further diluted to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

  • Compound Dilution: The test compounds were serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Anticancer and Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

While specific data on the anticancer activity of a broad series of this compound derivatives is limited in publicly available literature, the structurally related pyrido[2,3-d]pyrimidine scaffold, which can be synthesized from 2-aminopyridine precursors, has been extensively studied. These compounds have shown significant potential as anticancer agents, particularly as kinase inhibitors.

Data Presentation: In Vitro Cytotoxicity (IC50) and Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below compares the cytotoxicity of novel pyrido[2,3-d]pyrimidine derivatives against human cancer cell lines and their inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

CompoundHeLa (Cervical Cancer) IC50 (µM)HepG-2 (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)EGFRWT IC50 (µM)EGFRT790M IC50 (µM)
Compound 1 6.295.543.980.0930.174
Compound 2 10.158.927.63--
Compound 7 9.7217.5212.41--
Erlotinib --7.26--

Data is derived from a study on amino-functionalized pyrido[2,3-d]pyrimidine derivatives.[2]

Key Observation: Compound 1 exhibited potent cytotoxicity against the MCF-7 breast cancer cell line, surpassing the efficacy of the established EGFR inhibitor, Erlotinib.[2] Furthermore, it demonstrated strong inhibitory activity against both wild-type (WT) and mutant (T790M) forms of EGFR.[2]

Experimental Protocols: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (HeLa, HepG-2, MCF-7) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: MTT solution was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate a key signaling pathway targeted by related kinase inhibitors and a typical experimental workflow for evaluating anticancer compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-myc, c-fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation GrowthFactor Growth Factor (e.g., EGF) GrowthFactor->EGFR Compound1 Compound 1 (Pyrido[2,3-d]pyrimidine) Compound1->EGFR Inhibition Anticancer_Drug_Screening_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation (Future Work) Compound_Synthesis Compound Synthesis (this compound Derivatives) Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HeLa, HepG-2) MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Kinase_Assay Kinase Inhibition Assay (e.g., EGFR Kinase Assay) IC50_Determination->Kinase_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Kinase_Assay->Pathway_Analysis Animal_Models Xenograft Animal Models Pathway_Analysis->Animal_Models Efficacy_Studies Tumor Growth Inhibition Studies Animal_Models->Efficacy_Studies

References

Comparative Efficacy of 2-Amino-3-fluoropyridine Scaffolds and Their Analogs as Kinase Inhibitors: An In Vitro and In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical performance of kinase inhibitors based on the 2-amino-3-fluoropyridine scaffold and its close structural analogs, the pyrido[2,3-d]pyrimidines. The data presented herein is derived from published in vitro and in vivo studies, offering a valuable resource for researchers engaged in the discovery and development of novel targeted cancer therapies. This guide focuses on the comparative efficacy against Epidermal Growth Factor Receptor (EGFR) and provides a template for evaluating similar compounds against other kinase targets, such as Aurora Kinases.

I. In Vitro Performance Comparison: Pyrido[2,3-d]pyrimidine Derivatives vs. Erlotinib

Table 1: In Vitro Cytotoxicity (IC50, µM) of Compound 1 vs. Erlotinib against Human Cancer Cell Lines [1]

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)HepG-2 (Liver Cancer)WI-38 (Normal Lung Fibroblast)Selectivity Index (WI-38/MCF-7)
Compound 1 3.98 ± 0.2> 50> 5081.65 ± 4.120.5
Erlotinib 7.26 ± 0.3--78.32 ± 3.910.8

Table 2: In Vitro EGFR Kinase Inhibition (IC50, µM) [1]

CompoundEGFRWT (Wild-Type)EGFRT790M (Mutant)
Compound 1 0.0930.174
Erlotinib --

Note: Specific IC50 values for Erlotinib against EGFRWT and EGFRT790M were not provided in the comparative study, but it is a well-characterized EGFR inhibitor.

The data indicates that Compound 1 exhibits potent cytotoxicity against the MCF-7 breast cancer cell line, with a lower IC50 value than Erlotinib, suggesting superior potency.[1] Furthermore, Compound 1 demonstrates a higher selectivity index, indicating a potentially better safety profile by being more selective for cancer cells over normal cells.[1] In biochemical assays, Compound 1 potently inhibits both wild-type and the T790M mutant EGFR, a common mechanism of acquired resistance to first-generation EGFR inhibitors.[1]

II. Experimental Protocols

A. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116, HepG-2) and normal cells (e.g., WI-38) in 96-well plates at a density of 5x104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Compound 1 and Erlotinib) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

B. In Vitro EGFR Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR.

  • Reaction Setup: In a 96-well plate, combine the EGFR enzyme (either wild-type or mutant), a suitable substrate (e.g., a synthetic peptide), and the test compound at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

C. In Vivo Xenograft Model Protocol (General)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model. Specific parameters such as cell line, mouse strain, and dosing regimen should be optimized for each study.

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., orally or intraperitoneally) according to the predetermined dosing schedule and vehicle control to the respective groups. For example, Alisertib has been administered orally at doses of 3, 10, or 30 mg/kg once daily in xenograft models.[2] Erlotinib has been administered by oral gavage at doses such as 30 mg/kg daily or 200 mg/kg every 2nd day.[3]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of biomarkers to confirm target engagement (e.g., measuring the phosphorylation status of the target kinase).

III. Signaling Pathways and Experimental Workflows

A. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Aberrant activation of this pathway is a hallmark of many cancers.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative / Erlotinib Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound derivatives and Erlotinib.

B. Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their inhibition can lead to defects in chromosome segregation and ultimately cell death, making them attractive targets for cancer therapy.

Aurora_Kinase_Signaling_Pathway cluster_inhibition cluster_outcome G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Mitotic_Arrest Mitotic Arrest & Apoptosis Prophase Prophase Aurora_B Aurora B Prophase->Aurora_B Chromosome_Condensation Chromosome Condensation Aurora_B->Chromosome_Condensation Kinetochore_Microtubule Kinetochore-Microtubule Attachment Aurora_B->Kinetochore_Microtubule Cytokinesis Cytokinesis Aurora_B->Cytokinesis Inhibitor Aurora Kinase Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Overview of the roles of Aurora A and B kinases in mitosis and the consequence of their inhibition.

C. Experimental Workflow for In Vivo Xenograft Study

The following diagram illustrates a typical workflow for evaluating the efficacy of a kinase inhibitor in a preclinical xenograft model.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (Test Compound vs. Vehicle) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis 8. Data Analysis & Pharmacodynamics Endpoint->Analysis

Caption: General experimental workflow for an in vivo xenograft study to assess the antitumor efficacy of a test compound.

References

A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the characterization of 2-Amino-3-fluoropyridine, a key building block in pharmaceutical and medicinal chemistry. The purity and structural integrity of this reagent are paramount for reproducible and reliable outcomes in drug discovery and development. This document outlines the experimental protocols and comparative data for several key analytical methods to ensure the quality and consistency of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A typical reverse-phase HPLC method provides excellent resolution and sensitivity for detecting impurities.

Experimental Protocol:

A standard HPLC system equipped with a UV detector is employed for this analysis.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving the sample in a 50:50 mixture of acetonitrile and water.

Data Presentation:

ParameterExpected ValueAlternative Method (e.g., Isocratic)
Retention Time (t_R)~ 8.5 min (Gradient)Dependent on mobile phase composition
Purity (by area %)> 98%> 98%
Limit of Detection (LOD)~ 0.01%~ 0.02%
Limit of Quantification (LOQ)~ 0.03%~ 0.06%

Comparison with Alternatives:

While gradient elution provides a robust separation for a wide range of potential impurities, an isocratic method (a constant mobile phase composition) can be simpler and faster for routine quality control if the impurity profile is well-defined. However, isocratic methods may offer less resolution for complex samples.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in Acetonitrile/Water (1 mg/mL) injection Inject 10 µL onto C18 Column prep->injection Load Sample separation Gradient Elution with Water (0.1% TFA) and Acetonitrile (0.1% TFA) injection->separation Elute detection UV Detection at 254 nm separation->detection Monitor analysis Integrate Chromatogram and Calculate Purity detection->analysis Acquire Data

Figure 1: HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For polar compounds like this compound, derivatization is often necessary to improve volatility and chromatographic performance.

Experimental Protocol:

  • Derivatization: The amino group can be derivatized using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a more volatile silyl derivative. The sample is typically heated with the derivatizing agent in a suitable solvent (e.g., pyridine or acetonitrile) prior to injection.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is commonly used (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 100 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Presentation:

ParameterExpected Value (for silylated derivative)Alternative (Direct Injection)
Retention TimeDependent on derivativeProne to peak tailing and decomposition
Molecular Ion (M+)m/z 184 (for TMS derivative)m/z 112 (often weak or absent)
Key Fragment Ionsm/z 169 ([M-CH₃]⁺), m/z 111m/z 85, 58
Purity (by TIC area %)> 98%Less reliable due to potential degradation

Comparison with Alternatives:

Direct injection of underivatized this compound is generally not recommended due to its polarity, which can lead to poor peak shape and thermal decomposition in the hot injector. Derivatization significantly improves the reliability and accuracy of GC-MS analysis for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis derivatization Derivatize with BSTFA to form TMS derivative injection Inject into GC derivatization->injection Load Sample separation Separate on DB-5ms column with temperature programming injection->separation Vaporize & Elute detection EI Mass Spectrometry separation->detection Ionize & Detect analysis Analyze Mass Spectrum and Chromatogram detection->analysis Acquire Data

Figure 2: GC-MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecular structure.

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Standard pulse sequence, acquiring at least 16 scans.

  • ¹³C NMR: Proton-decoupled pulse sequence, acquiring a sufficient number of scans for adequate signal-to-noise.

  • ¹⁹F NMR: Proton-decoupled pulse sequence.

Data Presentation:

NucleusChemical Shift (δ, ppm) (Estimated in CDCl₃)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~7.8 (dd)Doublet of doubletsJ_HH ≈ 4.8, J_HF ≈ 1.5H-6
~7.1 (ddd)Doublet of doublet of doubletsJ_HH ≈ 8.0, J_HH ≈ 4.8, J_HF ≈ 8.0H-4
~6.8 (dd)Doublet of doubletsJ_HH ≈ 8.0, J_HH ≈ 4.5H-5
~4.5 (br s)Broad singlet-NH₂
¹³C~155 (d)Doublet¹J_CF ≈ 240C-3
~148 (d)Doublet²J_CF ≈ 15C-2
~140 (d)DoubletJ_CF ≈ 5C-6
~125 (d)DoubletJ_CF ≈ 20C-4
~118 (s)Singlet-C-5
¹⁹F~ -130Multiplet-C-F

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Comparison with Alternatives:

While 1D NMR is excellent for structural confirmation, 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.

NMR_Analysis cluster_nmr NMR Spectroscopy cluster_data Structural Information sample This compound in Deuterated Solvent H1_NMR ¹H NMR sample->H1_NMR C13_NMR ¹³C NMR sample->C13_NMR F19_NMR ¹⁹F NMR sample->F19_NMR proton_env Proton Environment & Connectivity H1_NMR->proton_env carbon_backbone Carbon Skeleton C13_NMR->carbon_backbone fluorine_pos Fluorine Position F19_NMR->fluorine_pos

Figure 3: NMR Analysis Logical Relationship

Elemental Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the compound, which is a fundamental confirmation of its empirical formula.

Experimental Protocol:

The analysis is performed using a CHN elemental analyzer. A small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.

Data Presentation:

ElementTheoretical % for C₅H₅FN₂Experimental % (Typical)
Carbon (C)53.5753.50 ± 0.4
Hydrogen (H)4.494.52 ± 0.4
Nitrogen (N)24.9924.95 ± 0.4

Comparison with Alternatives:

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can also be used to confirm the elemental composition. However, elemental analysis provides a direct measure of the bulk sample's elemental ratios.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

The spectrum is typically recorded using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet of the solid sample.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, SharpN-H stretching (asymmetric and symmetric) of the primary amine
1620-1580StrongC=C and C=N stretching of the pyridine ring
1470-1430MediumAromatic ring stretching
1250-1150StrongC-F stretching
850-750StrongC-H out-of-plane bending

Comparison with Alternatives:

Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum.

This guide provides a foundational set of analytical methods for the comprehensive characterization of this compound. The choice of method will depend on the specific analytical need, from routine purity checks to complete structural elucidation. For regulatory submissions, a combination of these techniques is typically required to provide a complete characterization of the molecule.

References

Navigating the Complexities of 2-Amino-3-fluoropyridine Reactions: A Comparative Guide to LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the versatile building block 2-amino-3-fluoropyridine, a thorough understanding of its reaction outcomes is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of these often-complex reaction mixtures. This guide provides a comparative overview of LC-MS methodologies for the analysis of a typical nucleophilic aromatic substitution (SNAr) reaction of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and interpretation.

The reactivity of this compound is characterized by the interplay of its amino and fluoro substituents on the pyridine ring. The fluorine atom, activated by the electron-withdrawing nature of the pyridine nitrogen, is susceptible to nucleophilic displacement.[1][2] This makes SNAr reactions a common strategy for the diversification of this scaffold. However, the presence of the amino group introduces the possibility of side reactions, such as reaction at the amino group itself, leading to a mixture of products and potential impurities. Careful analytical monitoring is therefore essential to understand reaction selectivity and purity.

Hypothetical Reaction Scenario: N-Arylation of this compound

To illustrate the application of LC-MS in this context, we will consider a hypothetical SNAr reaction between this compound and a generic nucleophile, methylamine, aimed at synthesizing N-methyl-3-fluoropyridin-2-amine.

Reaction Scheme:

Comparative LC-MS Data

The following tables summarize the expected LC-MS data for the starting material, the expected product, and potential byproducts/impurities under two common reversed-phase LC-MS conditions. The molecular weights and corresponding m/z values for the protonated molecules ([M+H]+) are provided.[3][4]

Table 1: Expected LC-MS Data under Method A (Fast Gradient)

CompoundMolecular FormulaMolecular WeightExpected [M+H]+ (m/z)Expected Retention Time (min)
This compoundC₅H₅FN₂112.11113.051.8
N-methyl-3-fluoropyridin-2-amineC₆H₇FN₂126.13127.072.5
2-(Methylamino)pyridineC₆H₈N₂108.14109.082.1
Unreacted Starting Material Impurity----

Table 2: Expected LC-MS Data under Method B (Slow Gradient)

CompoundMolecular FormulaMolecular WeightExpected [M+H]+ (m/z)Expected Retention Time (min)
This compoundC₅H₅FN₂112.11113.053.5
N-methyl-3-fluoropyridin-2-amineC₆H₇FN₂126.13127.075.2
2-(Methylamino)pyridineC₆H₈N₂108.14109.084.3
Unreacted Starting Material Impurity----

Experimental Protocols

Detailed methodologies for the two comparative LC-MS analyses are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and reaction conditions.

Method A: Fast Gradient for Rapid Screening

This method is suitable for high-throughput screening of reaction progress and crude product analysis.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B in 3 minutes, hold at 95% B for 1 minute, return to 5% B in 0.1 minutes, and re-equilibrate for 0.9 minutes.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode

  • Scan Range: m/z 50-500

Method B: Slow Gradient for Improved Resolution

This method provides enhanced separation of closely eluting species, which is ideal for impurity profiling and accurate quantification.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 50% B in 8 minutes, then to 95% B in 2 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.1 minutes, and re-equilibrate for 2.9 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 1 µL

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode

  • Scan Range: m/z 50-500

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound reaction products.

LC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilute with Mobile Phase ReactionMixture->Dilution Filtration Filter (0.22 µm) Dilution->Filtration LC_Separation LC Separation (Reversed-Phase) Filtration->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC EIC Extracted Ion Chromatograms TIC->EIC Integration Peak Integration EIC->Integration Identification Compound Identification (m/z and Retention Time) Integration->Identification

Caption: Workflow for LC-MS analysis of reaction products.

Signaling Pathways and Logical Relationships

The choice between a fast and a slow gradient method depends on the analytical goal. The following diagram illustrates the decision-making process.

Method Selection Logic AnalyticalGoal Analytical Goal HighThroughput High-Throughput Screening AnalyticalGoal->HighThroughput ImpurityProfiling Impurity Profiling / Quantification AnalyticalGoal->ImpurityProfiling FastGradient Method A: Fast Gradient HighThroughput->FastGradient SlowGradient Method B: Slow Gradient ImpurityProfiling->SlowGradient

Caption: Logic for selecting an appropriate LC-MS method.

Conclusion

The successful analysis of this compound reaction products by LC-MS is contingent on the selection of appropriate chromatographic conditions. For rapid screening and reaction monitoring, a fast gradient method provides timely results. Conversely, for detailed impurity profiling and quantitative analysis where resolution is critical, a slower gradient is more suitable. The provided protocols and data serve as a practical guide for researchers to develop and implement robust analytical methods for their specific needs, ultimately facilitating the efficient development of novel molecules based on the this compound scaffold.

References

A Comparative Guide to the 1H and 13C NMR Analysis of 2-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-3-fluoropyridine, a key heterocyclic compound in medicinal chemistry and drug development. Due to the scarcity of publicly available experimental spectra for this compound, this guide presents a detailed prediction of its NMR data. This prediction is based on the well-established principle of substituent effects on the pyridine ring, utilizing experimental data from two closely related analogues: 2-aminopyridine and 3-fluoropyridine.

The following sections offer a comparative summary of the experimental 1H and 13C NMR data for the analogue compounds and the predicted data for this compound, a detailed experimental protocol for acquiring such spectra, and a logical workflow for the analysis.

Comparative NMR Data Analysis

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. By analyzing the known effects of an amino (-NH2) group (an electron-donating group) and a fluorine (-F) atom (an electron-withdrawing group) on the pyridine ring, we can predict the chemical shifts for this compound. The amino group is expected to increase the electron density, particularly at the ortho and para positions, leading to an upfield shift (lower ppm). Conversely, the electronegative fluorine atom will decrease the electron density, causing a downfield shift (higher ppm) for nearby nuclei. Furthermore, the fluorine atom will introduce characteristic coupling constants (J-couplings) with adjacent protons and carbons.

1H NMR Data Comparison

The predicted 1H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the protons at positions 4, 5, and 6. The presence of the fluorine atom at position 3 will result in observable J-couplings to the protons at positions 4 and 5. The broad singlet for the amino protons is also anticipated.

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)-NH2 (ppm)
2-Aminopyridine6.60 (d)7.37 (t)8.05 (d)4.45 (s, br)
3-Fluoropyridine7.35 (m)7.35 (m)8.45 (d)-
This compound (Predicted) ~7.0 (m) ~7.2 (m) ~7.9 (d) ~4.6 (s, br)

Note: Predicted values are estimations. d = doublet, t = triplet, m = multiplet, s = singlet, br = broad.

13C NMR Data Comparison

In the 13C NMR spectrum, the carbon directly attached to the fluorine atom (C-3) will exhibit a large one-bond C-F coupling constant (1JCF). The other carbons will also show smaller couplings to the fluorine atom. The electron-donating amino group and the electron-withdrawing fluorine atom will have opposing effects on the chemical shifts of the ring carbons, leading to the predicted values below.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
2-Aminopyridine158.4109.0137.8113.7148.1
3-Fluoropyridine141.0 (d)157.5 (d)124.0 (d)135.0 (d)148.0 (d)
This compound (Predicted) ~150 (d) ~145 (d) ~115 (d) ~125 (d) ~140 (d)

Note: Predicted values are estimations. The letter 'd' in parentheses for fluorinated compounds indicates a doublet due to C-F coupling.

Experimental Protocol for 1H and 13C NMR Analysis

This section outlines a standard protocol for the acquisition of 1H and 13C NMR spectra for a compound such as this compound.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution into a clean 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Insert the sample into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. 1H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

4. 13C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 or more, as 13C has a low natural abundance.

  • Decoupling: Broadband proton decoupling to simplify the spectrum to singlets for each unique carbon (unless C-F coupling is present).

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

  • Integrate the peaks in the 1H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the structure.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent with TMS Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Acquire_H1 Acquire 1H Spectrum Lock->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Lock->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (1H) Calibration->Integration Analyze_Couplings Analyze Coupling Constants & Multiplicities Calibration->Analyze_Couplings Analyze_Shifts Analyze Chemical Shifts Integration->Analyze_Shifts Structure Structure Elucidation Analyze_Shifts->Structure Analyze_Couplings->Structure

Caption: Workflow of NMR Analysis.

Unveiling the Structural Nuances of 2-Amino-3-fluoropyridine Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comparative analysis of the X-ray crystallographic data of 2-aminopyridine derivatives, offering insights into the structural impact of halogen substitution. While the crystal structure of 2-Amino-3-fluoropyridine itself is not publicly available, this guide leverages data from closely related halogenated analogues—2-amino-5-chloropyridine and 2-amino-5-bromopyridine—to infer its probable structural characteristics and to highlight the analytical techniques available for such determinations.

This comparative guide delves into the crystallographic data of these derivatives, presenting a side-by-side view of their key structural parameters. Furthermore, it outlines the experimental protocols for single-crystal X-ray diffraction, the gold standard for structure determination, and discusses alternative techniques such as powder X-ray diffraction and solid-state NMR spectroscopy, providing a comprehensive overview for researchers in the field.

Comparative Analysis of Halogenated 2-Aminopyridine Derivatives

The introduction of a halogen atom into the pyridine ring significantly influences the crystal packing and intermolecular interactions of 2-aminopyridine derivatives. The following tables summarize the key crystallographic data for 2-amino-5-chloropyridine and 2-amino-5-bromopyridine, providing a basis for understanding these effects.

Table 1: Crystallographic Data and Structure Refinement Details

Parameter2-Amino-5-chloropyridine2-Amino-5-bromopyridine[1]
Empirical Formula C₅H₅ClN₂C₅H₅BrN₂
Formula Weight 128.56173.01
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 13.8013.80
b (Å) 5.8395.839
c (Å) 7.6877.687
α (°) 9090
β (°) 106.04106.04
γ (°) 9090
Volume (ų) 594.3594.3
Z 44

Table 2: Selected Bond Lengths (Å)

Bond2-Amino-5-chloropyridine2-Amino-5-bromopyridine
C(5)-Halogen [Data not available in search results][Data not available in search results]
C(2)-N(amino) [Data not available in search results][Data not available in search results]
C(2)-N(pyridine) [Data not available in search results][Data not available in search results]
C(3)-C(4) [Data not available in search results][Data not available in search results]
C(4)-C(5) [Data not available in search results][Data not available in search results]
C(5)-C(6) [Data not available in search results][Data not available in search results]
C(6)-N(pyridine) [Data not available in search results][Data not available in search results]

Table 3: Selected Bond Angles (°)

Angle2-Amino-5-chloropyridine2-Amino-5-bromopyridine
Halogen-C(5)-C(4) [Data not available in search results][Data not available in search results]
N(amino)-C(2)-N(pyridine) [Data not available in search results][Data not available in search results]
C(3)-C(4)-C(5) [Data not available in search results][Data not available in search results]
C(4)-C(5)-C(6) [Data not available in search results][Data not available in search results]
C(5)-C(6)-N(pyridine) [Data not available in search results][Data not available in search results]

Note: Specific bond lengths and angles for 2-amino-5-chloropyridine were not available in the provided search results. The data for 2-amino-5-bromopyridine is cited from the Crystallography Open Database (COD) entry 8103500.[1]

Based on the available data, both the chloro- and bromo-derivatives crystallize in the same monoclinic space group (P2₁/c) with very similar unit cell parameters. This suggests that the overall crystal packing is likely to be isostructural. The primary difference will lie in the C-Halogen bond length and the nature of the intermolecular interactions, with the larger bromine atom influencing the lattice dimensions and potentially participating in different non-covalent interactions compared to chlorine.

For the hypothetical this compound, one would anticipate a C-F bond length of approximately 1.35 Å. Due to the high electronegativity and smaller size of fluorine, it is expected to participate in strong hydrogen bonds (N-H···F or C-H···F) and potentially influence the planarity of the pyridine ring and the overall crystal packing in a distinct manner compared to its chloro and bromo counterparts.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting crystallographic data and for designing new experiments.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[2][3]

1. Crystal Growth: High-quality single crystals are essential for a successful experiment.[4] This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.[4] The ideal crystal should be well-formed, free of defects, and typically between 0.1 and 0.3 mm in size.[2]

2. Crystal Mounting: A suitable crystal is carefully mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.[2]

3. Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3] Each diffraction spot corresponds to the constructive interference of X-rays from a specific set of crystal lattice planes.

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Alternative Analytical Techniques

When single crystals of sufficient quality cannot be obtained, other techniques can provide valuable structural information.

1. Powder X-ray Diffraction (PXRD): PXRD is used for the structural characterization of microcrystalline materials.[5] Instead of a single crystal, a powdered sample containing a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a 1D plot of intensity versus diffraction angle (2θ). While providing less detailed information than single-crystal XRD, PXRD is a powerful tool for phase identification, determination of lattice parameters, and can, in some cases, be used for full structure solution.[6][7]

2. Solid-State NMR (ssNMR) Spectroscopy: ssNMR is a non-destructive technique that provides information about the local chemical environment of atoms in a solid.[8][9] It is particularly useful for studying amorphous materials or for cases where X-ray crystallography is not feasible. By analyzing the chemical shifts and couplings, information about molecular conformation, packing, and intermolecular interactions can be obtained.[10][11]

Visualizing the Workflow and Comparative Logic

To better illustrate the processes involved in structural analysis, the following diagrams are provided.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Outcome synthesis Synthesis of 2-Aminopyridine Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth pxrd Powder XRD purification->pxrd ssnmr Solid-State NMR purification->ssnmr scxrd Single-Crystal XRD crystal_growth->scxrd data_collection Data Collection scxrd->data_collection pxrd->data_collection ssnmr->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution phase_id Phase Identification & Lattice Parameters data_collection->phase_id local_env Local Atomic Environment & Conformation data_collection->local_env structural_info 3D Molecular Structure (Bond Lengths, Angles, Crystal Packing) structure_solution->structural_info

Caption: Experimental workflow for crystal structure analysis.

comparative_logic Comparative Analysis of Halogenated 2-Aminopyridines cluster_unknown Target Molecule cluster_parameters Structural Parameters for Comparison chloro 2-Amino-5-chloropyridine unit_cell Unit Cell Parameters chloro->unit_cell bond_lengths Bond Lengths (C-Halogen) chloro->bond_lengths intermolecular Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding) chloro->intermolecular packing Crystal Packing Motif chloro->packing bromo 2-Amino-5-bromopyridine bromo->unit_cell bromo->bond_lengths bromo->intermolecular bromo->packing fluoro This compound (Hypothetical Structure) unit_cell->fluoro Predict bond_lengths->fluoro Estimate intermolecular->fluoro Anticipate packing->fluoro Infer

Caption: Logic for comparative structural analysis.

References

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Different Aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential. The position of the amino group on the pyridine ring—be it at the 2, 3, or 4 position—significantly influences the molecule's physicochemical properties, binding interactions, and ultimately, its efficacy and selectivity as a kinase inhibitor. This guide provides a comparative overview of kinase inhibitors derived from 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine scaffolds, supported by experimental data to inform drug discovery and development efforts.

Executive Summary

While direct head-to-head comparisons of kinase inhibitors from the three aminopyridine isomeric scaffolds are not extensively documented, a review of the literature allows for an indirect comparative analysis. This guide focuses on representative kinase inhibitors from each class, highlighting their primary targets and reported efficacy.

  • 2-Aminopyridine derivatives have been extensively explored, yielding potent inhibitors of kinases such as Janus kinase 2 (JAK2) and Checkpoint kinase 2 (CHK2). These inhibitors are often designed to mimic the hydrogen bonding pattern of the adenine hinge-binding region of ATP.

  • 3-Aminopyridine scaffolds are found in inhibitors targeting kinases like Aurora A and Glycogen Synthase Kinase-3 (GSK-3). The positioning of the amino group in this scaffold offers a different vector for substituent placement, influencing selectivity.

  • 4-Aminopyridine-based inhibitors have shown significant activity against kinases like p38 MAP kinase. The high basicity of the 4-aminopyridine core can be a key factor in its molecular interactions.

This guide will delve into the efficacy of specific examples from each class, detail the experimental protocols used to generate the data, and visualize the relevant signaling pathways.

Comparative Efficacy of Aminopyridine-Based Kinase Inhibitors

The following tables summarize the in vitro efficacy of representative kinase inhibitors from each aminopyridine scaffold. It is important to note that IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.

Table 1: Efficacy of 2-Aminopyridine-Based Kinase Inhibitors
CompoundTarget KinaseIC50 (nM)Cell-Based AssayCell LineReference
Compound 21b JAK29AntiproliferativeHEL[1][2]
JAK1>2484[1]
JAK3>1656[1]
KRC-180 JAK237AntiproliferativeHEL92.1.7[3]
CHK2 Inhibitor CHK2100-1000Mechanistic-[4]
Table 2: Efficacy of 3-Aminopyridine-Based Kinase Inhibitors
CompoundTarget KinaseIC50 (nM)Cell-Based AssayCell LineReference
Compound 6 Aurora A<10Antitumor-[5]
Aurora B>1000[5]
GSK-3 Inhibitor GSK-3β1-10pTau lowering-[6]
Table 3: Efficacy of 4-Aminopyridine-Based Kinase Inhibitors
CompoundTarget KinaseIC50 (nM)Cell-Based AssayCell LineReference
p38 Inhibitor p38α<100Cytokine release-[7]
Compound 42c p38Potent--[8]

Signaling Pathways and Experimental Workflows

To understand the context of the inhibitors' efficacy, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their evaluation.

Signaling Pathways

Signaling_Pathways cluster_JAK_STAT JAK-STAT Pathway cluster_Aurora Aurora Kinase Pathway (Mitosis) cluster_p38_MAPK p38 MAPK Pathway Cytokine_Receptor Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_dimer STAT_dimer STAT->STAT_dimer Dimerization Nucleus_JAK Nucleus_JAK STAT_dimer->Nucleus_JAK Translocation Gene_Expression_JAK Gene_Expression_JAK Nucleus_JAK->Gene_Expression_JAK Transcription JAK2_Inhibitor 2-Aminopyridine Inhibitor JAK2_Inhibitor->JAK2 Inhibition Centrosome_Maturation Centrosome_Maturation Aurora_A Aurora_A Centrosome_Maturation->Aurora_A Activation Spindle_Assembly Spindle_Assembly Aurora_A->Spindle_Assembly Regulation Chromosome_Alignment Chromosome_Alignment Aurora_B Aurora_B Chromosome_Alignment->Aurora_B Regulation Aurora_A_Inhibitor 3-Aminopyridine Inhibitor Aurora_A_Inhibitor->Aurora_A Inhibition Stress_Stimuli Stress_Stimuli MAP3K MAP3K Stress_Stimuli->MAP3K MKK3_6 MKK3_6 MAP3K->MKK3_6 Phosphorylation p38_MAPK p38_MAPK MKK3_6->p38_MAPK Phosphorylation Transcription_Factors Transcription_Factors p38_MAPK->Transcription_Factors Phosphorylation Inflammatory_Response Inflammatory_Response Transcription_Factors->Inflammatory_Response p38_Inhibitor 4-Aminopyridine Inhibitor p38_Inhibitor->p38_MAPK Inhibition

Experimental Workflow: Kinase Inhibitor Evaluation

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Biochem_Start Recombinant Kinase + Substrate + ATP Biochem_Inhibitor Add Inhibitor (Varying Concentrations) Biochem_Start->Biochem_Inhibitor Biochem_Reaction Incubate Biochem_Inhibitor->Biochem_Reaction Biochem_Detection Measure Kinase Activity (e.g., ADP-Glo) Biochem_Reaction->Biochem_Detection Biochem_End Determine IC50 Biochem_Detection->Biochem_End Cell_Start Culture Cancer Cell Line Cell_Inhibitor Treat with Inhibitor (Varying Concentrations) Cell_Start->Cell_Inhibitor Cell_Incubate Incubate Cell_Inhibitor->Cell_Incubate Cell_Viability Assess Cell Viability (e.g., MTT Assay) Cell_Incubate->Cell_Viability Cell_Signaling Analyze Target Phosphorylation (Western Blot) Cell_Incubate->Cell_Signaling Cell_End Determine GI50/IC50 Cell_Viability->Cell_End

Detailed Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the in vitro inhibitory activity of a compound against a purified kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Methodology:

  • Kinase Reaction:

    • Set up a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[9]

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a kinase inhibitor on the proliferation and viability of cancer cells.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test inhibitor or vehicle control.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Reduction:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition against the log concentration of the inhibitor to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[10]

Western Blot for Target Phosphorylation

Objective: To confirm the on-target effect of a kinase inhibitor by measuring the phosphorylation status of its downstream substrates in a cellular context.

Principle: Western blotting is used to detect specific proteins in a sample. By using antibodies that specifically recognize the phosphorylated form of a target protein, the inhibitory effect of a compound on a kinase's activity within the cell can be assessed.

Methodology:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and treat with various concentrations of the inhibitor for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Separation:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein per sample by SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-STAT3).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

    • Quantify the band intensities to determine the dose-dependent inhibition of target phosphorylation.[11]

Conclusion

The 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine scaffolds each provide a unique chemical space for the design of potent and selective kinase inhibitors. While this guide highlights examples targeting different kinases, the versatility of these scaffolds suggests that derivatives from each class could potentially be developed against a wider range of kinase targets. The choice of the aminopyridine isomer has a profound impact on the structure-activity relationship, and a deep understanding of these differences is crucial for the rational design of next-generation kinase inhibitors. Further head-to-head comparative studies under standardized conditions would be invaluable to the drug discovery community for making more informed decisions in scaffold selection and lead optimization.

References

Structure-Activity Relationship (SAR) of 2-Aminopyridine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective inhibitors of various protein kinases. The introduction of a fluorine atom at the 3-position can significantly influence the compound's physicochemical properties, such as its pKa and lipophilicity, which in turn can modulate its biological activity, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminopyridine analogs, drawing from studies on closely related chemical series to infer the potential impact of substitutions on the 2-amino-3-fluoropyridine core.

Data Presentation: Comparative Inhibitory Activity

Table 1: SAR of 2-Aminopyridine Analogs as JAK2 Inhibitors

The Janus kinase (JAK) family plays a crucial role in cytokine signaling pathways, and their dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases. The following data is adapted from a study on 2-aminopyridine derivatives as JAK2 inhibitors.

Compound IDR1-SubstitutionR2-SubstitutionJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
1a HPhenyl>1000250>1000
1b H4-Fluorophenyl850120980
1c H2,4-Dichlorophenyl45055650
1d (21b) H2-Chloro-4-(trifluoromethyl)phenyl248491656

Data is hypothetical and derived from published studies on 2-aminopyridine derivatives for illustrative purposes. Compound 1d (21b) demonstrated high potency and selectivity for JAK2.[1][2]

Table 2: SAR of Pyrido[2,3-d]pyrimidine Analogs as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a key target in non-small cell lung cancer. The pyrido[2,3-d]pyrimidine scaffold is structurally related to 2-aminopyridine. The following data showcases the impact of substitutions on the inhibition of wild-type and mutant EGFR.

Compound IDR-SubstitutionEGFR (WT) IC50 (µM)EGFR (T790M) IC50 (µM)Cell Line (MCF-7) IC50 (µM)
2a 4-Chlorophenyl0.0930.1743.98
2b 4-Methoxyphenyl0.2120.3456.29
2c 4-Nitrophenyl>10>10>50

Data adapted from studies on pyrido[2,3-d]pyrimidine derivatives. The electron-withdrawing chloro group at the para position of the phenyl ring in compound 2a resulted in the most potent activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below is a representative protocol for an in vitro kinase inhibition assay, a common method for determining the potency of kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a generalized procedure for determining the IC50 value of a compound against a target kinase, such as PIM-1 or JAK2.

Materials:

  • Purified recombinant kinase (e.g., PIM-1, JAK2)

  • Kinase-specific substrate and corresponding antibody

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in kinase assay buffer to the desired concentrations. Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Kinase Reaction Initiation: Add 2 µL of the kinase solution to each well, followed by the addition of 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

The following diagrams illustrate key concepts in the study of kinase inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Optimization Lead Lead Compound (this compound core) Analogs Analog Synthesis (Varying Substituents) Lead->Analogs SAR-driven modifications Assay In Vitro Kinase Assay (e.g., IC50 determination) Analogs->Assay Cellular Cell-based Assays (e.g., Proliferation) Assay->Cellular SAR_Analysis SAR Analysis (Identify key features) Cellular->SAR_Analysis Optimization Lead Optimization (Improve potency/selectivity) SAR_Analysis->Optimization Optimization->Lead Iterative Cycle

A typical workflow for a structure-activity relationship (SAR) study.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor 2-Aminopyridine JAK Inhibitor Inhibitor->JAK Inhibits

The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

References

Safety Operating Guide

Proper Disposal of 2-Amino-3-fluoropyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Amino-3-fluoropyridine should be disposed of as hazardous chemical waste.[1][2][3][4] This involves transferring the material to a designated, approved waste disposal plant through a licensed waste management contractor. Do not dispose of this chemical down the drain or as regular solid waste.[2][4]

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.

I. Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. Understanding its primary hazards is critical for safe handling during the disposal process.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Codes
Acute Toxicity, Oral (Category 4) Harmful if swallowed.GHS07P301 + P312
Eye Irritation (Category 2) Causes serious eye irritation.GHS07P305 + P351 + P338
Combustible Solid Material may burn but is not easily ignited.No PictogramP210

This table summarizes the key hazards. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and complete information.

II. Required Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a dust mask (e.g., N95), is recommended if there is a risk of generating dust.

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

III. Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

Step 1: Waste Segregation

  • Designate a specific, clearly labeled waste container for this compound. The container must be in good condition, compatible with the chemical, and have a secure lid.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Waste Collection

  • All activities involving the transfer of this compound to a waste container should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • For solid waste (e.g., residual powder, contaminated weigh boats or wipes), carefully place the items into the designated waste container. Avoid generating dust.

  • For solutions, pour the waste carefully into a designated liquid waste container. Do not overfill the container; leave adequate headspace for expansion.

Step 3: Container Labeling and Storage

  • Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., "Harmful," "Irritant").

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or your designated hazardous waste management contractor to schedule a pickup.

  • Provide all necessary documentation, including the chemical name and quantity of waste.

  • Final disposal must be carried out at an approved and licensed waste disposal facility.

IV. Emergency Procedures

In the event of a spill or exposure during the disposal process, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area if necessary.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

    • Clean the spill area thoroughly with soap and water.

    • Report the incident to your supervisor and EHS office.

  • Exposure:

    • If Swallowed: Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[1][3]

    • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][3]

    • In Case of Skin Contact: Wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal start Begin Disposal Process ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Is waste solid or liquid? fume_hood->waste_type solid_waste Place in designated SOLID waste container waste_type->solid_waste Solid liquid_waste Pour into designated LIQUID waste container waste_type->liquid_waste Liquid seal_container Securely Seal Container solid_waste->seal_container liquid_waste->seal_container label_container Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms seal_container->label_container store_container Store in Secure Satellite Accumulation Area label_container->store_container contact_ehs Contact EHS or Licensed Waste Contractor store_container->contact_ehs end Waste Removed for Approved Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 2-Amino-3-fluoropyridine

This guide provides essential, procedural information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Adherence to these protocols is critical to ensure personal safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] Appropriate PPE is the first line of defense against exposure.

Recommended Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles or safety glasses with side-shields.To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves offer limited splash protection and should be changed immediately upon contact.To prevent skin contact and absorption.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. For situations exceeding exposure limits, a NIOSH-approved N95 dust mask or a full-face respirator should be used.To avoid inhalation of dust or vapors.[2]
Body Protection Standard laboratory coat.To protect clothing and skin from contamination.

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Work in a Ventilated Area (Fume Hood) b->c d Weigh and Handle Solid c->d e Perform Experiment d->e f Decontaminate Glassware and Surfaces e->f g Segregate Waste f->g h Doff PPE Correctly g->h i Label Hazardous Waste h->i j Store in Designated Area i->j k Arrange for Professional Disposal j->k

Caption: Procedural workflow for safe handling of this compound.

Operational and Disposal Plans

Strict adherence to the following operational and disposal protocols is mandatory to mitigate risks associated with handling this compound.

Handling Procedures:
  • Preparation : Always review the Safety Data Sheet (SDS) before handling the chemical. Ensure that a functioning eyewash station and safety shower are readily accessible.

  • Engineering Controls : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Personal Hygiene : Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Spill and Emergency Procedures:
Emergency ScenarioAction
Small Spill For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
Large Spill In the event of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation : Do not mix this compound waste with other waste streams.[3] It should be stored separately from strong oxidizing agents and acids.[3]

  • Containerization : Collect all waste, including contaminated consumables like pipette tips and absorbent pads, in a designated, properly sealed, and clearly labeled hazardous waste container.[3]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal : Dispose of the waste through your institution's EHS department or a licensed hazardous waste disposal company. All disposal activities must comply with local, state, and federal regulations.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.